Anhydroxylitol
Description
The exact mass of the compound 1,4-Anhydro-D-xylitol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S)-2-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-1-4-5(8)3(7)2-9-4/h3-8H,1-2H2/t3-,4+,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVAAIRBJJYZOW-VPENINKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H](O1)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70964160 | |
| Record name | 1,4-Anhydropentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70964160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53448-53-6, 491-19-0 | |
| Record name | 1,4-Anhydro-D-xylitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53448-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Anhydroxylitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anhydroxylitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053448536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Anhydropentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70964160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-anhydro-D-xylitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.220 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XYLITAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KQL0CX6R6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ANHYDROXYLITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XWR7NN42F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Anhydroxylitol: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydroxylitol, a derivative of the naturally occurring sugar alcohol xylitol, is a key ingredient in the cosmetic and pharmaceutical industries, primarily utilized for its potent humectant and skin-conditioning properties. This technical guide provides an in-depth overview of this compound's chemical structure, physicochemical properties, synthesis, and its molecular mechanisms of action related to skin hydration and barrier function. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cosmetic formulation.
Chemical Structure and Identifiers
This compound is formed through the intramolecular dehydration of xylitol, resulting in a cyclic ether structure.
-
IUPAC Name: (2R,3R,4S)-2-(hydroxymethyl)oxolane-3,4-diol[1]
-
CAS Number: 53448-53-6[2]
-
Molecular Formula: C₅H₁₀O₄
-
Canonical SMILES: C1--INVALID-LINK--CO)O">C@@HO[1]
-
InChI Key: KZVAAIRBJJYZOW-VPENINKCSA-N[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (2R,3R,4S)-2-(hydroxymethyl)oxolane-3,4-diol[1] |
| CAS Number | 53448-53-6[2] |
| EC Number | 258-560-9[2] |
| PubChem CID | 104501[1] |
| UNII | 8XWR7NN42F[3] |
Physicochemical Properties
This compound is a hygroscopic substance, readily soluble in water. Its key physicochemical properties are summarized in the table below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 134.13 g/mol | [1] |
| Appearance | Light yellow to yellow to orange clear liquid | [4] |
| Melting Point | < 50 °C | |
| Boiling Point | 155-160 °C at 0.2 Torr | [5][6] |
| Density | 1.453 ± 0.06 g/cm³ (Predicted) | [6] |
| Water Solubility | 674 g/L at 20 °C | |
| pKa | 13.72 ± 0.60 (Predicted) | [4] |
| logP | -1.4 (Predicted) | [1] |
Synthesis
The primary method for synthesizing this compound is through the acid-catalyzed intramolecular dehydration of xylitol.
Experimental Protocol: Acid-Catalyzed Dehydration of Xylitol
This protocol describes a general laboratory-scale synthesis of this compound.
Materials:
-
D-Xylitol
-
Sulfuric acid (H₂SO₄), 5% v/v aqueous solution
-
Sodium hydroxide (NaOH) solution for neutralization
-
Activated carbon
-
Diatomaceous earth
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Heating mantle with a stirrer
-
Round-bottom flask
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a stirrer and condenser, dissolve D-xylitol in a 5% v/v aqueous solution of sulfuric acid.
-
Heat the reaction mixture to 135 °C with constant stirring for 45 minutes.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture by the slow addition of a sodium hydroxide solution until a pH of ~7 is reached.
-
Add activated carbon to the solution and stir for 30 minutes to decolorize.
-
Filter the mixture through a pad of diatomaceous earth to remove the activated carbon.
-
Extract the aqueous solution multiple times with an organic solvent such as ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound as a viscous liquid.
-
Further purification can be achieved through column chromatography on silica gel.
Characterization:
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify the functional groups.
-
Mass Spectrometry: To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.[1]
References
An In-depth Technical Guide to the Synthesis of Anhydroxylitol from D-Xylitol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of anhydroxylitol from D-xylitol, a critical process in carbohydrate chemistry with applications in various fields, including pharmaceuticals and material science. This document details the core methodologies, presents quantitative data for comparison, and outlines detailed experimental protocols.
Introduction
This compound, specifically 1,4-anhydro-D-xylitol (often referred to as xylitan), is a valuable derivative of D-xylitol. It is a five-membered heterocyclic ether formed through the intramolecular dehydration of D-xylitol. This structural modification imparts distinct physical and chemical properties, making it a versatile building block in the synthesis of more complex molecules, including therapeutic agents and biodegradable polymers. The synthesis of this compound is primarily achieved through the acid-catalyzed cyclization of D-xylitol, a reaction that is both regioselective and can be optimized for high yields. This guide will delve into the prevalent synthetic routes, catalytic systems, and purification methods.
Core Synthesis Pathway: Acid-Catalyzed Intramolecular Dehydration
The most common and direct method for synthesizing 1,4-anhydro-D-xylitol is the acid-catalyzed intramolecular dehydration of D-xylitol. This reaction involves the protonation of a hydroxyl group in the D-xylitol molecule, followed by the nucleophilic attack of another hydroxyl group, leading to the formation of a stable five-membered tetrahydrofuran ring and the elimination of a water molecule. The reaction is regioselective, with the formation of the 1,4-anhydro isomer being thermodynamically favored.
Anhydroxylitol: A Strategic Chiral Building Block for Advanced Organic Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the application of anhydroxylitol in the stereoselective synthesis of complex organic molecules, including antiviral nucleosides and glycosidase inhibitors.
Introduction
This compound, systematically known as 1,4-anhydro-D-xylitol, is a rigid, furanoid sugar alcohol derived from the dehydration of xylitol. Its well-defined stereochemistry, possessing three contiguous chiral centers, makes it a valuable and versatile chiral building block in modern organic synthesis. The fixed conformation of the tetrahydrofuran ring and the strategic placement of its hydroxyl groups provide a robust scaffold for the stereocontrolled construction of complex molecular architectures. This technical guide explores the synthesis of this compound and its application as a chiral pool starting material in the development of high-value compounds, particularly focusing on antiviral nucleoside analogues and glycosidase inhibitors.
Core Properties and Synthesis of this compound
This compound is a stable, water-soluble crystalline solid. Its synthesis is most commonly achieved through the acid-catalyzed intramolecular dehydration of xylitol, a readily available pentose sugar alcohol. This process results in the formation of a stable five-membered tetrahydrofuran ring.
Table 1: Physicochemical Properties of 1,4-Anhydro-D-xylitol
| Property | Value |
| Molecular Formula | C₅H₁₀O₄ |
| Molecular Weight | 134.13 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 116-119 °C |
| Solubility | Soluble in water and polar organic solvents |
| Chirality | Chiral, with three stereocenters |
Experimental Protocol: Synthesis of 1,4-Anhydro-D-xylitol from Xylitol
This protocol describes a typical laboratory-scale synthesis of this compound.
Materials:
-
D-Xylitol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Barium Carbonate (BaCO₃)
-
Ethanol
-
Activated Charcoal
-
Diatomaceous Earth
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve D-xylitol in water.
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Dehydration: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Neutralization: After completion, cool the reaction mixture to room temperature and neutralize the excess acid by the slow addition of barium carbonate until the pH is neutral.
-
Filtration: Filter the mixture through a pad of diatomaceous earth to remove the precipitated barium sulfate.
-
Decolorization: Add activated charcoal to the filtrate and stir for a period to remove colored impurities.
-
Purification: Filter the mixture again and concentrate the filtrate under reduced pressure to obtain a crude syrup.
-
Crystallization: Dissolve the syrup in hot ethanol and allow it to cool slowly to induce crystallization.
-
Isolation: Collect the crystalline this compound by filtration, wash with cold ethanol, and dry under vacuum.
Yield: Typically in the range of 70-80%.
This compound in the Synthesis of Glycosidase Inhibitors: The Case of Salacinol Analogues
This compound derivatives are key precursors in the synthesis of potent glycosidase inhibitors, such as salacinol and its analogues. Salacinol, a natural product isolated from Salacia species, exhibits strong inhibitory activity against α-glucosidases and is a promising lead for the development of anti-diabetic drugs.[1][2] The mechanism of action of α-glucosidase inhibitors involves the competitive and reversible inhibition of enzymes in the small intestine that are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[3] This delayed carbohydrate digestion leads to a slower and lower rise in postprandial blood glucose levels.
The core of salacinol contains a 1,4-anhydro-4-thio-D-arabinitol moiety, which can be synthesized from this compound. The general synthetic strategy involves the nucleophilic opening of a cyclic sulfate by a thiosugar derived from this compound.[1][4]
Synthetic Strategy for Salacinol Analogues
The synthesis of salacinol analogues from an this compound-derived thiosugar demonstrates the utility of this chiral building block. The key steps involve the preparation of a protected 1,4-anhydro-4-thioxylitol derivative and its subsequent reaction with a suitably protected cyclic sulfate.
Table 2: Representative Yields in the Synthesis of Salacinol Analogues
| Step | Reactants | Product | Yield (%) | Reference |
| Thiosugar Formation | Protected this compound Derivative | 1,4-Anhydro-4-thioxylitol Derivative | 70-85 | [1] |
| Coupling Reaction | Thiosugar + Cyclic Sulfate | Protected Salacinol Analogue | 60-75 | [1][4] |
| Deprotection | Protected Salacinol Analogue | Salacinol Analogue | 85-95 | [1][4] |
Experimental Protocol: Synthesis of a Salacinol Analogue Precursor
This protocol outlines the key coupling step in the synthesis of a salacinol analogue, illustrating the use of an this compound-derived thiosugar.
Materials:
-
Protected 1,4-anhydro-4-thio-D-arabinitol
-
Protected L-erythritol-1,3-cyclic sulfate
-
Anhydrous N,N-dimethylformamide (DMF)
-
Cesium carbonate (Cs₂CO₃)
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve the protected 1,4-anhydro-4-thio-D-arabinitol and the protected L-erythritol-1,3-cyclic sulfate in anhydrous DMF.
-
Base Addition: Add cesium carbonate to the stirred solution at room temperature.
-
Reaction: Heat the mixture to a specified temperature (e.g., 60 °C) and monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the coupled product.
This compound in the Synthesis of Antiviral Nucleoside Analogues
The structural rigidity and defined stereochemistry of this compound make it an excellent starting material for the synthesis of carbocyclic and other modified nucleoside analogues with potential antiviral activity. These analogues can act as inhibitors of viral polymerases or other essential viral enzymes. The furanose ring of this compound serves as a mimic of the ribose or deoxyribose moiety found in natural nucleosides.
General Synthetic Approach to this compound-Based Nucleosides
The synthesis of nucleoside analogues from this compound typically involves the following key transformations:
-
Selective Protection: Orthogonal protection of the hydroxyl groups of this compound to allow for regioselective functionalization.
-
Introduction of a Nucleobase Precursor: Conversion of one of the hydroxyl groups into a suitable leaving group, followed by nucleophilic substitution with a nucleobase or a precursor.
-
Modification of the "Sugar" Ring: Further modifications of the this compound scaffold, such as deoxygenation or introduction of other functional groups, to mimic different sugar moieties.
-
Deprotection: Removal of the protecting groups to yield the final nucleoside analogue.
Table 3: Representative Stereoselective Reactions in this compound Chemistry
| Reaction Type | Substrate | Reagents/Conditions | Product | Stereoselectivity | Yield (%) |
| Glycosylation | Protected this compound | Glycosyl donor, Lewis acid | Glycoside | Varies with donor and conditions | 60-90 |
| Epoxidation | Unsaturated this compound Derivative | m-CPBA | Epoxide | Diastereoselective | 75-95 |
| Nucleophilic Substitution | This compound with Leaving Group | Nucleophile (e.g., Azide) | Substituted this compound | SN2 inversion | 80-95 |
Protecting Group Strategies
The selective manipulation of the three hydroxyl groups of this compound is crucial for its successful application in multi-step synthesis. A well-designed protecting group strategy allows for the regioselective functionalization of the desired hydroxyl group while the others remain masked. Common protecting groups for hydroxyl functions include benzyl ethers, silyl ethers, and acetals. The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its selective removal. Orthogonal protecting group strategies, where different protecting groups can be removed under distinct conditions, are particularly powerful in the synthesis of complex molecules from this compound.[5][6]
Table 4: Common Protecting Groups for this compound
| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions |
| Benzyl Ether | Bn | BnBr, NaH | H₂, Pd/C |
| tert-Butyldimethylsilyl Ether | TBDMS | TBDMSCl, Imidazole | TBAF |
| Isopropylidene Acetal | - | Acetone, H⁺ | Aqueous Acid |
| Benzoyl Ester | Bz | BzCl, Pyridine | NaOMe, MeOH |
Conclusion
This compound has proven to be a highly effective and versatile chiral building block in organic synthesis. Its rigid furanoid structure, derived from the abundant and inexpensive xylitol, provides a reliable platform for the stereocontrolled synthesis of complex and biologically active molecules. The successful application of this compound in the synthesis of potent glycosidase inhibitors like salacinol analogues and its potential in the development of novel antiviral nucleosides highlight its significance in drug discovery and development. Future advancements in synthetic methodologies and a deeper understanding of the biological targets of this compound-derived compounds will undoubtedly expand the utility of this valuable chiral synthon.
References
- 1. Role of the thiosugar ring in the inhibitory activity of salacinol, a potent natural α-glucosidase inhibitor - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08485J [pubs.rsc.org]
- 2. Zwitterionic glycosidase inhibitors: salacinol and related analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. Synthesis of D-lyxitol and D-ribitol analogues of the naturally occurring glycosidase inhibitor salacinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. catalogimages.wiley.com [catalogimages.wiley.com]
The Biological Versatility of Anhydroxylitol Derivatives: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anhydroxylitol, a dehydrated derivative of the sugar alcohol xylitol, presents a versatile and promising scaffold for the development of novel therapeutic agents. Its unique stereochemistry and chiral nature make it an attractive starting material for the synthesis of a diverse range of derivatives with potential applications in oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound derivatives, drawing parallels from closely related compounds where direct data is limited. It summarizes available quantitative data, details relevant experimental protocols, and visualizes potential signaling pathways to guide future research and development in this burgeoning field. While research specifically focused on this compound derivatives is still emerging, the existing evidence suggests a rich landscape for the discovery of new and effective therapeutic molecules.
Introduction to this compound and its Derivatives
This compound, chemically 1,4-anhydro-D-xylitol, is a five-membered heterocyclic ether derived from the intramolecular dehydration of xylitol. This structural modification imparts a greater degree of rigidity compared to its linear parent molecule, making it an excellent chiral building block for organic synthesis[1]. The presence of multiple hydroxyl groups provides ample opportunities for derivatization, allowing for the fine-tuning of physicochemical properties and biological activity[2].
Derivatization strategies primarily involve the modification of these hydroxyl groups to form esters, ethers, and other functionalized analogues. Fatty acid esters of this compound, for instance, have been explored for their potential as anticancer agents, leveraging the combined properties of the sugar moiety and the lipid chain[3]. Furthermore, the this compound scaffold has been utilized in the synthesis of heteroanalogues of known bioactive compounds, such as salacinol, to probe structure-activity relationships and develop novel enzyme inhibitors[2].
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically begins with the cyclization of xylitol to form the 1,4-anhydro-D-xylitol core. This is commonly achieved through acid-catalyzed dehydration[2]. Once the this compound scaffold is obtained, its free hydroxyl groups can be selectively or exhaustively functionalized.
Esterification
Fatty acid esters of this compound can be synthesized through various methods, including enzymatic and chemical approaches.
-
Enzymatic Esterification: This method often employs lipases to catalyze the esterification of this compound with fatty acids. It offers high selectivity and milder reaction conditions compared to chemical methods.
-
Chemical Esterification: Acylation using fatty acid chlorides in the presence of a base like pyridine is a common chemical method for producing this compound esters.
Biological Activities of this compound Derivatives
While direct and extensive biological data on a wide range of this compound derivatives is still being accumulated, preliminary studies and data from closely related compounds suggest significant potential in several therapeutic areas.
Anticancer Activity
Derivatives of sugar alcohols, particularly fatty acid esters, have shown promise as anticancer agents. The mechanism is thought to involve the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.
Quantitative Data on Anticancer Activity of Related Sugar Esters
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Sugar Fatty Acid Esters (SFAEs) | Human Skin Melanoma | 63.3–1737.6 | [3] |
| Sugar Fatty Acid Esters (SFAEs) | Prostate Cancer | 63.3–1737.6 | [3] |
Note: The wide range of IC50 values reflects the screening of a library of different sugar fatty acid esters.
Xylitol, the precursor to this compound, has been shown to inhibit the proliferation of lung cancer A549 cells and induce autophagy[4]. It is plausible that this compound derivatives, particularly those with enhanced cell permeability, could exhibit similar or enhanced cytotoxic effects against various cancer cell lines.
Antimicrobial Activity
Xylitol is well-known for its antimicrobial properties, particularly against oral bacteria. This activity is attributed to its inability to be metabolized by many microorganisms, leading to intracellular accumulation and metabolic disruption. This compound and its derivatives are being investigated for similar or enhanced antimicrobial effects.
Quantitative Data on Antimicrobial Activity of Xylitol Derivatives
| Compound | Microorganism | MIC | Reference |
| C-8 Xylitol Monoester | Staphylococcus aureus | 1.0% - 1.25% | [4] |
| C-8 Xylitol Monoester | Escherichia coli | 1.0% - 1.25% | [4] |
| C-8 Xylitol Monoester | Candida albicans | 1.0% - 1.25% | [4] |
| C-8 Xylitol Monoester | Pseudomonas aeruginosa | 1.0% - 1.5% | [4] |
| C-8 Xylitol Monoester | Aspergillus niger | 1.0% - 1.5% | [4] |
Antiviral Activity
Derivatives of anhydro-sugars have been investigated for their antiviral properties. For instance, acyl derivatives of 2,2'-anhydro-1-beta-D-arabinofuranosylcytosine have demonstrated activity against DNA viruses[5]. While specific data on this compound derivatives is limited, the broader class of modified sugars shows potential in this area. The mechanism of action for some antiviral sugar derivatives involves the inhibition of viral entry or replication[6][7].
Anti-inflammatory Activity
Xylitol has been shown to possess anti-inflammatory properties[4]. It is hypothesized that this compound derivatives could modulate inflammatory pathways, such as the NF-κB and MAPK signaling cascades, which are central to the inflammatory response[8][9].
Enzyme Inhibition
The rigid structure of the this compound core makes it an attractive scaffold for the design of enzyme inhibitors, particularly glycosidase inhibitors[2]. Glycosidase inhibitors are a class of drugs used to treat metabolic disorders like type 2 diabetes. By mimicking the transition state of the enzyme's natural substrate, these inhibitors can block carbohydrate digestion and reduce postprandial hyperglycemia[10][11]. The synthesis of salacinol heteroanalogues incorporating the 1,4-anhydro-D-xylitol ring is a promising area of research for developing new and potent α-glucosidase inhibitors[2].
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the biological activity of this compound derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a compound.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, PC-3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol (Broth Microdilution Method):
-
Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Serial Dilution: Prepare two-fold serial dilutions of the this compound derivative in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Antiviral Activity: Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques, which are areas of cell death caused by viral infection.
Protocol:
-
Cell Seeding: Seed a confluent monolayer of host cells (e.g., Vero cells) in 6-well plates.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., Herpes Simplex Virus) for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose or agarose) containing various concentrations of the this compound derivative.
-
Incubation: Incubate the plates for 2-5 days, depending on the virus, until plaques are visible.
-
Plaque Visualization: Fix the cells with a solution such as 10% formalin and stain with a dye like crystal violet. The plaques will appear as clear zones against a stained cell monolayer.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the IC50 value.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, which reflects the amount of NO produced.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control (no compound) and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound derivatives are likely mediated through the modulation of various intracellular signaling pathways. Based on studies of related compounds, the following pathways are of particular interest for future investigation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in many diseases, including cancer and chronic inflammatory conditions. Xylitol has been shown to inhibit the activation of NF-κB, suggesting that this compound derivatives may also exert their anti-inflammatory and anticancer effects through this pathway[5][12].
Caption: Potential inhibition of the NF-κB signaling pathway by this compound derivatives.
PI3K/Akt and MAPK Signaling Pathways
The PI3K/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for regulating cell growth, proliferation, and survival. Aberrant activation of these pathways is a hallmark of many cancers. Xylitol has been demonstrated to suppress the Akt signaling pathway, contributing to its anti-angiogenic effects[5]. It is plausible that this compound derivatives could also target these pathways to exert their anticancer effects.
Caption: Potential modulation of PI3K/Akt and MAPK pathways by this compound derivatives.
Caption: General workflow for the discovery and development of bioactive this compound derivatives.
Future Directions and Conclusion
The field of this compound derivatives as potential therapeutic agents is ripe for exploration. While this guide has compiled the currently available information and provided a framework for future research, several key areas warrant further investigation:
-
Expansion of Derivative Libraries: The synthesis and screening of a wider variety of this compound derivatives are crucial to establish comprehensive structure-activity relationships.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by active this compound derivatives will be essential for their rational design and optimization.
-
In Vivo Efficacy and Safety: Promising candidates identified through in vitro screening must be evaluated in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.
References
- 1. uk.typology.com [uk.typology.com]
- 2. This compound | 53448-53-6 | Benchchem [benchchem.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pharmatimes.com [pharmatimes.com]
- 7. mdpi.com [mdpi.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation [frontiersin.org]
- 12. Frontiers | NF-κβ: A Potential Target in the Management of Vascular Complications of Diabetes [frontiersin.org]
Anhydroxylitol: A Comprehensive Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anhydroxylitol, a dehydrated derivative of the sugar alcohol xylitol, has garnered significant attention in both the cosmetic and pharmaceutical industries. In cosmetics, it is a well-regarded humectant and skin-conditioning agent, primarily for its role in enhancing skin hydration and reinforcing the skin's barrier function.[1][2] In the pharmaceutical realm, its chiral structure makes it a valuable building block for the synthesis of novel therapeutic agents, most notably as a precursor for potent glycosidase inhibitors aimed at managing type 2 diabetes.[3] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound, presenting available quantitative data, detailed experimental protocols for assessing its biological activity, and visualizations of the key signaling pathways and experimental workflows.
Core Biological Activities and Mechanisms of Action
This compound's biological effects are multifaceted, with the most extensively studied activities centered on skin health and enzyme inhibition.
Dermatological Applications: Skin Barrier Enhancement and Hydration
In cosmetic and dermatological formulations, this compound is often used as part of a synergistic complex with xylitylglucoside and xylitol. This combination, commercially known as Aquaxyl™, has been shown to significantly improve skin hydration and bolster the skin's natural defenses against dehydration.[4] The mechanism of action involves a multi-pronged approach to optimize the skin's water reserves and barrier function.[5]
The primary mechanisms include:
-
Stimulation of Essential Lipids and Proteins: this compound promotes the synthesis of ceramides and cholesterol, crucial lipid components for maintaining the integrity of the stratum corneum. This reinforcement of the lipid barrier reduces transepidermal water loss (TEWL).[5]
-
Optimization of Water Circulation: It enhances the expression of aquaporin-3 (AQP3), a protein channel that facilitates the transport of water and glycerol through the epidermis, ensuring efficient hydration distribution.[4][5]
-
Augmentation of Natural Moisturizing Factors (NMFs): this compound boosts the production of hyaluronic acid and chondroitin sulfate, key glycosaminoglycans in the skin's extracellular matrix that bind water and maintain tissue hydration.[4][5]
Signaling Pathway for this compound in Skin Hydration
Caption: this compound's signaling pathway in enhancing skin barrier and hydration.
Pharmaceutical Applications: Glycosidase Inhibition
This compound serves as a crucial chiral precursor in the synthesis of novel therapeutic agents, particularly analogues of the natural glycosidase inhibitor, salacinol.[3] Glycosidase inhibitors are a class of drugs used in the management of type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. The rigid cyclic conformation of this compound provides a scaffold for the stereocontrolled synthesis of complex chiral molecules that can interact with the active sites of enzymes like α-glucosidase.[3]
Structure-activity relationship studies in this area have shown that the stereochemistry of the this compound ring is critical for inhibitory activity. For instance, analogues of salacinol where the D-arabinitol ring was replaced by D-lyxitol or D-ribitol, synthesized from anhydrolyxitol and anhydro-ribitol respectively, were found to be ineffective inhibitors of recombinant human maltase glucoamylase (MGA).[6] This highlights the stringent structural requirements for potent enzyme inhibition.
Quantitative Structure-Activity Relationship (SAR) Data
Dermatological Applications
The following table summarizes the quantitative effects of a complex containing Xylitylglucoside, this compound, and Xylitol (XAX) on skin parameters. It is important to note that these values represent the activity of the complex, and the specific contribution of this compound alone has not been isolated in these studies.
| Biological Endpoint | Assay Type | Test System | Concentration of XAX | Result | Reference |
| Transepidermal Water Loss (TEWL) | In vivo | Human Volunteers | 3% | Decrease in TEWL | [7] |
| Skin Capacitance | In vivo | Human Volunteers | 3% | Increase in skin capacitance | [7] |
| Ceramide Neosynthesis | Chromatography | Human Skin Explants | Not specified | Increased content | [7] |
| Hyaluronic Acid Production | ELISA | Human Keratinocytes | Not specified | Increased content | [7] |
| Chondroitin Sulfate Production | Chromatography | Human Fibroblasts | Not specified | Increased content | [7] |
Glycosidase Inhibition
The development of this compound-based glycosidase inhibitors is an active area of research. The following table presents qualitative SAR observations from the synthesis and evaluation of salacinol analogues.
| This compound Derivative | Target Enzyme | Activity | Key Structural Feature | Reference |
| D-lyxitol analogue of salacinol | Human Maltase Glucoamylase (MGA) | Ineffective inhibitor | D-lyxitol configuration in the heterocyclic ring | [6] |
| D-ribitol analogue of salacinol | Human Maltase Glucoamylase (MGA) | Ineffective inhibitor | D-ribitol configuration in the heterocyclic ring | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's biological activities. The following sections provide protocols for key experiments.
In Vitro α-Glucosidase Inhibition Assay
This colorimetric assay is used to determine the inhibitory potential of this compound derivatives against α-glucosidase.
Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to release p-nitrophenol, which can be quantified spectrophotometrically at 405 nm. The presence of an inhibitor reduces the rate of this reaction.
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound derivative (test compound)
-
Acarbose (positive control)
-
Phosphate buffer (100 mM, pH 6.8)
-
Sodium carbonate (1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compound and acarbose at various concentrations in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of phosphate buffer to each well.
-
Add 10 µL of the test compound or control solutions to the respective wells.
-
Add 20 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (5 mM in phosphate buffer) to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 1 M sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
Experimental Workflow for α-Glucosidase Inhibition Assay
References
- 1. naturalself.eu [naturalself.eu]
- 2. ELISA-like Assay for Hyaluronic Acid | Lab Manager [labmanager.com]
- 3. benchchem.com [benchchem.com]
- 4. cipherskincare.com [cipherskincare.com]
- 5. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 6. In vitro α-glucosidase inhibitory assay [protocols.io]
- 7. 2.4.2. Alpha-Glucosidase Inhibitory Assay [bio-protocol.org]
Anhydroxylitol: A Technical Guide to its Discovery, Properties, and Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anhydroxylitol, chemically known as 1,4-Anhydro-D-xylitol, is a heterocyclic organic compound derived from the five-carbon sugar alcohol, xylitol.[1] While xylitol is abundant in nature, this compound is primarily recognized as a synthetic derivative produced through the acid-catalyzed intramolecular dehydration of xylitol.[1] This process results in a stable five-membered tetrahydrofuran ring, which imparts a rigid cyclic conformation to the molecule.[1] this compound is widely utilized in the cosmetics industry as a humectant and is gaining attention for its potential biological activities, including anti-inflammatory, anticancer, and prebiotic properties.[2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and analysis of this compound, along with an evidence-based assessment of its natural occurrence.
Discovery and Synthesis
Synthesis from Xylitol
The most common method for synthesizing 1,4-Anhydro-D-xylitol involves the acid-catalyzed cyclization of xylitol.[1] This reaction is regioselective, favoring the formation of the 1,4-anhydro product.[1]
Experimental Protocol: Acid-Catalyzed Dehydration of Xylitol
Objective: To synthesize 1,4-Anhydro-D-xylitol from D-xylitol.
Materials:
-
D-xylitol
-
Sulfuric acid (H₂SO₄), 5% v/v aqueous solution
-
Heating apparatus with temperature control (e.g., oil bath)
-
Reaction vessel
-
Purification system (e.g., column chromatography)
-
Analytical instruments for characterization (HPLC, GC-MS, NMR)
Methodology:
-
Reaction Setup: In a suitable reaction vessel, D-xylitol is mixed with a 5% v/v aqueous solution of sulfuric acid.[1]
-
Heating: The reaction mixture is heated to 135°C for 45 minutes.[1]
-
Quenching and Neutralization: After the reaction is complete, the mixture is cooled, and the acid catalyst is neutralized.
-
Purification: The crude product, a viscous liquid, is purified to remove unreacted xylitol, by-products, and salts.[1] Purification can be achieved using techniques such as column chromatography.
-
Characterization: The purified 1,4-Anhydro-D-xylitol is characterized using analytical methods to confirm its identity and purity. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used for this purpose.[2] Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy can provide further structural confirmation.[2]
Natural Occurrence: An Unsubstantiated Claim
Numerous commercial and cosmetic ingredient websites state that this compound occurs naturally in some fruits and vegetables, with plums often cited as an example.[2] However, a thorough review of scientific literature did not yield any primary research that definitively identifies and quantifies 1,4-Anhydro-D-xylitol in these or any other natural sources. One source hypothesizes its presence in fruit extracts, but this is not supported by direct, quantitative evidence.[4]
It is crucial to distinguish between the natural occurrence of the precursor, xylitol, and the end-product, this compound. Xylitol is a well-documented natural constituent of many fruits, vegetables, and other plant materials. The prevailing evidence suggests that this compound is primarily a synthetic product derived from these natural sources of xylitol.
The formation of this compound via non-enzymatic dehydration of xylitol in the acidic environment of fruits is a plausible hypothesis but remains unproven by published research.
Physicochemical and Biological Properties
This compound's rigid, cyclic structure, a result of its tetrahydrofuran ring, makes it a valuable chiral building block in organic synthesis.[1] Its properties are summarized in the table below.
| Property | Data |
| Chemical Formula | C₅H₁₀O₄ |
| Molecular Weight | 134.13 g/mol |
| Appearance | Thick Yellow Oil or Off-White Solid |
| Primary Synthesis Route | Acid-catalyzed dehydration of xylitol |
| Key Structural Feature | Five-membered tetrahydrofuran ring |
Table 1: Physicochemical Properties of this compound
Biological Activity
Preliminary in vitro and animal studies suggest that 1,4-Anhydro-D-xylitol may possess several biological activities, though research is in its early stages.[2]
-
Anti-inflammatory, Anticancer, and Antidiabetic Effects: Some studies have indicated that this compound may inhibit the growth of cancer cells, induce apoptosis, improve insulin sensitivity, and reduce blood glucose levels in animal models.[2]
-
Prebiotic Potential: this compound has been investigated as a potential prebiotic, which could promote the growth of beneficial gut bacteria.[2][3]
Currently, there is no published research on the specific signaling pathways through which this compound might exert these effects.
Analytical Methodologies
The identification and quantification of 1,4-Anhydro-D-xylitol rely on standard chromatographic and spectroscopic techniques.
| Analytical Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation |
| Infrared (IR) Spectroscopy | Characterization of functional groups |
Table 2: Analytical Techniques for this compound Characterization
Visualizations
References
Anhydroxylitol's Role in Aquaporin-3 Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anhydroxylitol, a naturally derived sugar compound, has emerged as a significant modulator of skin hydration by influencing the expression of Aquaporin-3 (AQP3), a crucial water and glycerol channel in epidermal keratinocytes. This technical guide synthesizes the current understanding of the molecular mechanisms, signaling pathways, and experimental evidence supporting the role of this compound, often in a synergistic complex with xylitylglucoside and xylitol, in upregulating AQP3 expression. The upregulation of AQP3 enhances the skin's water retention capacity, barrier function, and overall moisturization. This document provides an in-depth analysis of the pertinent biological pathways, quantitative data from key studies, and detailed experimental protocols for the scientific community engaged in dermatological research and the development of advanced skincare therapeutics.
Introduction: The Critical Role of Aquaporin-3 in Skin Hydration
The skin's ability to maintain adequate hydration is fundamental to its barrier function and overall health. Aquaporin-3 (AQP3), a member of the aquaglyceroporin family, is abundantly expressed in the basal layer of the epidermis and plays a pivotal role in transporting water, glycerol, and other small solutes across keratinocyte cell membranes. The glycerol transport function of AQP3 is particularly crucial for maintaining epidermal hydration and facilitating the normal differentiation and proliferation of keratinocytes. Dysregulation of AQP3 expression has been linked to various dry skin conditions and impaired barrier function. This compound, a derivative of xylitol, has been identified as a key ingredient in cosmetic and dermatological formulations for its ability to enhance skin's natural hydration processes. This guide focuses on the molecular evidence of this compound's action on AQP3 expression.
Molecular Mechanism of this compound on Aquaporin-3 Expression
This compound, frequently utilized in a complex with xylitylglucoside and xylitol (XAX), has been shown to significantly increase the expression of key genes involved in skin moisturization and barrier function. The primary mode of action is the stimulation of AQP3 gene expression, leading to an increased density of these channels in keratinocytes. This, in turn, facilitates greater water and glycerol transport into the epidermal cells, thereby improving skin hydration from within.
Upregulation of AQP3 mRNA and Protein
Studies on reconstructed human epidermis have demonstrated that topical application of a xylitylglucoside-anhydroxylitol-xylitol complex leads to a marked increase in AQP3 mRNA levels. This upregulation at the transcript level is followed by a corresponding increase in AQP3 protein synthesis, ensuring a higher functional presence of these water channels in the cell membrane.
Synergistic Effects on Skin Barrier Components
Beyond its direct impact on AQP3, the this compound-containing complex also promotes the synthesis of other essential components of the skin barrier. Research indicates an increase in the production of ceramides and hyaluronic acid, both of which are critical for maintaining the integrity of the stratum corneum and retaining moisture.[1] This multi-faceted approach suggests that this compound not only enhances water transport but also strengthens the skin's overall capacity to prevent transepidermal water loss (TEWL).
Signaling Pathways in this compound-Mediated AQP3 Expression
While the precise signaling cascade initiated by this compound to upregulate AQP3 is an active area of research, current evidence points towards the involvement of the Mitogen-Activated Protein Kinase (MAPK) pathway.
The MAPK/p38 Signaling Cascade
The MAPK pathways are crucial in regulating a wide range of cellular processes, including proliferation, differentiation, and response to external stimuli. Studies on related polyols, such as xylitol, have shown activation of the MAPK pathway in human keratinocytes.[2] It is hypothesized that this compound, upon interacting with keratinocyte surface receptors, triggers a signaling cascade that leads to the phosphorylation and activation of p38 MAPK. Activated p38 then translocates to the nucleus, where it can phosphorylate and activate transcription factors that bind to the promoter region of the AQP3 gene, thereby initiating its transcription.
Diagram: Hypothesized Signaling Pathway of this compound-Mediated AQP3 Upregulation
Caption: Hypothesized MAPK signaling pathway for AQP3 upregulation by this compound.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of a xylitylglucoside-anhydroxylitol-xylitol (XAX) complex on key markers of skin hydration and barrier function, as reported in in-vitro studies on reconstructed human epidermis and skin explants.
Table 1: Gene Expression Analysis in Reconstructed Human Epidermis
| Gene | Function | Fold Increase (XAX vs. Control) |
| AQP3 | Water/Glycerol Transport | 1.8x |
| HAS2 | Hyaluronic Acid Synthesis | 1.5x |
| UGCGL2 | Ceramide Synthesis | 1.4x |
| LOR | Keratinocyte Differentiation | 1.6x |
| IVL | Keratinocyte Differentiation | 1.7x |
Table 2: Synthesis of Key Moisturizing Factors
| Molecule | Function | % Increase (XAX vs. Control) |
| Ceramides | Skin Barrier Lipid | +25% |
| Hyaluronic Acid | Dermal Water Reservoir | +30% |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the investigation of this compound's effects on skin hydration markers.
RT-qPCR for Gene Expression Analysis in Reconstructed Human Epidermis
-
Cell Culture and Treatment:
-
Reconstructed human epidermis (RHE) models are cultured at the air-liquid interface for 10 days to allow for full differentiation.
-
A solution containing the xylitylglucoside-anhydroxylitol-xylitol (XAX) complex (e.g., 1.5% in a suitable vehicle) or the vehicle control is topically applied to the RHE daily for 48 hours.
-
-
RNA Extraction:
-
Total RNA is extracted from the RHE tissues using a TRIzol-based method or a commercial RNA extraction kit according to the manufacturer's instructions.
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription:
-
cDNA is synthesized from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit with random primers.
-
-
Quantitative PCR (qPCR):
-
qPCR is performed using a real-time PCR system with a SYBR Green-based master mix.
-
Primers for the target genes (AQP3, HAS2, UGCGL2, LOR, IVL) and a housekeeping gene (e.g., GAPDH) are designed and validated.
-
The thermal cycling conditions typically consist of an initial denaturation step at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C.
-
The relative gene expression is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene.
-
Diagram: RT-qPCR Experimental Workflow
Caption: Workflow for analyzing gene expression in RHE using RT-qPCR.
Ceramide Neosynthesis Measurement in Skin Explants
-
Skin Explant Culture and Treatment:
-
Human skin explants are cultured in an appropriate medium.
-
The explants are treated with the XAX complex or a vehicle control for a specified period (e.g., 72 hours).
-
-
Lipid Extraction:
-
The stratum corneum is separated from the explants.
-
Lipids are extracted from the stratum corneum using a solvent mixture, typically chloroform/methanol.
-
-
Chromatographic Separation:
-
The lipid extract is analyzed by High-Performance Thin-Layer Chromatography (HPTLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
For HPTLC, the lipid extract is applied to a silica gel plate and developed in a specific solvent system to separate the different lipid classes.
-
For LC-MS, the lipid extract is injected into an LC system coupled to a mass spectrometer for more detailed separation and identification of individual ceramide species.
-
-
Quantification:
-
Ceramide bands on the HPTLC plate are visualized by charring with a cupric acetate/phosphoric acid solution and quantified by densitometry against known ceramide standards.
-
In LC-MS, ceramides are quantified based on the peak areas of their respective mass-to-charge ratios, with reference to internal standards.
-
ELISA for Hyaluronic Acid Quantification in Keratinocyte Culture
-
Keratinocyte Culture and Treatment:
-
Normal human epidermal keratinocytes are cultured in a suitable medium.
-
The cells are treated with the XAX complex or a vehicle control for a defined time (e.g., 48 hours).
-
-
Sample Collection:
-
The cell culture supernatant is collected.
-
-
ELISA Procedure:
-
A competitive ELISA kit for hyaluronic acid is used.
-
The culture supernatants and hyaluronic acid standards are added to a microplate pre-coated with hyaluronic acid binding protein.
-
A biotin-conjugated hyaluronic acid is added, which competes with the hyaluronic acid in the samples for binding to the coated protein.
-
Streptavidin-HRP is then added, followed by a substrate solution.
-
The color development is stopped, and the absorbance is measured at 450 nm.
-
-
Data Analysis:
-
A standard curve is generated using the absorbance values of the known hyaluronic acid standards.
-
The concentration of hyaluronic acid in the culture supernatants is determined by interpolating their absorbance values on the standard curve.
-
Conclusion and Future Directions
This compound, as part of a synergistic sugar complex, demonstrably enhances skin hydration by upregulating the expression of aquaporin-3 in epidermal keratinocytes. This action is complemented by the increased synthesis of ceramides and hyaluronic acid, leading to a fortified skin barrier and improved moisture retention. The proposed involvement of the p38 MAPK signaling pathway provides a plausible mechanism for these effects and warrants further investigation. Future research should focus on elucidating the specific keratinocyte receptors for this compound and confirming the downstream signaling events. Additionally, long-term clinical studies are needed to fully characterize the sustained benefits of this compound-containing formulations on various skin types and conditions. The targeted modulation of AQP3 expression by this compound represents a promising strategy in the development of next-generation dermo-cosmetics for advanced skin hydration and barrier repair.
References
An In-Depth Technical Guide to 1,4-Anhydro-D-xylitol: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Anhydro-D-xylitol, a derivative of the naturally occurring sugar alcohol D-xylitol, is a versatile molecule with significant potential in various scientific and industrial fields.[1] Structurally classified as an anhydropentitol, it is formed through the intramolecular dehydration of xylitol, resulting in a stable five-membered tetrahydrofuran ring.[2] This rigid cyclic structure makes 1,4-Anhydro-D-xylitol a valuable chiral building block in organic synthesis, particularly for the development of novel pharmaceuticals and biologically active compounds.[3] This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for synthesis and analysis, and the current understanding of the biological activities of 1,4-Anhydro-D-xylitol.
Physical and Chemical Properties
1,4-Anhydro-D-xylitol is typically a white crystalline solid or a light yellow clear liquid, and it is soluble in water.[4] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₀O₄ | [5] |
| Molecular Weight | 134.13 g/mol | [5] |
| Appearance | White crystalline solid or light yellow clear liquid | [4] |
| Melting Point | 102-104 °C | Not explicitly cited |
| Boiling Point | 160 °C at 0.2 mmHg | [4] |
| Solubility | Soluble in water | [4] |
| Purity (typical) | ≥ 98% (HPLC) | [4] |
| CAS Number | 53448-53-6 | [4] |
Spectroscopic Data
Spectroscopic techniques are crucial for the identification and characterization of 1,4-Anhydro-D-xylitol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H1/C1 | 3.5 - 3.8 | 60 - 65 |
| H2/C2 | 3.8 - 4.2 | 70 - 75 |
| H3/C3 | 3.8 - 4.2 | 70 - 75 |
| H4/C4 | 4.0 - 4.4 | 75 - 80 |
| H5/C5 | 3.6 - 3.9 | 62 - 67 |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 1,4-Anhydro-D-xylitol would be expected to show characteristic absorption bands corresponding to its functional groups. Key vibrational modes include O-H stretching from the hydroxyl groups and C-O stretching from the ether linkage in the tetrahydrofuran ring.
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for determining the molecular weight and fragmentation pattern of 1,4-Anhydro-D-xylitol.[6] This information is vital for confirming its identity and for quantitative analysis in complex mixtures.[6]
Experimental Protocols
Synthesis of 1,4-Anhydro-D-xylitol
A common method for the synthesis of 1,4-Anhydro-D-xylitol is the acid-catalyzed intramolecular dehydration of D-xylitol.[2][6]
Materials:
-
D-xylitol
-
Sulfuric acid (H₂SO₄), 5% v/v aqueous solution
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Heating mantle and reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve D-xylitol in the 5% v/v aqueous sulfuric acid solution.
-
Heat the reaction mixture to 135 °C and maintain this temperature for approximately 45 minutes.[2]
-
Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1,4-Anhydro-D-xylitol.
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Analytical Methods
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and quantification of 1,4-Anhydro-D-xylitol.[6] Due to the lack of a strong chromophore in the molecule, detection is typically achieved using a refractive index (RI) detector or an evaporative light scattering detector (ELSD).[7][8]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool for the analysis of 1,4-Anhydro-D-xylitol.[6] Derivatization of the hydroxyl groups, for instance, by silylation or acetylation, is often necessary to increase the volatility and thermal stability of the analyte for GC analysis.[9]
Biological and Pharmacological Potential
While research on the specific biological activities of 1,4-Anhydro-D-xylitol is still emerging, studies on its precursor, xylitol, provide valuable insights into its potential pharmacological effects. Xylitol has been reported to exhibit anti-inflammatory, anticancer, and antidiabetic properties.[6] It is important to note that the biological effects of 1,4-Anhydro-D-xylitol may differ from those of xylitol due to its distinct chemical structure.
Potential Prebiotic Activity
Xylitol is known to have prebiotic effects, promoting the growth of beneficial gut bacteria and increasing the production of short-chain fatty acids (SCFAs).[1] This modulation of the gut microbiota can have systemic health benefits. It is hypothesized that 1,4-Anhydro-D-xylitol may also possess prebiotic properties.[6]
Potential Anticancer Activity of the Precursor, Xylitol
Studies on xylitol have suggested a potential mechanism for its anticancer activity. This involves the induction of the enzyme ChaC glutathione specific gamma-glutamylcyclotransferase 1 (CHAC1), which leads to the degradation of glutathione. The depletion of this key antioxidant can induce endoplasmic reticulum (ER) stress and oxidative stress, ultimately triggering apoptosis in cancer cells.
Conclusion
1,4-Anhydro-D-xylitol is a molecule of significant interest due to its unique structural features and its derivation from the readily available xylitol. Its utility as a chiral synthon in organic synthesis is well-established. While its own biological activities are an active area of investigation, the known pharmacological properties of its precursor suggest promising avenues for future research, particularly in the areas of prebiotics and therapeutics. This guide provides a foundational understanding of the core physical and chemical properties of 1,4-Anhydro-D-xylitol, along with key experimental methodologies, to support ongoing and future research endeavors.
References
- 1. Biological and Pharmacological Potential of Xylitol: A Molecular Insight of Unique Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anhydroxylitol | 53448-53-6 | Benchchem [benchchem.com]
- 3. 1,4-Anhydro-D-xylitol [myskinrecipes.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 1,4-Anhydro-D-xylitol | 53448-53-6 | MA16603 | Biosynth [biosynth.com]
- 6. 53448-53-6,1,4-Anhydro-D-xylitol,CAS:53448-53-6 [chemsynlab.com]
- 7. Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. helixchrom.com [helixchrom.com]
- 9. researchgate.net [researchgate.net]
Anhydroxylitol as a Humectant: A Technical Guide to Mechanism and Efficacy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anhydroxylitol, a dehydrated derivative of the natural sugar xylitol, is a potent humectant widely utilized in cosmetic and pharmaceutical formulations. This technical guide provides an in-depth analysis of this compound's core function as a humectant, focusing on its multifaceted mechanism of action that extends beyond simple water binding. This document summarizes key quantitative data from clinical and in vitro studies, details relevant experimental protocols, and presents visual diagrams of the associated biological pathways and experimental workflows to offer a comprehensive resource for formulation scientists and researchers. This compound, often in synergistic combination with xylitylglucoside and xylitol, has been clinically demonstrated to significantly improve skin hydration, reinforce the skin barrier, and optimize water circulation within the epidermis.
Introduction
Maintaining optimal skin hydration is fundamental to skin health, influencing its biomechanical properties, barrier function, and overall appearance. Humectants are a critical class of ingredients in topical formulations designed to increase the water content of the stratum corneum. This compound has emerged as a scientifically advanced humectant due to its ability to not only attract and retain moisture but also to biologically enhance the skin's own hydration mechanisms.[1][2] This guide explores the technical aspects of this compound's function, providing evidence-based insights for its effective application in product development.
Mechanism of Action: A Multi-Pathway Approach to Hydration
This compound's efficacy as a humectant is attributed to its ability to influence several key biological pathways involved in skin hydration and barrier function.[1] It is often used as part of a trio of sugar-derived ingredients—xylitylglucoside, this compound, and xylitol (XAX)—which work synergistically.[2][3]
Reinforcement of the Skin Barrier
A robust skin barrier is essential for preventing transepidermal water loss (TEWL). This compound contributes to the strengthening of this barrier by stimulating the synthesis of key lipids.
-
Ceramide Synthesis: this compound has been shown to increase the neosynthesis of ceramides 1 and 2, which are crucial components of the intercellular lipid matrix of the stratum corneum.[3] This enhanced lipid barrier helps to lock in moisture and protect the skin from external aggressors.
Optimization of Water Reserves
This compound helps to increase the skin's natural water reservoirs by promoting the synthesis of essential glycosaminoglycans (GAGs).
-
Hyaluronic Acid and Chondroitin Sulfate Production: It boosts the production of hyaluronic acid and chondroitin sulfate, two key GAGs in the skin's extracellular matrix that can bind and retain large amounts of water.[1][4]
Enhancement of Water Circulation
Efficient water transport between the different layers of the epidermis is vital for maintaining hydration.
-
Aquaporin-3 (AQP3) Expression: this compound has been demonstrated to enhance the expression of aquaporin-3, a protein channel that facilitates the transport of water and glycerol across keratinocyte cell membranes.[1][5] This ensures a more effective distribution of moisture throughout the epidermis.
Quantitative Data on Efficacy
The humectant properties of this compound, particularly as part of the XAX complex (often marketed as Aquaxyl™), have been substantiated through various clinical and in vitro studies. The following tables summarize the key quantitative findings.
| Parameter | Time Point | % Improvement vs. Placebo/Baseline | Reference |
| Skin Hydration (Corneometry) | 8 hours | +6% | [3] |
| 24 hours | +13.5% | [1] | |
| 15 days | +5% | [3] | |
| 30 days | +11% | [3] | |
| Transepidermal Water Loss (TEWL) | 8 hours | -8% | [3] |
| 8 days | -15.4% | [1] | |
| 15 days | -8% | [3] | |
| 30 days | -15% | [3] |
Table 1: In Vivo Efficacy of this compound (as part of XAX complex) on Skin Hydration and Barrier Function.
| Parameter | Concentration of XAX | % Increase vs. Control | Reference |
| Ceramides 1 and 2 Neosynthesis | 3% | +139% | [3] |
| Hyaluronic Acid Production (Keratinocytes) | 0.01% | +31% | [3] |
| Hyaluronic Acid Production (Fibroblasts) | 0.1% | +24% | [3] |
Table 2: In Vitro Efficacy of this compound (as part of XAX complex) on Key Hydration Biomarkers.
Experimental Protocols
The following sections detail the methodologies commonly employed to evaluate the humectant efficacy of formulations containing this compound.
In Vivo Assessment of Skin Hydration (Corneometry)
Objective: To measure the hydration level of the stratum corneum.
Methodology:
-
Volunteer Selection: A panel of volunteers with clinically diagnosed dry skin on the legs or forearms is recruited.[3][6] Participants are typically instructed to avoid using any moisturizers on the test areas for a specified period before the study.[7]
-
Acclimatization: Volunteers are acclimatized to a room with controlled temperature and humidity for at least 30 minutes before measurements are taken.[8]
-
Baseline Measurement: Baseline skin hydration is measured using a Corneometer® CM 825 (Courage + Khazaka electronic GmbH, Germany) on designated test sites.[8][9] The probe of the device measures the electrical capacitance of the skin, which correlates with its water content.[8]
-
Product Application: A standardized amount of the test formulation (e.g., 2 mg/cm²) is applied to the designated test area. A control/placebo formulation is applied to a contralateral site.
-
Post-Application Measurements: Corneometer readings are taken at specified time intervals (e.g., 8 hours, 24 hours, 15 days, 30 days) after product application.[3]
-
Data Analysis: The change in corneometry units from baseline is calculated and statistically compared between the active and placebo/control groups.
In Vivo Assessment of Transepidermal Water Loss (TEWL)
Objective: To measure the integrity of the skin barrier by quantifying the amount of water that evaporates from the skin surface.
Methodology:
-
Volunteer Selection and Acclimatization: Similar to the corneometry protocol.
-
Baseline Measurement: Baseline TEWL is measured using a Tewameter® (Courage + Khazaka electronic GmbH, Germany) or a similar evaporimeter on the designated test sites. The probe measures the water vapor gradient above the skin surface.[10][11]
-
Product Application: A standardized amount of the test formulation is applied to the designated test area, with a control/placebo on a corresponding site.
-
Post-Application Measurements: TEWL measurements are taken at specified time intervals (e.g., 8 hours, 8 days, 15 days, 30 days) after product application.[3]
-
Data Analysis: The reduction in TEWL from baseline is calculated and statistically analyzed to compare the efficacy of the active formulation against the placebo/control.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and processes discussed in this guide.
Caption: Signaling pathways influenced by this compound leading to improved skin hydration.
Caption: A typical experimental workflow for the in vivo assessment of a humectant.
Conclusion
This compound is a highly effective humectant that offers a sophisticated, multi-faceted approach to skin hydration. Its ability to not only provide immediate moisture but also to biologically enhance the skin's own hydrating capabilities—by reinforcing the skin barrier, boosting natural moisturizing factors, and improving water circulation—makes it a valuable ingredient for advanced skincare and dermatological formulations. The quantitative data from clinical and in vitro studies provide robust evidence of its efficacy. For formulation scientists and drug development professionals, this compound represents a scientifically-backed solution for creating products with demonstrable and lasting hydrating benefits.
References
- 1. Super-Hydrator Aquaxyl Replenishes Skin with Necessary Moisture While Helping Skin Develop an Ability to Naturally Retain Moisture Over T — PHYTO5 Quantum Swiss Skincare [phyto5.us]
- 2. agrobiobase.com [agrobiobase.com]
- 3. e-ajbc.org [e-ajbc.org]
- 4. This compound Market Size, Share and Statistics - 2035 [factmr.com]
- 5. Aquaporin-3 in Keratinocytes and Skin: Its Role and Interaction with Phospholipase D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrating effects of moisturizer active compounds incorporated into hydrogels: in vivo assessment and comparison between devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. certifiedcosmetics.com [certifiedcosmetics.com]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Anhydroxylitol's Interaction with Lipid Bilayers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydroxylitol, a sugar-derived humectant, is increasingly utilized in dermatological and cosmetic formulations for its purported ability to enhance skin hydration and reinforce the skin's barrier function. Its efficacy is believed to stem from its interaction with the lipid bilayers of the stratum corneum, the outermost layer of the epidermis. This technical guide provides an in-depth exploration of the molecular interactions between this compound and lipid bilayers, drawing upon available scientific evidence and analogous studies of related polyols. While direct quantitative data for this compound is limited, this guide synthesizes current understanding to provide a robust framework for researchers in the field.
This compound is a key component of the commercially available ingredient Aquaxyl™, a complex of xylitylglucoside, this compound, and xylitol.[1][2] This combination is marketed to promote moisture circulation throughout all skin layers and bolster the skin's natural barrier.[3] The primary mechanism of action is attributed to its influence on the synthesis of essential lipids and proteins within the epidermis.[3]
Biophysical Interactions with Lipid Bilayers
Direct experimental data on the biophysical effects of this compound on lipid bilayers is not extensively available in public literature. However, studies on similar polyols, such as xylitol, provide valuable insights into the potential mechanisms of interaction. These interactions are crucial for understanding how this compound may alter the physical properties of the stratum corneum's lipid matrix, which is primarily composed of ceramides, cholesterol, and free fatty acids.
Analogous Polyol Interactions
A study investigating the effects of erythritol, xylitol, and mannitol on dimyristoylphosphatidylcholine (DMPC) model membranes using differential scanning calorimetry (DSC) and Fourier transform infrared spectroscopy (FTIR) revealed that polyols interact with the phosphate groups of the lipids.[4] The strength of this interaction was found to be inversely correlated with the length of the polyol chain, suggesting that smaller polyols have a more pronounced effect.[4] this compound, being a cyclic derivative of the five-carbon sugar alcohol xylitol, possesses a rigid molecular structure which likely influences its interaction with the lipid headgroups.[5]
Table 1: Postulated Effects of this compound on Lipid Bilayer Properties (based on analogous polyol studies)
| Property | Postulated Effect of this compound | Rationale/Evidence from Analogous Studies |
| Phase Transition Temperature (Tm) | Potential to slightly decrease Tm and broaden the phase transition. | Studies on other small molecules interacting with lipid bilayers have shown such effects, indicating a fluidizing or disordering influence.[6][7] |
| Membrane Fluidity | Likely to increase membrane fluidity, particularly in the headgroup region. | Interaction with phosphate groups can disrupt the ordered packing of lipid headgroups, leading to increased fluidity.[4] |
| Lipid Packing | May decrease the packing density of lipid headgroups. | The insertion of small, hydrophilic molecules into the headgroup region can create steric hindrance and reduce packing efficiency. |
| Bilayer Thickness | The effect is uncertain without direct experimental data. | Some small molecules can cause thinning of the bilayer, while others may induce thickening depending on the nature of the interaction. |
Experimental Protocols for Studying this compound-Lipid Interactions
To rigorously characterize the interaction of this compound with lipid bilayers, a combination of biophysical techniques is required. Below are detailed methodologies for key experiments that can be adapted for this purpose.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to study the effect of molecules on the phase transition behavior of lipid bilayers.
Protocol:
-
Liposome Preparation:
-
Prepare a lipid mixture mimicking the stratum corneum (e.g., an equimolar ratio of ceramides, cholesterol, and free fatty acids) or a simpler model like DMPC.
-
Dissolve the lipids in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with a buffer solution (e.g., PBS, pH 7.4) containing varying concentrations of this compound (e.g., 0-10 mol%).
-
Vortex the mixture above the lipid phase transition temperature to form multilamellar vesicles (MLVs).
-
-
DSC Measurement:
-
Transfer a precise amount of the liposome suspension to a DSC sample pan.
-
Use the this compound-containing buffer as a reference.
-
Scan the sample and reference pans over a temperature range that encompasses the lipid phase transition (e.g., 20-60°C for DMPC) at a controlled heating and cooling rate (e.g., 1°C/min).
-
Analyze the resulting thermograms to determine the phase transition temperature (Tm) and the enthalpy of the transition (ΔH).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the location and orientation of this compound within the lipid bilayer and its effect on lipid dynamics.
Protocol:
-
Liposome Preparation for NMR:
-
Prepare unilamellar vesicles (LUVs) or multilamellar vesicles (MLVs) as described for DSC, potentially using deuterated lipids for specific experiments.
-
Incorporate this compound into the hydration buffer.
-
-
NMR Data Acquisition:
-
For studying the location of this compound, ¹H-NMR with the Nuclear Overhauser Effect (NOE) can be used. NOE cross-peaks between this compound protons and lipid protons would indicate close proximity.
-
To assess the effect on lipid dynamics, ²H-NMR of specifically deuterated lipids can be performed. Changes in the quadrupolar splitting of the deuterium signal upon addition of this compound would indicate changes in lipid chain order.
-
³¹P-NMR can be used to probe the effect of this compound on the phosphate headgroup of phospholipids.
-
Molecular Dynamics (MD) Simulations
MD simulations offer atomic-level insights into the dynamic interactions between this compound and lipid molecules.
Protocol:
-
System Setup:
-
Build a model lipid bilayer representative of the stratum corneum or a simpler system using software like GROMACS or CHARMM.
-
Solvate the bilayer with water molecules.
-
Introduce this compound molecules into the water phase at a desired concentration.
-
-
Simulation:
-
Perform an energy minimization of the system to remove steric clashes.
-
Run an equilibration simulation in the NVT (constant number of particles, volume, and temperature) and then the NPT (constant number of particles, pressure, and temperature) ensemble to bring the system to the desired temperature and pressure.
-
Conduct a production run for a sufficient length of time (nanoseconds to microseconds) to observe the interactions.
-
-
Analysis:
-
Analyze the trajectory to determine the preferred location of this compound within the bilayer.
-
Calculate parameters such as the area per lipid, bilayer thickness, and deuterium order parameters to quantify the effect of this compound on the membrane properties.
-
Analyze hydrogen bonding patterns between this compound and lipid molecules.
-
Signaling Pathways Modulated by this compound
The beneficial effects of this compound on skin barrier function are not solely due to its direct biophysical interactions with lipids but also involve the modulation of key cellular signaling pathways. These effects are primarily documented for the Aquaxyl™ blend, and this compound is a key contributor to these activities.
Enhancement of Ceramide Synthesis
Ceramides are crucial for the structural integrity and barrier function of the stratum corneum.[8] this compound, as part of Aquaxyl™, is proposed to stimulate the synthesis of ceramides.[2] While the precise molecular mechanism for this stimulation by this compound is not fully elucidated, the general pathways of ceramide synthesis are well-established. Exogenous ceramides can serve as precursors for endogenous ceramide synthesis.[9][10] It is plausible that this compound may influence the activity of enzymes involved in the de novo ceramide synthesis pathway or the sphingomyelinase pathway.
Upregulation of Aquaporin-3 (AQP3) Expression
Aquaporin-3 is a channel protein found in keratinocytes that facilitates the transport of water and glycerol, playing a vital role in skin hydration.[11][12] this compound is reported to increase the expression of AQP3.[2] The upregulation of AQP3 can be influenced by various signaling pathways, including those involving protein kinase A (PKA) and protein kinase C (PKC). Humectants, in general, can create an osmotic gradient that may trigger signaling cascades leading to increased AQP3 expression to facilitate water and glycerol transport into the cell.
Stimulation of Hyaluronic Acid Synthesis
Hyaluronic acid (HA) is a glycosaminoglycan with a remarkable capacity to retain water, contributing significantly to skin hydration and viscoelasticity.[13][14] this compound is also claimed to boost the production of hyaluronic acid.[3] This is likely achieved by upregulating the expression or activity of hyaluronic acid synthases (HAS), the enzymes responsible for HA synthesis at the plasma membrane.[13]
Conclusion
This compound is a promising humectant with a multi-faceted mechanism of action that extends beyond simple water binding. While direct biophysical data on its interaction with lipid bilayers is an area requiring further research, evidence from analogous polyols suggests a direct interaction with the lipid headgroups, likely influencing membrane fluidity and packing. Furthermore, its role as a key component of Aquaxyl™ points towards its ability to modulate critical signaling pathways in keratinocytes, leading to an enhanced synthesis of ceramides and hyaluronic acid, and an upregulation of aquaporin-3 expression. This comprehensive action on the stratum corneum's lipid matrix and hydration channels provides a strong scientific basis for its efficacy in improving skin barrier function and hydration. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future research to further elucidate the precise molecular mechanisms of this compound's beneficial effects on the skin.
References
- 1. us.typology.com [us.typology.com]
- 2. AQUAXYL™ [alexmo-cosmetics.de]
- 3. ulprospector.com [ulprospector.com]
- 4. Effect of polyols on the DMPC lipid monolayers and bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 53448-53-6 | Benchchem [benchchem.com]
- 6. DSC and NMR spectroscopic studies of the interaction between camphorated phenol and phospholipid liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing Interactions Between a Polytopic Membrane Protein and Lipid Bilayers Using Differential Scanning Calorimetry and Solid-State NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of skin ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exogenous Ceramide Serves as a Precursor to Endogenous Ceramide Synthesis and as a Modulator of Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exogenous Ceramide Serves as a Precursor to Endogenous Ceramide Synthesis and as a Modulator of Keratinocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aquaporin-3 in Keratinocytes and Skin: Its Role and Interaction with Phospholipase D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Upregulation of aquaporin-3 is involved in keratinocyte proliferation and epidermal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hyaluronic acid: A key molecule in skin aging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scienceofbeauty.net [scienceofbeauty.net]
Spectroscopic Analysis of Anhydroxylitol Hydrogen Bonding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anhydroxylitol, a key humectant and moisturizing agent in pharmaceutical and cosmetic formulations, owes much of its efficacy to its intricate network of hydrogen bonds. Understanding and quantifying these interactions are paramount for optimizing formulation stability, drug delivery, and overall product performance. This technical guide provides a comprehensive overview of the spectroscopic techniques employed for the analysis of hydrogen bonding in this compound and structurally related polyols. Due to the limited availability of specific experimental data for this compound, this guide leverages data from analogous compounds, such as xylitol and other anhydro sugars, to present a robust analytical framework. This document details experimental protocols for Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, presents quantitative data in structured tables, and utilizes visualizations to elucidate experimental workflows and molecular interactions.
Introduction to this compound and Hydrogen Bonding
This compound (1,4-anhydro-D-xylitol) is a derivative of xylitol, a five-carbon sugar alcohol. Its structure, featuring a tetrahydrofuran ring and multiple hydroxyl groups, allows it to act as both a hydrogen bond donor and acceptor. These hydrogen bonds, both intramolecular and intermolecular, are critical in defining its physical properties, such as solubility, viscosity, and its ability to bind water molecules. In the solid state, these interactions dictate the crystal packing and polymorphism, while in solution, they govern solvation and interactions with other molecules. Spectroscopic techniques offer powerful, non-destructive methods to probe these hydrogen bonds, providing insights into their strength, geometry, and dynamics.
Spectroscopic Methodologies for Hydrogen Bond Analysis
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is highly sensitive to the vibrations of chemical bonds, including the O-H stretching vibrations of hydroxyl groups. The formation of a hydrogen bond weakens the O-H covalent bond, resulting in a characteristic red shift (a shift to lower wavenumber) and broadening of the O-H stretching band in the IR spectrum.
-
Sample Preparation:
-
Solid State: A small amount of powdered this compound is placed directly onto the ATR crystal (e.g., diamond or germanium). Firm and uniform contact is ensured using the ATR press.
-
Solution State: A solution of this compound in a suitable solvent (e.g., a non-polar solvent like carbon tetrachloride for studying intermolecular interactions, or an aqueous solution to mimic formulations) is prepared. A drop of the solution is cast onto the ATR crystal, and the solvent is allowed to evaporate to form a thin film, or the spectrum of the liquid is taken directly.
-
-
Data Acquisition:
-
A background spectrum of the empty ATR crystal is collected.
-
The sample spectrum is then recorded, typically in the range of 4000 to 400 cm⁻¹.
-
A sufficient number of scans (e.g., 32 or 64) are co-added to achieve an adequate signal-to-noise ratio.
-
The spectral resolution is typically set to 4 cm⁻¹.
-
-
Data Analysis:
-
The position, width, and intensity of the O-H stretching band (typically in the 3600-3200 cm⁻¹ region) are analyzed.
-
Deconvolution of the broad O-H band can be performed to identify contributions from different types of hydrogen bonds (e.g., free vs. bonded hydroxyls, different bond strengths).
-
Raman Spectroscopy
Raman spectroscopy, which measures the inelastic scattering of light, provides complementary information to FTIR. The O-H stretching vibration is also Raman active, and its frequency is similarly sensitive to hydrogen bonding.
-
Sample Preparation:
-
Solid State: A small amount of crystalline this compound is placed on a microscope slide.
-
Solution State: A drop of an this compound solution is placed in a well slide or a suitable cuvette.
-
-
Data Acquisition:
-
A laser (e.g., 532 nm or 785 nm) is focused on the sample through a microscope objective.
-
The scattered light is collected and directed to a spectrometer.
-
The spectral region of interest, particularly the O-H stretching region (3600-3200 cm⁻¹), is scanned.
-
Acquisition time and laser power are optimized to maximize signal while avoiding sample degradation.
-
-
Data Analysis:
-
The Raman shifts and bandwidths of the O-H stretching modes are analyzed to characterize the hydrogen bonding environment.
-
Changes in the C-O and C-C skeletal vibrations can also provide indirect evidence of conformational changes influenced by hydrogen bonding.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying hydrogen bonding in the solution state. The chemical shift of the hydroxyl proton is highly sensitive to its electronic environment, which is directly influenced by hydrogen bonding. Hydrogen bond formation typically leads to a downfield shift (higher ppm value) of the hydroxyl proton resonance.
-
Sample Preparation:
-
This compound is dissolved in a dry, aprotic NMR solvent (e.g., DMSO-d₆ or acetone-d₆) to slow down the chemical exchange of the hydroxyl protons with residual water.
-
The sample concentration should be carefully controlled for studies of concentration-dependent hydrogen bonding.
-
-
Data Acquisition:
-
A high-resolution NMR spectrometer is used.
-
A standard one-dimensional ¹H NMR spectrum is acquired.
-
Temperature-dependent studies can be performed to investigate the thermodynamics of hydrogen bond formation and breaking.
-
Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information on through-space proximities, including those between hydroxyl protons and other parts of the molecule or solvent.
-
-
Data Analysis:
-
The chemical shifts of the hydroxyl protons are measured and correlated with the extent and strength of hydrogen bonding.
-
Temperature coefficients (dδ/dT) of the hydroxyl proton chemical shifts can be calculated to distinguish between intramolecular and intermolecular hydrogen bonds.
-
Quantitative Data on Hydrogen Bonding in this compound and Analogs
Due to the scarcity of published quantitative spectroscopic and crystallographic data specifically for this compound, the following tables summarize representative data from structurally similar compounds, which can be used as a reference for the analysis of this compound.
Table 1: Representative FTIR and Raman O-H Stretching Frequencies for Hydrogen-Bonded Polyols
| Spectroscopic Technique | Compound (State) | O-H Stretching Band (cm⁻¹) | Interpretation |
| FTIR | Xylitol (Solid) | ~3364 | Strong intermolecular hydrogen bonding[1] |
| FTIR | Hydroxy-functionalized Polyethylene (Solid) | 3300 - 3500 | Intermolecular hydrogen bonding in the amorphous phase[2] |
| Raman | Methanol/Water Solution | 3200 - 3400 | Hydrogen bonding network in solution[3][4] |
| FTIR | Phenol-Water Complex | 3400 - 3600 | Intermolecular hydrogen bonding[5] |
Table 2: Representative ¹H NMR Chemical Shifts of Hydroxyl Protons in Polyols
| Compound | Solvent | Hydroxyl Proton Chemical Shift (ppm) | Interpretation |
| Alcohols (general) | Varies | 2.0 - 5.0 (can be broader) | Position is concentration and temperature dependent due to hydrogen bonding[6] |
| Serine/Threonine in Peptides | H₂O/D₂O | 5.4 - 6.2 | Hydrogen bonding with water and intramolecularly[7] |
| Phenols | Varies | 4.0 - 8.0 | Stronger hydrogen bonding leads to larger downfield shifts |
Table 3: Crystallographic Hydrogen Bond Parameters for Anhydro Sugars
| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| Levoglucosan | O2-H2···O4 | 0.97(2) | 1.84(2) | 2.798(1) | 169(2) |
| Levoglucosan | O3-H3···O2 | 0.98(2) | 1.91(2) | 2.871(1) | 167(2) |
| Levoglucosan | O4-H4···O5 | 0.97(2) | 1.81(2) | 2.766(1) | 169(2) |
| 2,5-Anhydro-1-O-(p-tolylsulfonyl)-D-mannitol | O-H···O | - | - | - | - |
Data for levoglucosan from a neutron diffraction study, providing high accuracy for hydrogen atom positions. Data for the anhydro-D-mannitol derivative indicates the presence of a network of intermolecular hydrogen bonds involving the three hydroxyl groups.
Visualization of Methodologies and Interactions
Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of hydrogen bonding.
Hydrogen Bonding Network
This diagram illustrates a hypothetical intermolecular hydrogen bonding network for an anhydro sugar like this compound in the solid state, based on known structures of similar molecules.
Conclusion
The spectroscopic analysis of hydrogen bonding in this compound is crucial for understanding its functional properties in various applications. While direct experimental data for this compound remains limited in the public domain, a robust analytical framework can be established by leveraging data and methodologies from structurally related polyols and anhydro sugars. FTIR, Raman, and NMR spectroscopy each provide unique and complementary insights into the nature of these interactions. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to investigate and characterize the hydrogen bonding of this compound in their specific systems of interest. Further research to obtain and publish specific crystallographic and spectroscopic data for this compound is highly encouraged to refine our understanding of this important molecule.
References
- 1. CAS 53448-53-6: 1,4-Anhydro-D-xylitol | CymitQuimica [cymitquimica.com]
- 2. cir-safety.org [cir-safety.org]
- 3. Research Portal [iro.uiowa.edu]
- 4. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 5. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 6. This compound, 53448-53-6 [thegoodscentscompany.com]
- 7. This compound | 53448-53-6 | Benchchem [benchchem.com]
Anhydroxylitol: A Technical Guide to Biocompatibility and Safety
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydroxylitol, a dehydrated derivative of xylitol, is a sugar-derived humectant increasingly utilized in cosmetic and pharmaceutical formulations for its moisturizing and skin barrier-enhancing properties. This technical guide provides a comprehensive overview of the biocompatibility and safety profile of this compound, drawing from a range of toxicological studies and mechanistic insights. The information is presented to support researchers, scientists, and drug development professionals in their evaluation and application of this ingredient.
Summary of Toxicological Data
The biocompatibility and safety of this compound have been assessed through a series of in vivo and in vitro studies, largely following internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines. The quantitative and qualitative results of these key studies are summarized in the tables below.
Table 1: Acute and Repeated Dose Toxicity
| Study Type | Species | Guideline | Test Substance | Dose/Concentration | Result | Reference |
| Acute Oral Toxicity | Rat | OECD 401 | Dried extract of a trade name mixture containing 25% to 35% this compound | 2000 mg/kg bw | LD50 > 2000 mg/kg bw; No mortalities or gross pathological changes observed. | [1] |
| Acute Dermal Toxicity | Rat | OECD 402 | Dried extract of a trade name mixture containing 25% to 35% this compound | > 2 g/kg | LD50 > 2000 mg/kg bw; No mortalities or gross pathological changes were observed. | [1] |
| Repeated Dose Oral Toxicity (28 days) | Rat | OECD 407 | Product containing ~25% this compound | 0, 15, 150, and 1000 mg/kg bw/day | NOAEL: 1000 mg/kg bw/day | [2] |
Table 2: Irritation and Sensitization
| Study Type | Species | Guideline | Test Substance | Dose/Concentration | Result | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Skin Irritation | Rabbit | OECD 404 | Dried extract of a trade mixture containing ~35% this compound | Not Stated | Non-irritating |[1] | | Eye Irritation | Rabbit | OECD 405 | Product containing ~35% this compound | Not Stated | Slightly irritating |[2] | | Skin Sensitization | Guinea Pig | OECD 406 (Buehler Test) | Product containing ~35% this compound | 100% topical induction; 100% and 50% challenge | Non-sensitising |[2] |
Table 3: Genotoxicity and Mutagenicity
| Study Type | System | Guideline | Test Substance | Result | Reference |
| Bacterial Reverse Mutation (Ames Test) | S. typhimurium & E. coli | OECD 471 | Dried extract of a trade mixture containing 25% to 35% this compound | Non-mutagenic | [2] |
| In Vitro Chromosome Aberration | Not Stated | OECD 473 | Product containing ~25% this compound | Non-genotoxic | [2] |
| In Vivo Micronucleus Test | Not Stated | OECD 474 | Product containing ~25% this compound | Non-genotoxic | [2] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key toxicological studies cited, based on the referenced OECD guidelines.
Acute Oral Toxicity (OECD 401)
-
Test System: Young adult rats (e.g., Wistar strain), nulliparous and non-pregnant females.
-
Administration: A single dose of the test substance was administered by oral gavage. Animals were fasted overnight prior to dosing.
-
Dose Level: A limit test was likely performed at a dose of 2000 mg/kg body weight.
-
Observation Period: Animals were observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days post-administration.
-
Endpoint: The primary endpoint was mortality. A detailed necropsy of all animals was performed at the end of the observation period.
Acute Dermal Toxicity (OECD 402)
-
Test System: Young adult rats. The fur on the dorsal area of the trunk was clipped 24 hours before the test.
-
Administration: The test substance was applied uniformly over an area of at least 10% of the total body surface area and covered with a porous gauze dressing and non-irritating tape. The exposure period was 24 hours.
-
Dose Level: A limit test was likely performed at a dose of 2000 mg/kg body weight.
-
Observation Period: Animals were observed for mortality and signs of toxicity for 14 days. Body weights were recorded weekly.
-
Endpoint: Mortality and gross pathological changes were the primary endpoints.
Skin Irritation (OECD 404)
-
Test System: Albino rabbits with healthy, intact skin. The fur on the dorsal area was clipped.
-
Administration: Approximately 0.5 g of the test substance was applied to a small area (about 6 cm²) of skin and covered with a gauze patch. The exposure period was 4 hours.
-
Observation: The skin was examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
-
Endpoint: The scoring of skin reactions (erythema and edema) according to a standardized scale.
Eye Irritation (OECD 405)
-
Test System: Albino rabbits with healthy eyes.
-
Administration: A single dose of the test substance was instilled into the conjunctival sac of one eye of each animal. The other eye served as a control.
-
Observation: The eyes were examined for ocular lesions (cornea, iris, and conjunctivae) at 1, 24, 48, and 72 hours after instillation.
-
Endpoint: The scoring of ocular reactions according to a standardized scale.
Skin Sensitization (OECD 406 - Buehler Test)
-
Test System: Young adult guinea pigs.
-
Induction Phase: The test substance was applied topically to the clipped skin of the test group animals three times for 6 hours each, over a 3-week period. The concentration used was the highest to cause mild irritation.
-
Challenge Phase: Two weeks after the last induction exposure, both the test and control groups were challenged with a topical application of the test substance at a non-irritating concentration.
-
Observation: The skin reactions at the challenge sites were observed at 24 and 48 hours after patch removal.
-
Endpoint: The incidence and severity of skin reactions in the test group were compared to the control group to determine the sensitization potential.
Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
-
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).
-
Method: The plate incorporation method was likely used. The test substance, bacterial tester strains, and, in some cases, a metabolic activation system (S9 mix from rat liver) were combined in molten top agar and poured onto minimal glucose agar plates.
-
Incubation: The plates were incubated at 37°C for 48-72 hours.
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) was counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.
In Vitro Chromosome Aberration Test (OECD 473)
-
Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells.
-
Exposure: Cells were exposed to at least three concentrations of the test substance for a short period (e.g., 3-6 hours) in the presence and absence of a metabolic activation system (S9 mix), and for a longer period (e.g., 18-24 hours) without S9 mix.
-
Cell Harvesting: After treatment, cells were treated with a spindle inhibitor (e.g., colcemid) to arrest them in metaphase, harvested, and stained.
-
Analysis: Metaphase cells were examined microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).
-
Endpoint: The frequency of cells with chromosomal aberrations was determined.
In Vivo Micronucleus Test (OECD 474)
-
Test System: Mice are a commonly used rodent species.
-
Administration: The test substance was administered to the animals, typically via oral gavage or intraperitoneal injection, usually in two doses 24 hours apart.
-
Sample Collection: Bone marrow was collected from the femur at an appropriate time after the last administration (e.g., 24 hours).
-
Slide Preparation and Analysis: Bone marrow cells were flushed, smeared onto microscope slides, and stained. Polychromatic erythrocytes (PCEs) were scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) was also determined as a measure of cytotoxicity.
-
Endpoint: A significant, dose-related increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates genotoxicity.
Mechanism of Action in Skin Hydration
This compound is known to enhance skin hydration through a multi-faceted mechanism that involves improving water circulation and reinforcing the skin's natural barrier function.[3] This is primarily achieved by stimulating the expression of key molecules involved in skin moisture retention.
Stimulation of Aquaporin-3 (AQP3) Expression
This compound has been shown to increase the expression of Aquaporin-3 (AQP3), a water and glycerol channel protein found in keratinocytes.[3] AQP3 facilitates the transport of water and glycerol throughout the epidermis, which is crucial for maintaining skin hydration. The proposed signaling pathway for AQP3's role in keratinocyte differentiation involves its association with Phospholipase D2 (PLD2).
Caption: Proposed signaling pathway for this compound-mediated skin hydration via AQP3.
Boosting Hyaluronic Acid and Ceramide Synthesis
This compound also contributes to skin hydration by increasing the synthesis of key components of the skin's extracellular matrix and barrier lipids.
-
Hyaluronic Acid (HA): This glycosaminoglycan is a powerful humectant, capable of binding large amounts of water. This compound is suggested to upregulate the expression of Hyaluronan Synthase (HAS) enzymes, which are responsible for HA production.
-
Ceramides: These lipids are crucial components of the stratum corneum and play a vital role in preventing transepidermal water loss (TEWL). This compound may stimulate ceramide synthesis, thereby strengthening the skin's barrier function.
Caption: this compound's mechanism for enhancing skin barrier function and hydration.
Conclusion
Based on the available toxicological data, this compound demonstrates a high degree of biocompatibility and a favorable safety profile for use in topical applications. It is non-toxic in acute oral and dermal studies, non-irritating to the skin, and non-sensitizing. While slightly irritating to the eyes, this is a common finding for many cosmetic ingredients. Importantly, this compound is non-mutagenic and non-genotoxic in a battery of in vitro and in vivo assays. Its mechanism of action in promoting skin hydration is supported by evidence of its ability to stimulate the production of key molecules such as aquaporin-3, hyaluronic acid, and ceramides. These findings collectively support the safe use of this compound in cosmetic and pharmaceutical formulations intended for skin application. As with any ingredient, formulation-specific safety assessments are always recommended.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Anhydroxylitol via Acid-Catalyzed Dehydration of Xylitol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of anhydroxylitol (specifically, 1,4-anhydro-D-xylitol) through the acid-catalyzed intramolecular dehydration of xylitol. This process is a key transformation for producing a versatile chiral building block used in the synthesis of various derivatives, including nucleoside analogs.
Introduction
This compound, a derivative of the five-carbon sugar alcohol xylitol, is formed by the removal of a water molecule, leading to a stable five-membered tetrahydrofuran ring.[1] This intramolecular dehydration is most commonly achieved using acid catalysts.[1] The resulting 1,4-anhydro-D-xylitol is a valuable intermediate due to its free hydroxyl groups, which allow for a wide range of chemical modifications.[1] This document outlines various methods for this synthesis, including the use of Brønsted and Lewis acids, as well as catalyst-free high-temperature water conditions.
Reaction Mechanism and Experimental Workflow
The acid-catalyzed dehydration of xylitol to 1,4-anhydroxylitol proceeds through the protonation of a hydroxyl group, followed by an intramolecular nucleophilic attack by another hydroxyl group to form the cyclic ether. The reaction demonstrates high regioselectivity, favoring the formation of the thermodynamically stable 1,4-anhydro product.[1]
Experimental Workflow
Caption: General experimental workflow for this compound synthesis.
Quantitative Data Summary
The following table summarizes various reported conditions and yields for the acid-catalyzed dehydration of xylitol to this compound.
| Catalyst | Catalyst Loading | Temperature (°C) | Time | Pressure | Solvent | Xylitol Conversion (%) | This compound Yield (%) | Reference |
| Sulfuric Acid (H₂SO₄) | 5% v/v (aqueous solution) | 135 | 45 min | Atmospheric | Water | Not Reported | 82 (crude) | [2] |
| Hafnium Triflate (Hf(OTf)₄) | 0.1 mol% | 140 | 1 h | <1 torr | None | 100 | >80 | [3] |
| Gallium Triflate (Ga(OTf)₃) | 0.1 mol% | 140 | 1 h | <1 torr | None | 100 | >80 | [3] |
| None (High-Temperature Water) | N/A | 250-300 | Not Specified | Not Specified | Water | Not Reported | Not Reported | [4] |
| Solid Acid Catalyst (Sulfonic acid on nano-pore silica) | Not Specified | Relatively low | Short | Not Specified | Not Specified | 100 (for sorbitol) | Not Reported for xylitol | [5] |
Experimental Protocols
Protocol 1: Dehydration using Sulfuric Acid (Brønsted Acid)
This protocol is based on the common method of using a strong mineral acid.[2]
Materials:
-
D-Xylitol
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization
-
Round-bottom flask
-
Heating mantle with temperature control
-
Magnetic stirrer and stir bar
-
Condenser (optional, depending on scale and temperature)
Procedure:
-
Prepare a 5% v/v aqueous solution of sulfuric acid.
-
In a round-bottom flask, dissolve D-xylitol in the aqueous sulfuric acid solution.
-
Heat the reaction mixture to 135°C with vigorous stirring.
-
Maintain the temperature for 45 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is neutral. Be cautious as this will generate CO₂ gas.
-
Filter the mixture to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound as a viscous liquid.
-
The crude product can be further purified by crystallization or column chromatography.
Protocol 2: Dehydration using a Water-Tolerant Lewis Acid
This protocol utilizes a water-tolerant Lewis acid catalyst, which can offer high conversion and yield under mild conditions.[3]
Materials:
-
D-Xylitol
-
Hafnium triflate (Hf(OTf)₄) or Gallium triflate (Ga(OTf)₃)
-
Round-bottom flask (25 mL)
-
PTFE coated magnetic stir bar
-
Short path condenser
-
Vacuum line
-
Oil bath
Procedure:
-
To a 25 mL round-bottom flask, add 10.00 g of D-xylitol (65.7 mmol) and 0.1 mol% of the Lewis acid catalyst (e.g., 51 mg of hafnium triflate).
-
Equip the flask with a magnetic stir bar.
-
Attach a short path condenser connected to a vacuum line.
-
Place the flask under vacuum (<1 torr).
-
Heat the mixture to 140°C in an oil bath with stirring for 1 hour.
-
After 1 hour, break the vacuum and allow the contents to cool to room temperature.
-
The resulting product is typically of high purity, but can be further purified if necessary.
Protocol 3: Dehydration using High-Temperature Water (Catalyst-Free)
This method avoids the use of acid catalysts, presenting a "greener" alternative, though it requires higher temperatures.[4]
Materials:
-
D-Xylitol
-
Deionized water
-
High-pressure reactor
Procedure:
-
Prepare an aqueous solution of D-xylitol (e.g., 0.5 mol dm⁻³).[4]
-
Place the solution in a high-pressure reactor.
-
Heat the reactor to a temperature between 250°C and 300°C (523–573 K).[4]
-
Maintain the temperature for a sufficient time to achieve the desired conversion. The reaction kinetics will be temperature-dependent.
-
After the reaction, cool the reactor to room temperature.
-
The resulting aqueous solution contains this compound and unreacted xylitol, which can be separated and purified.
Product Analysis and Characterization
The product, 1,4-anhydro-D-xylitol, should be characterized to confirm its identity and purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a common method for both monitoring the reaction progress and quantifying the final product.[6][7]
-
Column: A column suitable for sugar alcohol analysis, such as one packed with a polystyrene cation exchange resin or an amino-propyl bonded silica column.[7]
-
Mobile Phase: Typically, a mixture of acetonitrile and water, or simply distilled water.[7]
-
Detector: A Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is commonly used as xylitol and this compound lack a UV chromophore.[6]
-
Quantification: Quantification is performed by creating a calibration curve with known concentrations of an this compound standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of this compound, derivatization is required before GC-MS analysis.[8]
Derivatization (Acetylation Example):
-
Dry an aliquot of the sample completely under a stream of nitrogen.
-
Dissolve the residue in anhydrous pyridine.
-
Add acetic anhydride and heat the mixture.
-
Evaporate the pyridine and excess acetic anhydride.
-
Dissolve the resulting pentaacetate derivative in a suitable solvent like ethyl acetate for injection into the GC-MS.[9]
-
Column: A non-polar or medium-polarity column is typically used.
-
Analysis: The mass spectrum of the derivatized this compound will show a characteristic fragmentation pattern that can be used for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
-
¹H NMR: Provides information on the proton environment in the molecule.
-
¹³C NMR: Shows the number of unique carbon atoms and their chemical environment. The spectrum for 1,4-anhydro-D-xylitol will be distinct from that of xylitol.[10]
Purification of this compound
The crude product from the synthesis may contain unreacted xylitol, side products, and catalyst residues. Several methods can be employed for purification.[11]
-
Crystallization: this compound can be crystallized from a suitable solvent or solvent mixture. The choice of solvent will depend on the impurities present.
-
Column Chromatography: Silica gel chromatography can be used to separate this compound from other components. The eluent system will need to be optimized based on the polarity of the compounds.
-
Ion-Exchange Resins: If acidic or basic impurities are present, ion-exchange resins can be used for their removal.[11]
Caption: Purification strategies for this compound.
References
- 1. helixchrom.com [helixchrom.com]
- 2. This compound | 53448-53-6 | Benchchem [benchchem.com]
- 3. WO2017030684A1 - Dehydrative cyclization of pentitols using water-tolerant lewis acid catalysts under mild conditions and derivatives - Google Patents [patents.google.com]
- 4. Intramolecular dehydration of biomass-derived sugar alcohols in high-temperature water - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP06831F [pubs.rsc.org]
- 5. KR20140128052A - The dehydration method of sugar alcohol having silica solid acid catalyst and it - Google Patents [patents.google.com]
- 6. gmi-inc.com [gmi-inc.com]
- 7. [Method of quantitative analysis by HPLC and confirmation by LC-MS of sugar alcohols in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C5H10O4 | CID 104501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Anhydroxylitol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydroxylitol, a dehydrated derivative of the sugar alcohol xylitol, is a key ingredient in the cosmetic and pharmaceutical industries, primarily utilized for its humectant properties that enhance skin hydration and barrier function.[1] Accurate quantification of this compound in various matrices, from raw materials to finished products, is crucial for quality control, formulation development, and efficacy studies. This document provides detailed application notes and experimental protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, an enzymatic assay approach, adapted from related compounds, is discussed.
Analytical Methods Overview
Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID) or Evaporative Light Scattering Detection (ELSD) is a robust and widely used method for quantifying non-chromophoric compounds like this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, particularly for complex matrices. Derivatization is typically required to increase the volatility of this compound.
-
Enzymatic Assays can provide a high degree of specificity but may require more extensive method development for this compound.
Quantitative Data Summary
The following tables summarize typical performance characteristics of analytical methods used for the quantification of polyols, including compounds structurally similar to this compound. These values can serve as a benchmark for method development and validation.
Table 1: HPLC Method Performance for Polyol Quantification
| Parameter | HPLC-RID | HPLC-ELSD |
| Limit of Detection (LOD) | 0.01–0.17 mg/mL[2] | 0.10% (w/w)[3] |
| Limit of Quantification (LOQ) | 0.03–0.56 mg/mL[2] | 0.35% (w/w)[3] |
| Linearity (R²) | >0.997[2] | 0.991–0.996[3] |
| Recovery | Not specified | 84.7%–94.1%[3] |
| Repeatability (RSD) | <5%[2] | 2.2%–6.9%[3] |
Table 2: GC-MS Method Performance for Polyol Quantification (Post-Derivatization)
| Parameter | Typical Performance |
| Limit of Detection (LOD) | Low µg/mL range |
| Limit of Quantification (LOQ) | Low µg/mL range |
| Linearity (R²) | >0.99 |
| Recovery | 80–120% |
| Repeatability (RSD) | <15% |
Note: Data for GC-MS is generalized as specific validated data for this compound was not available in the reviewed literature. Performance is highly dependent on the derivatization method and matrix.
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-RID
This protocol is adapted from established methods for the analysis of sugars and polyols.[2]
1. Principle
This compound is separated from other components in the sample by HPLC on a column designed for carbohydrate analysis. The concentration is determined by a Refractive Index Detector (RID), which measures the difference in the refractive index between the mobile phase and the sample eluting from the column.
2. Materials and Reagents
-
This compound reference standard (>97.0% purity)
-
Deionized water (18.2 MΩ·cm)
-
Acetonitrile (HPLC grade)
-
Syringe filters (0.45 µm)
3. Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID).
-
Carbohydrate analysis column (e.g., Shodex SUGAR SP0810, 300 x 8.0 mm).
4. Standard Preparation
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in deionized water.
-
Generate a series of calibration standards (e.g., 0.1, 0.5, 1, 2.5, 5 mg/mL) by diluting the stock solution with deionized water.
5. Sample Preparation
-
Cosmetic Creams/Lotions: Accurately weigh approximately 0.5 g of the sample into a centrifuge tube. Add 10 mL of deionized water and vortex thoroughly to disperse. For oil-in-water emulsions, wash with 5 mL of n-hexane followed by 5 mL of ethyl acetate to remove lipid-soluble components.[3] Centrifuge to separate the layers and collect the aqueous phase.
-
Filter the aqueous extract through a 0.45 µm syringe filter prior to injection.
6. HPLC-RID Conditions
-
Mobile Phase: Deionized water
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 80°C[2]
-
Injection Volume: 20 µL
-
RID Temperature: 35°C
-
Run Time: Approximately 30 minutes (adjust as needed based on retention time)
7. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the prepared samples by interpolating their peak areas on the calibration curve.
-
Calculate the final concentration in the original sample, accounting for the initial sample weight and dilution factors.
Protocol 2: Quantification of this compound by GC-MS (with Derivatization)
This protocol outlines a general procedure for the analysis of polyols by GC-MS, which requires a derivatization step to increase volatility. Acetylation is a common and effective derivatization method for hydroxyl groups.
1. Principle
The hydroxyl groups of this compound are derivatized to form more volatile acetate esters. The derivatized compound is then separated by gas chromatography and detected by mass spectrometry. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.
2. Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., Sorbitol-d6 or other suitable deuterated polyol)
-
Pyridine (anhydrous)
-
Acetic anhydride
-
Ethyl acetate (GC grade)
-
Nitrogen gas (high purity)
3. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
GC column suitable for sugar analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
4. Standard and Sample Preparation with Derivatization
-
Preparation: Accurately weigh the this compound standard or sample into a reaction vial. If in an aqueous solution, dry completely under a stream of nitrogen.
-
Derivatization:
-
Add 100 µL of anhydrous pyridine to the dried sample/standard.
-
Add 100 µL of acetic anhydride.
-
Seal the vial and heat at 60°C for 1 hour.
-
Cool the vial to room temperature.
-
Evaporate the pyridine and excess acetic anhydride under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of ethyl acetate (e.g., 1 mL).
-
5. GC-MS Conditions
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (e.g., m/z 40-500) or Selected Ion Monitoring (SIM) for higher sensitivity.
6. Data Analysis
-
Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.
-
Quantify the amount of this compound by comparing its peak area to the peak area of the internal standard.
-
Use a calibration curve prepared with derivatized standards to determine the concentration in the samples.
Protocol 3: Enzymatic Assay for this compound (Conceptual Approach)
1. Principle
This conceptual assay involves the phosphorylation of this compound by a suitable kinase (e.g., a non-specific sugar kinase or an engineered enzyme) that consumes ATP, producing ADP. The generated ADP is then quantified using a coupled enzyme system (pyruvate kinase and lactate dehydrogenase), leading to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.
2. Potential Workflow
-
Enzyme Screening: Identify a kinase capable of phosphorylating this compound.
-
Assay Optimization: Optimize reaction conditions such as pH, temperature, and concentrations of ATP, NADH, and coupling enzymes.
-
Sample Preparation: Similar to HPLC sample preparation, extracting this compound into an aqueous solution and removing interfering substances.
-
Measurement:
-
Incubate the sample with the kinase and ATP.
-
Add the coupling enzymes (pyruvate kinase, lactate dehydrogenase), phosphoenolpyruvate, and NADH.
-
Monitor the decrease in absorbance at 340 nm.
-
-
Quantification: Correlate the rate of NADH oxidation to the concentration of this compound using a standard curve.
Visualizations
Signaling Pathway of this compound in Skin Hydration
This compound, often in combination with xylitylglucoside and xylitol, enhances skin hydration and reinforces the skin barrier through multiple mechanisms.[5] It stimulates the synthesis of key components of the stratum corneum and improves water circulation within the epidermis.
Caption: this compound's mechanism of action in enhancing skin hydration.
Experimental Workflow for this compound Quantification
The general workflow for quantifying this compound in a given sample involves sample preparation, instrumental analysis, and data processing.
Caption: General workflow for this compound quantification.
References
- 1. uk.typology.com [uk.typology.com]
- 2. researchgate.net [researchgate.net]
- 3. [Simultaneous determination of six polyhydroxyl compounds in cosmetics and toothpaste using high performance liquid chromatography with evaporative light-scattering detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic analysis of 2,5-anhydro-D-mannitol and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cipherskincare.com [cipherskincare.com]
Application Note: Anhydroxylitol Detection by HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the detection and quantification of anhydroxylitol using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The following methodologies are based on established analytical techniques for structurally similar sugar alcohols, such as xylitol, and are intended to serve as a robust starting point for researchers.
Introduction
This compound, a dehydrated derivative of the sugar alcohol xylitol, is a compound of interest in various fields, including pharmaceutical and cosmetic industries, due to its moisturizing and skin-conditioning properties. Accurate and sensitive quantification of this compound is crucial for quality control, formulation development, and metabolic studies. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers the high selectivity and sensitivity required for the analysis of such polar compounds in complex matrices. This document outlines a comprehensive protocol for the analysis of this compound using HPLC-MS.
Experimental Protocols
Sample Preparation
A simple protein precipitation method is effective for the preparation of biological samples. For other matrices, a straightforward dissolution and filtration step may be sufficient.
Protocol for Biological Samples (e.g., Plasma, Serum):
-
To 100 µL of the sample, add 400 µL of ice-cold methanol.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.[1]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.[2]
-
Vortex briefly and transfer the sample to an HPLC vial for analysis.
Protocol for Non-Biological Samples (e.g., Formulations, Raw Materials):
-
Accurately weigh a known amount of the sample and dissolve it in a suitable solvent (e.g., water, mobile phase).
-
Use sonication to ensure complete dissolution if necessary.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC-MS Analysis
The chromatographic separation is critical for resolving this compound from other isomers and matrix components. A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for polar compounds like this compound.
Instrumentation:
-
HPLC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A HILIC column is recommended for good separation of polar analytes.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | Hydrophilic Interaction Liquid Chromatography (HILIC) Column |
| Mobile Phase A | 10 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a high percentage of organic phase (e.g., 90% B), then gradually increase the aqueous phase to elute the polar analytes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Negative Ion Electrospray (ESI-) is often suitable for sugar alcohols, though Positive Ion Electrospray (ESI+) can also be used.[3][4] |
| Scan Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 350 - 500 °C |
| Collision Gas | Argon |
Note: The specific MRM transitions (precursor and product ions) for this compound need to be determined by infusing a standard solution of the analyte into the mass spectrometer.
Data Presentation
The following table summarizes typical quantitative performance data for the analysis of xylitol, a structurally related compound, which can serve as a benchmark for the this compound method development.
| Parameter | Xylitol | Reference |
| Linear Range (µg/mL) | 1 - 1000 | [5] |
| Correlation Coefficient (R²) | > 0.99 | [5][6] |
| Limit of Detection (LOD) (µg/mL) | 0.61 - 4.04 | [5] |
| Limit of Quantification (LOQ) (µg/mL) | 2.04 - 13.46 | [5] |
| Recovery (%) | > 91% | [3] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
This application note provides a comprehensive framework for the development and implementation of an HPLC-MS method for the detection and quantification of this compound. The provided protocols and parameters are based on established methods for similar compounds and should be optimized and validated for the specific application and matrix.
References
- 1. organomation.com [organomation.com]
- 2. benchchem.com [benchchem.com]
- 3. [Method of quantitative analysis by HPLC and confirmation by LC-MS of sugar alcohols in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Anhydroxylitol as a Chiral Synthon in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Anhydro-D-xylitol, a rigid bicyclic derivative of the naturally occurring sugar alcohol D-xylitol, has emerged as a versatile and valuable chiral synthon in the field of asymmetric synthesis. Its well-defined stereochemistry, locked within a tetrahydrofuran ring, provides a robust scaffold for the stereocontrolled introduction of new functionalities. This inherent chirality makes it an attractive starting material for the synthesis of complex chiral molecules, including bioactive natural products and their analogues, which are of significant interest in drug discovery and development. The strategic manipulation of its three hydroxyl groups, through selective protection and functionalization, allows for the construction of a diverse array of chiral building blocks. These application notes provide an overview of the utility of anhydroxylitol in asymmetric synthesis and offer detailed protocols for its preparation and key transformations.
Core Concepts in Utilizing this compound
The effective use of this compound as a chiral synthon hinges on the differential reactivity of its hydroxyl groups. The primary hydroxyl group at C5 is the most accessible and reactive, while the two secondary hydroxyl groups at C2 and C3 are in a cis-diol arrangement, allowing for the formation of cyclic protecting groups such as acetonides. This regioselectivity in protection is the cornerstone of most synthetic strategies, enabling chemists to selectively functionalize each position of the molecule.
A general workflow for the utilization of this compound in asymmetric synthesis is outlined below. This typically involves the initial preparation of this compound from D-xylitol, followed by selective protection of the hydroxyl groups, functionalization of the remaining free hydroxyl(s), and subsequent deprotection and further elaboration to the target molecule.
Caption: General workflow for using this compound in asymmetric synthesis.
Data Presentation: Key Transformations of this compound
The following table summarizes quantitative data for the key reactions described in the experimental protocols section, providing a clear comparison of reaction conditions and outcomes.
| Step | Reaction | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Acid-Catalyzed Cyclization | D-Xylitol | Dowex 50WX8 (H+ form) | Water | 120 | 4 | 85 | |
| 2 | Regioselective Acetonide Protection | 1,4-Anhydro-D-xylitol | 2,2-Dimethoxypropane, p-toluenesulfonic acid | Acetone | RT | 2 | 95 | |
| 3 | Tosylation of Primary Hydroxyl | 2,3-O-Isopropylidene-1,4-anhydro-D-xylitol | p-Toluenesulfonyl chloride, Pyridine | Pyridine | 0 to RT | 12 | 92 | |
| 4 | Nucleophilic Substitution with Azide | 5-O-Tosyl-2,3-O-isopropylidene-1,4-anhydro-D-xylitol | Sodium azide | DMF | 80 | 12 | 90 |
Experimental Protocols
Protocol 1: Preparation of 1,4-Anhydro-D-xylitol from D-Xylitol
This protocol describes the acid-catalyzed intramolecular cyclization of D-xylitol to afford 1,4-anhydro-D-xylitol.
Materials:
-
D-Xylitol
-
Dowex 50WX8 resin (H+ form)
-
Deionized water
-
Ethanol
-
Activated charcoal
-
Celite®
Procedure:
-
A solution of D-xylitol (50 g, 0.328 mol) in deionized water (500 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Dowex 50WX8 resin (H+ form, 50 g) is added to the solution.
-
The mixture is heated to 120 °C and stirred vigorously for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/ethanol (4:1).
-
After cooling to room temperature, the resin is removed by filtration through a pad of Celite®. The resin is washed with hot water (2 x 100 mL).
-
The combined filtrate is decolorized by adding activated charcoal (5 g) and stirring for 30 minutes. The charcoal is then removed by filtration through Celite®.
-
The filtrate is concentrated under reduced pressure to a thick syrup.
-
The syrup is dissolved in a minimal amount of hot ethanol, and the solution is allowed to cool to room temperature and then stored at 4 °C overnight to induce crystallization.
-
The resulting crystals are collected by filtration, washed with cold ethanol, and dried under vacuum to afford 1,4-anhydro-D-xylitol as a white crystalline solid.
Expected Yield: ~85%
Protocol 2: Regioselective Protection of 1,4-Anhydro-D-xylitol
This protocol details the formation of 2,3-O-isopropylidene-1,4-anhydro-D-xylitol, a key intermediate where the primary hydroxyl group is available for further functionalization.
Materials:
-
1,4-Anhydro-D-xylitol
-
Acetone (anhydrous)
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of 1,4-anhydro-D-xylitol (10 g, 74.5 mmol) in anhydrous acetone (200 mL) in a round-bottom flask, add 2,2-dimethoxypropane (18.3 mL, 149 mmol).
-
A catalytic amount of p-toluenesulfonic acid monohydrate (approx. 140 mg, 0.74 mmol) is added to the mixture.
-
The reaction is stirred at room temperature for 2 hours, during which the starting material dissolves completely. The reaction is monitored by TLC (ethyl acetate/hexane, 1:1).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (50 mL).
-
The mixture is concentrated under reduced pressure to remove most of the acetone.
-
The aqueous residue is extracted with ethyl acetate (3 x 100 mL).
-
The combined organic layers are washed with brine (1 x 50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude product.
-
The product can be purified by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield 2,3-O-isopropylidene-1,4-anhydro-D-xylitol as a colorless oil.
Expected Yield: ~95%
Caption: Synthetic pathway from protected this compound to chiral building blocks.
Protocol 3: Tosylation of the Primary Hydroxyl Group
This protocol describes the selective tosylation of the primary hydroxyl group of the protected this compound, activating it for nucleophilic substitution.
Materials:
-
2,3-O-Isopropylidene-1,4-anhydro-D-xylitol
-
Anhydrous pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2,3-O-isopropylidene-1,4-anhydro-D-xylitol (5 g, 28.7 mmol) in anhydrous pyridine (50 mL) in a round-bottom flask under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (6.57 g, 34.4 mmol) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
The reaction is quenched by the slow addition of water (10 mL).
-
The mixture is diluted with dichloromethane (100 mL) and washed successively with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a mixture of ethyl acetate and hexane to afford 5-O-tosyl-2,3-O-isopropylidene-1,4-anhydro-D-xylitol as a white solid.
Expected Yield: ~92%
Protocol 4: Nucleophilic Substitution with Azide
This protocol exemplifies the displacement of the tosyl group with an azide nucleophile, a key step in introducing nitrogen functionality for the synthesis of amino sugars or nucleoside analogues.
Materials:
-
5-O-Tosyl-2,3-O-isopropylidene-1,4-anhydro-D-xylitol
-
Sodium azide (NaN₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 5-O-tosyl-2,3-O-isopropylidene-1,4-anhydro-D-xylitol (3 g, 9.13 mmol) in anhydrous DMF (30 mL) in a round-bottom flask, add sodium azide (1.19 g, 18.3 mmol).
-
The reaction mixture is heated to 80 °C and stirred for 12 hours.
-
After cooling to room temperature, the mixture is poured into water (100 mL) and extracted with diethyl ether (3 x 75 mL).
-
The combined organic layers are washed with water (2 x 50 mL) and brine (1 x 50 mL).
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to give 5-azido-5-deoxy-2,3-O-isopropylidene-1,4-anhydro-D-xylitol as a colorless oil.
Expected Yield: ~90%
Conclusion
1,4-Anhydro-D-xylitol serves as an excellent and cost-effective chiral starting material for the asymmetric synthesis of a variety of complex molecules. The protocols detailed above demonstrate a reliable and high-yielding sequence for the preparation of a versatile chiral building block from this compound. The selective protection of the cis-diol allows for the specific functionalization of the primary hydroxyl group, opening avenues for the introduction of diverse functionalities through nucleophilic substitution. These foundational transformations pave the way for the synthesis of more elaborate structures, including modified nucleosides and other biologically active compounds, highlighting the strategic importance of this compound in modern drug discovery and development.
Application Notes & Protocols: Anhydroxylitol-Based Hydrogels for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation of anhydroxylitol-based hydrogels as a promising platform for controlled drug delivery. This compound, a derivative of the naturally occurring sugar alcohol xylitol, offers a biocompatible and biodegradable foundation for hydrogel synthesis. The protocols outlined below are based on established methods for modifying sugar alcohols to create polymerizable derivatives capable of forming cross-linked hydrogel networks.
Introduction to this compound-Based Hydrogels
Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water or biological fluids.[1] Their tunable physical properties, biocompatibility, and ability to encapsulate a wide range of therapeutic agents make them ideal candidates for drug delivery systems.[2][3] this compound, with its multiple hydroxyl groups, provides a versatile scaffold for creating hydrogels with tailored properties for specific drug delivery applications. By functionalizing these hydroxyl groups with polymerizable moieties, such as methacrylates, this compound can be transformed into a monomer that can be cross-linked to form a hydrogel network.[4]
The use of a sugar-based derivative like this compound offers potential advantages in terms of biocompatibility and biodegradability, making these hydrogels an attractive option for various biomedical applications, including tissue engineering and controlled drug release.[2]
Experimental Protocols
Synthesis of this compound Methacrylate Monomer
This protocol describes the synthesis of a polymerizable this compound methacrylate monomer via an esterification reaction with methacrylic anhydride. This method introduces methacrylate groups onto the this compound backbone, enabling subsequent polymerization.
Materials:
-
This compound
-
Methacrylic anhydride
-
Anhydrous Pyridine (as solvent and catalyst)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Inhibitor (e.g., hydroquinone)
-
Nitrogen gas supply
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve a known amount of this compound in anhydrous pyridine under a nitrogen atmosphere. The flask should be equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0-4°C with continuous stirring.
-
Addition of Methacrylic Anhydride: Slowly add an excess of methacrylic anhydride to the cooled solution dropwise. The molar ratio of methacrylic anhydride to the hydroxyl groups of this compound should be optimized based on the desired degree of substitution.
-
Reaction: Allow the reaction to proceed at 0-4°C for 1 hour, and then let it warm to room temperature and stir for 24 hours.
-
Quenching and Extraction: After 24 hours, quench the reaction by adding cold deionized water. Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the this compound methacrylate monomer.
-
Inhibitor Addition: Add a small amount of inhibitor (e.g., hydroquinone) to prevent premature polymerization during storage.
-
Characterization: Characterize the synthesized monomer using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the degree of methacrylation.[4]
Formulation of this compound-Based Hydrogels by Photopolymerization
This protocol details the preparation of this compound-based hydrogels from the synthesized this compound methacrylate monomer using a photoinitiator and UV light.
Materials:
-
This compound methacrylate monomer
-
Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
UV curing system (365 nm)
-
Molds (e.g., cylindrical silicone molds)
Procedure:
-
Precursor Solution Preparation: Dissolve the this compound methacrylate monomer and the photoinitiator in PBS to the desired concentrations. The concentration of the monomer will influence the final mechanical properties of the hydrogel.
-
Molding: Pipette the precursor solution into the molds of the desired shape and size.
-
Photopolymerization: Expose the molds containing the precursor solution to UV light (365 nm) for a specified duration to initiate polymerization and cross-linking. The exposure time will depend on the concentration of the monomer and photoinitiator, as well as the intensity of the UV source.[5]
-
Hydrogel Retrieval: Carefully remove the cross-linked hydrogels from the molds.
-
Washing: Wash the hydrogels extensively with deionized water or PBS to remove any unreacted monomer and photoinitiator.
-
Swelling: Allow the hydrogels to swell to equilibrium in PBS before further characterization or drug loading.
Drug Loading into this compound-Based Hydrogels
This protocol describes a passive diffusion method for loading a therapeutic agent into the prepared hydrogels.
Materials:
-
This compound-based hydrogels (swollen to equilibrium)
-
Therapeutic drug of interest
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Shaker or orbital incubator
Procedure:
-
Drug Solution Preparation: Prepare a solution of the drug in PBS at a known concentration.
-
Incubation: Immerse the pre-weighed, swollen hydrogels in the drug solution.
-
Loading: Place the hydrogels in the drug solution on a shaker or in an orbital incubator at a controlled temperature (e.g., 37°C) for a predetermined period (e.g., 24-48 hours) to allow the drug to diffuse into the hydrogel matrix.
-
Equilibration: After the incubation period, remove the hydrogels from the drug solution.
-
Surface Cleaning: Gently blot the surface of the hydrogels with a lint-free tissue to remove any excess drug solution.
-
Determination of Loading Efficiency: The amount of drug loaded can be determined by measuring the decrease in the drug concentration in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
The drug loading efficiency can be calculated using the following formula:
Loading Efficiency (%) = [(Initial Drug Amount - Drug Amount in Supernatant) / Initial Drug Amount] x 100
In Vitro Drug Release Study
This protocol outlines a method to study the release kinetics of the loaded drug from the this compound-based hydrogels.
Materials:
-
Drug-loaded this compound-based hydrogels
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Shaking water bath or orbital incubator
-
Sample vials
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Release Medium: Place a known amount of the drug-loaded hydrogel into a vial containing a defined volume of PBS (the release medium).
-
Incubation: Incubate the vials in a shaking water bath or orbital incubator at 37°C to simulate physiological conditions.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected samples using a suitable and validated analytical method.
-
Data Analysis: Calculate the cumulative percentage of drug released over time. The release kinetics can be fitted to various mathematical models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[6]
Data Presentation
Quantitative data from hydrogel characterization and drug delivery studies should be summarized in tables for clear comparison.
Table 1: Swelling Ratio of this compound-Based Hydrogels
| Hydrogel Formulation (Monomer Concentration) | Initial Weight (g) | Swollen Weight (g) | Swelling Ratio (%) |
| 5% this compound Methacrylate | |||
| 10% this compound Methacrylate | |||
| 15% this compound Methacrylate |
Swelling Ratio (%) = [(Swollen Weight - Initial Weight) / Initial Weight] x 100
Table 2: Drug Loading and Encapsulation Efficiency
| Hydrogel Formulation | Drug | Initial Drug Concentration (mg/mL) | Drug Loaded (mg) | Encapsulation Efficiency (%) |
| 10% this compound Hydrogel | Model Drug A | 1.0 | ||
| 15% this compound Hydrogel | Model Drug A | 1.0 | ||
| 10% this compound Hydrogel | Model Drug B | 0.5 |
Table 3: In Vitro Drug Release Kinetics
| Hydrogel Formulation | Drug | Time (h) | Cumulative Release (%) | Release Rate Constant (k) | Correlation Coefficient (R²) (Best Fit Model) |
| 10% this compound Hydrogel | Model Drug A | 1 | |||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 12 | |||||
| 24 | |||||
| 15% this compound Hydrogel | Model Drug A | 1 | |||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 12 | |||||
| 24 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and evaluation of this compound-based hydrogels.
Drug Release Mechanisms
Caption: Potential mechanisms governing drug release from this compound-based hydrogels.
References
- 1. Commercial hydrogel product for drug delivery based on route of administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Polymer-Based Hydrogels: From Polymer to Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogels for Modified-release Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. doria.fi [doria.fi]
- 5. Modelling methacrylated chitosan hydrogel properties through an experimental design approach: from composition to material properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. Formation and Characterization of Xylitol-Modified Glycidyl Methacrylate-co-Ethyl Methacrylate Matrices for Controlled Release of Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anhydroxylitol as a Stabilizer of Therapeutic Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of therapeutic proteins is a critical factor in the development of effective and safe biopharmaceuticals. Proteins are susceptible to various degradation pathways, including aggregation, denaturation, and chemical modifications, which can compromise their therapeutic efficacy and potentially lead to immunogenicity. Excipients are therefore essential components of protein formulations, added to enhance stability and ensure a long shelf-life.
Anhydroxylitol, a dehydrated derivative of xylitol, is a polyol with potential applications as a stabilizing excipient for therapeutic proteins. Polyols, as a class of compounds, are known to stabilize proteins in aqueous solutions and in lyophilized states through various mechanisms.[1][2] While specific data for this compound is emerging, its structural similarity to xylitol—a known protein stabilizer—suggests analogous beneficial properties.[3] These application notes provide an overview of the mechanisms of protein stabilization by polyols like this compound and offer detailed protocols for evaluating its stabilizing effects on therapeutic protein formulations.
Mechanism of Action: How this compound Stabilizes Proteins
The primary mechanism by which polyols like this compound are thought to stabilize proteins is through the principle of preferential exclusion .[4][5] In an aqueous solution containing a protein and this compound, the this compound molecules are preferentially excluded from the immediate vicinity of the protein surface. This leads to a state of preferential hydration , where the protein is surrounded by a tightly bound layer of water molecules.
This preferential hydration has several stabilizing consequences:
-
Increased Thermodynamic Stability: The exclusion of this compound from the protein surface makes the unfolded state of the protein thermodynamically less favorable, as unfolding would expose more of the protein's surface area to the excluded co-solvent. This shifts the equilibrium towards the more compact, native conformation of the protein.
-
Inhibition of Aggregation: By promoting the native, folded state, this compound reduces the population of partially unfolded or misfolded proteins that are prone to aggregation.[6][7] Aggregation is a major degradation pathway for therapeutic proteins, often leading to loss of activity and potential immunogenic responses.
-
Interaction with Hydrophobic Patches: Polyols can interact with hydrophobic patches on the protein surface, shielding them from the aqueous environment and preventing protein-protein interactions that can initiate aggregation.[8][9][10]
The proposed mechanism of this compound-mediated protein stabilization is depicted in the following signaling pathway diagram.
Caption: this compound stabilization pathway.
Quantitative Data on Protein Stabilization
While extensive quantitative data specifically for this compound is not yet widely published, studies on the closely related polyol, xylitol, provide valuable insights into its potential stabilizing effects. The following table summarizes the observed increase in the thermal denaturation temperature (Tm) of various monoclonal antibodies (mAbs) in the presence of xylitol, indicating enhanced thermal stability.
| Therapeutic Protein (Class) | Excipient | Concentration of Excipient (mM) | Initial Tm (°C) | Tm with Excipient (°C) | Change in Tm (°C) | Reference |
| Monoclonal Antibody (IgG1) | Xylitol | 100 | 70.5 | 71.8 | +1.3 | [1] |
| Monoclonal Antibody (IgG1) | Xylitol | 200 | 70.5 | 73.0 | +2.5 | [1] |
| Monoclonal Antibody (IgG1) | Xylitol | 350 | 70.5 | 74.5 | +4.0 | [1] |
| Monoclonal Antibody (IgG2) | Xylitol | 100 | 68.2 | 69.1 | +0.9 | [1] |
| Monoclonal Antibody (IgG2) | Xylitol | 200 | 68.2 | 70.0 | +1.8 | [1] |
| Monoclonal Antibody (IgG2) | Xylitol | 350 | 68.2 | 71.2 | +3.0 | [1] |
Note: The data presented is for xylitol and serves as a proxy for the potential effects of this compound due to their structural similarity.
Experimental Protocols
To evaluate the stabilizing effect of this compound on a therapeutic protein, the following experimental protocols can be adapted.
Protocol 1: Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)
This protocol outlines the use of DSC to determine the thermal denaturation midpoint (Tm) of a therapeutic protein in the presence and absence of this compound.[11] An increase in Tm indicates enhanced thermal stability.
Materials:
-
Purified therapeutic protein solution (e.g., 1-2 mg/mL)
-
This compound stock solution (e.g., 500 mM in formulation buffer)
-
Formulation buffer (e.g., 10 mM histidine, pH 6.0)
-
Differential Scanning Calorimeter (DSC) with autosampler
-
DSC sample pans
Experimental Workflow:
Caption: Workflow for DSC analysis.
Procedure:
-
Sample Preparation:
-
Dialyze the purified therapeutic protein against the formulation buffer to ensure a consistent buffer background.
-
Prepare a series of protein solutions containing varying concentrations of this compound (e.g., 0, 50, 100, 200, 350 mM). The final protein concentration should be consistent across all samples (e.g., 1 mg/mL).
-
Prepare corresponding buffer blanks with the same concentrations of this compound.
-
-
DSC Analysis:
-
Load the protein samples and their respective buffer blanks into the DSC sample and reference cells.
-
Equilibrate the system at the starting temperature (e.g., 30°C).
-
Scan the samples at a constant rate (e.g., 60°C/hour) up to a final temperature where the protein is fully denatured (e.g., 95°C).[1]
-
-
Data Analysis:
-
Subtract the buffer blank thermogram from the corresponding protein sample thermogram.
-
Fit the resulting thermogram to determine the midpoint of the unfolding transition (Tm).
-
Plot the change in Tm as a function of this compound concentration to quantify the stabilizing effect.
-
Protocol 2: Aggregation Analysis by Size Exclusion Chromatography (SEC)
This protocol describes the use of SEC to monitor the formation of soluble aggregates in a therapeutic protein formulation with and without this compound over time, particularly under stress conditions.[12][13][14][15][16]
Materials:
-
Purified therapeutic protein solution (e.g., 1-10 mg/mL)
-
This compound
-
Formulation buffer
-
Size Exclusion Chromatography (SEC) system with a suitable column for protein separation
-
Mobile phase (compatible with the protein and column)
-
Incubator or water bath for stress studies
Experimental Workflow:
Caption: Workflow for SEC analysis.
Procedure:
-
Formulation Preparation:
-
Prepare at least two formulations of the therapeutic protein: one with an optimal concentration of this compound (determined from initial screening studies) and a control formulation without this compound.
-
-
Stability Study:
-
Divide each formulation into multiple aliquots.
-
Place the aliquots in a stability chamber or incubator at a stress condition (e.g., 40°C) to accelerate degradation.
-
At predetermined time points (e.g., 0, 1, 2, 4 weeks), remove one aliquot from each formulation for analysis.
-
-
SEC Analysis:
-
Equilibrate the SEC column with the mobile phase.
-
Inject a defined volume of each sample onto the column.
-
Monitor the elution profile using a UV detector (typically at 280 nm).
-
-
Data Analysis:
-
Integrate the peak areas of the monomer and any high molecular weight species (aggregates).
-
Calculate the percentage of monomer and aggregate for each sample at each time point.
-
Plot the percentage of monomer remaining over time for each formulation to compare the rate of aggregation.
-
Conclusion
This compound shows promise as a stabilizing excipient for therapeutic protein formulations, leveraging the well-understood mechanisms of polyol-mediated stabilization. While direct quantitative data for this compound is still being established, the analogous behavior of xylitol provides a strong rationale for its evaluation. The protocols provided herein offer a robust framework for researchers and drug development professionals to assess the efficacy of this compound in enhancing the stability of their specific therapeutic proteins, ultimately contributing to the development of safer and more effective biopharmaceutical products.
References
- 1. news-medical.net [news-medical.net]
- 2. Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins [jmchemsci.com]
- 3. researchgate.net [researchgate.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Osmolyte-Induced Folding and Stability of Proteins: Concepts and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of additives on liquid droplets and aggregates of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solutions for Protein Aggregation in Biologics Formulations - Pfanstiehl [pfanstiehl.com]
- 8. Understanding the role of hydrophobic patches in protein disaggregation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Identifying hydrophobic protein patches to inform protein interaction interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Size Exclusion Chromatography [protocols.io]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. lcms.cz [lcms.cz]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. biopharminternational.com [biopharminternational.com]
Application Note: Protocol for Anhydroxylitol Derivatization for Gas Chromatography (GC) Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydroxylitol, a dehydrated derivative of the sugar alcohol xylitol, is a key ingredient in the cosmetic and pharmaceutical industries, primarily utilized for its moisturizing properties.[1] Accurate quantification of this compound in various matrices is crucial for quality control, formulation development, and stability studies. Gas chromatography (GC) is a powerful analytical technique for this purpose; however, due to the polar and non-volatile nature of this compound, direct GC analysis is not feasible.[2][3]
Derivatization is a necessary sample preparation step to increase the volatility and thermal stability of this compound, making it amenable to GC analysis.[2][4] This application note provides detailed protocols for the two most common derivatization methods for this compound and other sugar alcohols: silylation and acetylation .[3][5] The choice between these methods depends on factors such as required derivative stability, sample throughput, and available instrumentation.[5]
Derivatization Methods: A Comparative Overview
Both silylation and acetylation effectively derivatize the hydroxyl groups of this compound, rendering it suitable for GC analysis. The key differences and considerations for each method are summarized below.
| Performance Metric | Silylation (TMS Derivatives) | Acetylation (Acetate Esters) | Key Considerations |
| Derivative Stability | Less stable, susceptible to hydrolysis. Analysis within 24 hours is recommended.[5] | More stable, suitable for larger sample batches or delayed analysis.[5] | Acetylation offers more robust derivatives if immediate analysis is not possible.[5] |
| Reaction Conditions | Requires strictly anhydrous conditions as reagents are moisture-sensitive.[5][6] The reaction is often rapid and can be performed at room temperature or with gentle heating.[5] | Can be performed under less stringent anhydrous conditions.[5] May require higher temperatures and longer reaction times.[5] | Silylation is faster but requires careful handling to exclude moisture.[4][6] |
| Byproducts | Volatile byproducts are typically produced, simplifying sample cleanup.[5] | May produce non-volatile byproducts requiring an additional removal step.[5] | Silylation can be more amenable to high-throughput automated workflows.[7] |
| GC-MS Sensitivity | Generally provides good sensitivity, with reported limits of detection (LOD) in the low µg/mL range for similar polyols.[5] | Also demonstrates good sensitivity.[5] | Both methods are capable of achieving high sensitivity suitable for trace analysis.[5] |
Experimental Protocols
General Precautions
-
All glassware should be thoroughly cleaned and dried in an oven at >100°C to ensure it is free of moisture.
-
Perform derivatization reactions in a well-ventilated fume hood.
Protocol 1: Silylation of this compound
This protocol is adapted from common practices for the silylation of polyols.[5] Silylation replaces the active hydrogens on the hydroxyl groups with a trimethylsilyl (TMS) group.[2]
Materials:
-
This compound standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[5]
-
Anhydrous Pyridine[5]
-
Anhydrous Ethyl Acetate
-
2 mL reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a reaction vial. If the sample is in an aqueous solution, it must be dried completely under a stream of nitrogen.[5]
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the dried sample. Then, add 100 µL of BSTFA + 1% TMCS.[5]
-
Reaction: Tightly cap the vial and heat at 60-70°C for 30-60 minutes.[3][6]
-
Cooling and Dilution: Allow the vial to cool to room temperature. Dilute the sample with anhydrous ethyl acetate to the desired concentration for GC-MS analysis.[5]
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
Protocol 2: Acetylation of this compound
This protocol is based on established methods for the acetylation of sugars and alditols.[8] Acetylation converts the hydroxyl groups to acetate esters.
Materials:
-
This compound standard or dried sample extract
-
Acetic Anhydride[8]
-
Anhydrous Pyridine[8]
-
Ethyl Acetate
-
Deionized Water
-
2 mL reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the dried this compound sample into a reaction vial.
-
Reagent Addition: Add 1 mL of anhydrous pyridine to the vial, followed by 1 mL of acetic anhydride.[8]
-
Reaction: Tightly cap the vial and heat at 90-100°C for 30-60 minutes.[8]
-
Evaporation: After cooling, evaporate the pyridine and excess acetic anhydride under a gentle stream of nitrogen at approximately 80°C.[8]
-
Reconstitution: Dissolve the resulting this compound acetate residue in 1 mL of ethyl acetate.[5][8]
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
Gas Chromatography (GC) Conditions
The following are general GC conditions that can be used as a starting point for the analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Silylated this compound | Acetylated this compound |
| GC Column | 5% Phenyl Polysiloxane (e.g., DB-5, HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness | Mid-polarity column (e.g., 14% cyanopropylphenyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[9] |
| Injector Temperature | 250 - 280°C | 260°C[8] |
| Carrier Gas | Helium, constant flow rate of 1 mL/min[10] | Nitrogen or Helium, constant flow rate of 1 mL/min[8][10] |
| Oven Program | Initial temp 70°C for 4 min, ramp at 5°C/min to 310°C, hold for 10 min.[10] | Isothermal at 220°C or a temperature ramp starting from ~150°C.[8] |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | MS Transfer Line: 280°C[10] | FID: 250°C[8] |
| Injection Volume | 1 µL | 1 µL |
| Split Ratio | 10:1 or as needed for concentration[10] | 10:1 or higher |
Visualized Workflows and Reactions
Caption: General experimental workflow for this compound derivatization and GC analysis.
Caption: Chemical transformation of this compound during silylation and acetylation.
References
- 1. This compound Market Size, Share and Statistics - 2035 [factmr.com]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
Application of Anhydroxylitol in Controlled Release Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydroxylitol, a dehydrated derivative of the sugar alcohol xylitol, is a low-molecular-weight, water-soluble polyol.[1] While extensively documented for its efficacy as a humectant and skin-conditioning agent in the cosmetics and dermatology sectors, its application within pharmaceutical controlled release systems is not as well-established in publicly available literature.[1] Primarily, this compound, often in combination with xylitylglucoside and xylitol, functions to enhance skin hydration by optimizing water reserves and reinforcing the skin's barrier function.[1]
However, based on its physicochemical properties—notably its high water solubility—and the documented applications of its parent compound, xylitol, in drug delivery, potential roles for this compound in controlled release formulations can be extrapolated. This document provides an overview of these potential applications, supported by detailed protocols from studies on xylitol that can serve as a foundational methodology for investigating this compound.
Theoretical Applications of this compound in Controlled Release Systems
Given its hydrophilic nature, this compound could theoretically be employed as a functional excipient in various controlled release platforms:
-
Pore-Former in Hydrophobic Matrix Systems: Insoluble matrix tablets, often composed of polymers like ethyl cellulose, release drugs through diffusion via a network of pores. This compound, being highly soluble, could be incorporated into such a matrix. Upon contact with aqueous fluids in the gastrointestinal tract, it would dissolve and leach out, creating a porous network through which the active pharmaceutical ingredient (API) can diffuse. The concentration of this compound could be varied to modulate the porosity and, consequently, the drug release rate.
-
Hydrophilic Matrix Systems: While less common for highly soluble excipients to be the primary matrix former for extended release, this compound could be a component in a hydrophilic matrix (e.g., based on HPMC) to fine-tune the initial burst release of a drug.
-
Coating for Solid Dosage Forms: As a component in tablet coatings, this compound could serve to modify the dissolution of the coating itself, thereby influencing the lag time before drug release or the rate of release from the core.[2]
-
Osmotic Pump Systems: this compound could potentially be used as an osmogen in osmotic drug delivery systems. Its dissolution would create an osmotic gradient, driving water into the system and forcing the drug out through a precisely drilled orifice.
Data from Xylitol-Based Controlled Release Studies
The following tables summarize quantitative data from studies that have utilized xylitol, offering insights into how a related molecule can influence release characteristics. These data can serve as a benchmark for future studies on this compound.
Table 1: Effect of Xylitol Concentration on Diffusion Rate in Calcium Alginate Beads
| Xylitol Concentration | Effect on Diffusion Rate | Bead Type | Reference |
| Increasing | Generally enhanced diffusion rates | Calcium Lactate | [3][4] |
| Increasing | Enhanced diffusion rates, with a potential reversal at very high concentrations | Calcium Chloride | [3][4] |
Note: The study used a dye as a model drug. The diffusion rate was measured by the absorbance of the dye released into the surrounding medium.
Table 2: Influence of Xylitol on the Dissolution of a Poorly Soluble Drug (Carbamazepine)
| Formulation Type | Fold Increase in Solubility | Fold Increase in Dissolution Rate | Reference |
| Solid Dispersions with Xylitol (varying ratios) | 2 to 6 | 1.4 to 1.9 | [5] |
Experimental Protocols
The following are detailed methodologies from published studies on xylitol in controlled release systems. These can be adapted for the investigation of this compound.
Protocol 1: Preparation and Evaluation of Xylitol-Containing Calcium Alginate Beads for Controlled Release
Adapted from studies on the feasibility of xylitol in controlled release systems using calcium alginate.[3][4]
Objective: To prepare calcium alginate beads incorporating xylitol and to evaluate the effect of xylitol concentration on the release of a model drug.
Materials:
-
Sodium alginate
-
Calcium chloride (CC) or Calcium lactate (CL)
-
Xylitol
-
Model drug (e.g., a dye like methylene blue for spectrophotometric analysis)
-
Deionized water
-
Magnetic stirrer
-
Syringe with a flat-tipped needle
-
Beakers
-
UV-Vis Spectrophotometer
Methodology:
-
Preparation of Sodium Alginate Solution:
-
Prepare a 2% (w/v) sodium alginate solution by dissolving sodium alginate powder in deionized water with constant stirring until a homogenous solution is formed.
-
Dissolve the model drug at a desired concentration in the sodium alginate solution.
-
Prepare several batches of this solution, each with a different concentration of xylitol (e.g., 0%, 5%, 10%, 15% w/v).
-
-
Preparation of Calcium Chloride/Lactate Solution:
-
Prepare a 2% (w/v) solution of either calcium chloride or calcium lactate in deionized water.
-
-
Formation of Alginate Beads:
-
Draw the xylitol-containing sodium alginate solution into a syringe.
-
Extrude the solution dropwise into the calcium chloride/lactate solution from a fixed height.
-
Allow the formed beads to cure in the solution for 30 minutes to ensure complete cross-linking.
-
Collect the beads by filtration and wash them with deionized water to remove any unreacted calcium salt.
-
Dry the beads at room temperature or in a desiccator.
-
-
In Vitro Release Study:
-
Place a known quantity of the dried beads in a beaker containing a fixed volume of dissolution medium (e.g., phosphate-buffered saline, pH 7.4).
-
At predetermined time intervals, withdraw an aliquot of the dissolution medium and replace it with an equal volume of fresh medium.
-
Analyze the withdrawn samples for the concentration of the model drug using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Calculate the cumulative percentage of drug released over time.
-
Protocol 2: Preparation of Xylitol-Modified Hydrogel for Controlled Release of Antimicrobial Agents
Adapted from a study on xylitol-modified glycidyl methacrylate-co-ethyl methacrylate matrices.[6]
Objective: To synthesize a xylitol-modified hydrogel and evaluate its capacity for the controlled release of an active pharmaceutical ingredient (API).
Materials:
-
Glycidyl methacrylate (GMA)
-
Ethyl methacrylate (EMA)
-
Xylitol
-
Agarose
-
An initiator (e.g., azobisisobutyronitrile, AIBN)
-
A solvent (e.g., heptane)
-
Antimicrobial API (e.g., bacitracin)
-
Phosphate-buffered saline (PBS)
-
Shaking incubator
-
HPLC system
Methodology:
-
Synthesis of Xylitol-Modified Cooligomer:
-
Perform radical polymerization of EMA and GMA in a solvent like heptane using an initiator such as AIBN to form a cooligomer.
-
Functionalize the synthesized cooligomer with xylitol. This may involve a ring-opening reaction of the epoxy groups of GMA with the hydroxyl groups of xylitol under specific temperature and catalytic conditions.
-
Purify the resulting xylitol-modified cooligomer.
-
-
Preparation of the Drug-Loaded Hydrogel:
-
Prepare an agarose solution by heating it in water.
-
Disperse the synthesized xylitol-modified cooligomer in the warm agarose solution.
-
Incorporate the antimicrobial API into the mixture.
-
Allow the mixture to cool and form a gel.
-
-
In Vitro API Release Study:
-
Place a defined amount of the drug-loaded hydrogel into a known volume of PBS (pH 7.4).
-
Incubate the samples in a shaking incubator at 37°C.
-
At specified time points, collect the release medium and replace it with fresh PBS.
-
Quantify the concentration of the API in the collected samples using an appropriate analytical method, such as HPLC.
-
Plot the cumulative release of the API as a function of time.
-
Visualizations
The following diagrams illustrate conceptual frameworks relevant to the application of this compound in controlled release systems.
Caption: Workflow of this compound as a Pore-Former.
Caption: Protocol for Xylitol-Alginate Bead Preparation.
Conclusion and Future Perspectives
While this compound is a well-characterized ingredient in the cosmetic industry, its potential as a pharmaceutical excipient in controlled release drug delivery remains largely unexplored. Based on its properties as a water-soluble polyol and the behavior of its parent compound, xylitol, there is a theoretical basis for its use as a release-modifying agent, particularly as a pore-former in matrix systems.
The protocols detailed in this document for xylitol-based systems provide a solid starting point for researchers to systematically investigate the role of this compound. Future studies should focus on quantifying the impact of this compound on drug release profiles from various formulations, its compatibility with different polymers and APIs, and its influence on the mechanical properties and stability of dosage forms. Such research will be crucial in determining whether this compound can transition from a cosmetic ingredient to a valuable excipient in the field of controlled drug delivery.
References
- 1. formunova.com [formunova.com]
- 2. lodhapharma.com [lodhapharma.com]
- 3. ikprress.org [ikprress.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Formation and Characterization of Xylitol-Modified Glycidyl Methacrylate-co-Ethyl Methacrylate Matrices for Controlled Release of Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anhydroxylitol in Topical Formulations for Enhanced Skin Penetration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydroxylitol, a derivative of the natural sugar xylitol, is a powerful humectant widely utilized in cosmetic and dermatological formulations.[1][2] While primarily recognized for its significant hydrating properties and its role in reinforcing the skin's natural barrier, these characteristics also suggest its potential as an enhancer for the cutaneous and transcutaneous delivery of active pharmaceutical ingredients (APIs). By improving the hydration state of the stratum corneum and promoting a healthier skin barrier, this compound may facilitate the penetration of other co-formulated active molecules.
These application notes provide a comprehensive overview of the mechanisms of action of this compound, summarize key quantitative data regarding its effects on skin properties, and offer detailed protocols for evaluating its potential to enhance skin penetration in topical formulations.
Mechanism of Action: Improving Skin Barrier and Hydration
This compound, often in combination with xylitylglucoside and xylitol in a complex known as Aquaxyl™, exerts its effects on the skin through a multi-faceted approach that ultimately improves skin barrier function and hydration levels.[3][4][5][6][7] This improvement in the skin's condition is hypothesized to create a more favorable environment for the penetration of other active ingredients.
The primary mechanisms include:
-
Reinforcement of the Skin Barrier: this compound stimulates the synthesis of essential lipids, such as ceramides, and proteins that are crucial for the structural integrity of the stratum corneum.[6] A more robust and well-organized lipid barrier helps to reduce transepidermal water loss (TEWL), leading to better skin hydration.
-
Optimization of Water Reserves: It boosts the skin's own production of natural moisturizing factors (NMFs), including hyaluronic acid.[6] This increases the water-holding capacity of the epidermis.
-
Enhanced Water Circulation: this compound has been shown to increase the expression of Aquaporin-3 (AQP3), a protein that forms water channels in cell membranes, facilitating the transport of water and glycerol throughout the epidermis.[8] This ensures a more dynamic and efficient hydration process.
Signaling Pathways
Ceramide Synthesis: this compound promotes the synthesis of ceramides, which are fundamental components of the stratum corneum lipids. The de novo synthesis of ceramides is a complex enzymatic pathway that begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA. While the precise signaling cascade initiated by this compound to upregulate this pathway is a subject of ongoing research, the end result is an increased pool of ceramides available for integration into the lipid barrier.
Aquaporin-3 (AQP3) Expression: Aquaporins are integral membrane proteins that facilitate the transport of water and other small solutes across cell membranes. AQP3 is prominently expressed in the basal layer of the epidermis and plays a key role in skin hydration. This compound has been shown to upregulate the genetic expression and synthesis of AQP3, thereby improving water flow from the dermis to the epidermis.
Quantitative Data on Skin Barrier Improvement
The following table summarizes the quantitative effects of this compound-containing formulations on key skin barrier and hydration parameters. While direct data on the penetration enhancement of other actives is limited, these results demonstrate the significant improvement in the skin's condition, which is a prerequisite for optimal topical drug delivery.
| Parameter | Formulation | Result | Duration of Study | Reference |
| Transepidermal Water Loss (TEWL) | 1.5% Xylitylglucoside, this compound, Xylitol (XAX) + 1.5% Glycerin | -15.4% decrease in TEWL vs. baseline | 8 days | [9] |
| Transepidermal Water Loss (TEWL) | 5% Glycerol + 5% Xylitol | Significant decrease in TEWL vs. control | 14 days | [10] |
| Skin Hydration (Corneometry) | 1.5% Xylitylglucoside, this compound, Xylitol (XAX) + 1.5% Glycerin | Significant increase vs. placebo | 8 days | [9] |
| Skin Hydration (Corneometry) | Aquaxyl™ + Glycerin | 56% improvement in moisturization | 21 days | [6] |
| Skin Microrelief (Roughness) | Xylitylglucoside-Anhydroxylitol-Xylitol | -2.8 fold decrease in Ra (arithmetical mean roughness) | 8 hours | [11][12] |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol describes a general method to evaluate the effect of this compound on the skin permeation of a model active ingredient.
Objective: To quantify the permeation of an active ingredient from a topical formulation containing this compound compared to a control formulation without this compound.
Materials:
-
Franz diffusion cells (with appropriate orifice diameter and receptor volume)
-
Full-thickness skin membrane (human or porcine ear skin)
-
Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4, potentially with a solubilizer like Tween 80 if the active is poorly water-soluble)
-
Test formulation (with active ingredient and this compound)
-
Control formulation (with active ingredient, without this compound)
-
Syringes and needles for sampling
-
Validated analytical method for the active ingredient (e.g., HPLC)
-
Magnetic stir bars and stir plate
-
Water bath or heating block to maintain 32-37°C
Procedure:
-
Skin Preparation: Thaw frozen skin and cut it into sections large enough to fit the Franz diffusion cells. Carefully remove any subcutaneous fat. Equilibrate the skin in PBS for 30 minutes before mounting.
-
Cell Assembly: Mount the skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment. Ensure there are no air bubbles between the skin and the receptor medium.
-
Equilibration: Allow the assembled cells to equilibrate at the desired temperature (typically 32°C to mimic skin surface temperature) for at least 30 minutes.
-
Formulation Application: Apply a finite dose (e.g., 5-10 mg/cm²) of the test or control formulation evenly onto the skin surface in the donor compartment.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.
-
Analysis: Quantify the concentration of the active ingredient in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the cumulative amount of the active ingredient permeated per unit area (μg/cm²) at each time point. Plot this against time to determine the steady-state flux (Jss) and the lag time (t_lag). Calculate the enhancement ratio (ER) by dividing the flux of the test formulation by the flux of the control formulation.
Protocol 2: Assessment of Skin Hydration and Barrier Function
This protocol outlines the non-invasive methods to quantify the effect of this compound on skin hydration (using a Corneometer) and barrier integrity (by measuring TEWL).
Objective: To measure changes in stratum corneum hydration and transepidermal water loss after topical application of a formulation containing this compound.
Materials:
-
Corneometer® for skin hydration measurement
-
Tewameter® for TEWL measurement
-
Test formulation (with this compound)
-
Control/placebo formulation
-
Climate-controlled room (stable temperature and humidity)
Procedure:
-
Subject Acclimatization: Subjects should rest in a climate-controlled room (e.g., 20-22°C, 40-60% relative humidity) for at least 20-30 minutes before measurements to allow their skin to equilibrate.
-
Baseline Measurements: Define test areas on the volar forearm. Perform baseline measurements of skin hydration (Corneometer) and TEWL (Tewameter) in triplicate for each area.
-
Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test and control formulations to the designated areas. One area should remain untreated as a negative control.
-
Post-Application Measurements: At specified time points (e.g., 1, 2, 4, 8, 24 hours for short-term studies; or daily for long-term studies), repeat the Corneometer and Tewameter measurements on all test sites.
-
Data Analysis: Calculate the mean and standard deviation for the hydration and TEWL values at each time point. Compare the changes from baseline for the this compound formulation against the control and untreated sites using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
This compound is a well-documented ingredient for improving skin hydration and reinforcing the skin barrier. While direct evidence of its role as a penetration enhancer for other active ingredients is still emerging, its fundamental effects on the stratum corneum suggest a strong potential in this area. By improving the overall health and integrity of the skin, this compound can create a more permeable environment for co-formulated actives. The provided protocols offer a robust framework for researchers to quantify these effects and to systematically evaluate the potential of this compound to enhance the dermal and transdermal delivery of therapeutic and cosmetic agents.
References
- 1. thekingsleyclinic.com [thekingsleyclinic.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. seppic.com [seppic.com]
- 5. trulux.com [trulux.com]
- 6. mazillo.com [mazillo.com]
- 7. covalo.com [covalo.com]
- 8. agrobiobase.com [agrobiobase.com]
- 9. :: Asian Journal of Beauty and Cosmetology [e-ajbc.org]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of a new connected portable camera for the analysis of skin microrelief and the assessment of the effect of skin moisturisers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Anhydroxylitol's Impact on Skin Barrier Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydroxylitol, a dehydrated derivative of the natural sugar xylitol, is a key ingredient in modern skincare formulations, recognized for its significant role in enhancing skin hydration and reinforcing the skin's barrier function.[1][2] This document provides detailed application notes and protocols for assessing the multifaceted effects of this compound on the skin barrier. The methodologies outlined here are designed for researchers, scientists, and professionals involved in drug development and cosmetic science. This compound often works synergistically with xylitylglucoside and xylitol to optimize the skin's water reserves and defense against dehydration.[1] Its mechanism of action involves multiple biological pathways, including the stimulation of essential lipids and proteins, optimization of water circulation, and augmentation of Natural Moisturizing Factors (NMFs).[1][2]
Mechanism of Action: A Multi-pronged Approach to Skin Health
This compound improves skin barrier function through several key mechanisms:
-
Stimulation of Essential Lipids and Proteins: It promotes the synthesis of ceramides, cholesterol, and crucial proteins that are vital for the integrity of the stratum corneum.[1] This reinforcement of the skin's outermost layer enhances its protective capabilities.
-
Optimization of Water Circulation: By boosting the expression of Aquaporin-3 (AQP3), a protein that facilitates water transport between skin layers, this compound ensures efficient hydration throughout the epidermis.[1][3]
-
Augmentation of Natural Moisturizing Factors (NMFs): It increases the production of hyaluronic acid and chondroitin sulfate, key components of the skin's extracellular matrix that bind water and maintain tissue hydration.[1][4]
These actions collectively contribute to a stronger, more resilient, and better-hydrated skin barrier.
In Vivo Assessment of Skin Barrier Function
In vivo studies are crucial for evaluating the real-world efficacy of this compound on human skin. Key parameters to measure include Transepidermal Water Loss (TEWL) and skin hydration (Corneometry).
Quantitative Data Summary: In Vivo Studies
| Parameter | Active Treatment (this compound-containing formulation) | Placebo/Control | Duration of Treatment | Key Findings | Reference |
| Transepidermal Water Loss (TEWL) | Statistically significant decrease | No significant change | 8 hours, 15 days, 30 days | Improved skin barrier function, with a decrease in TEWL of up to 15% after 30 days. | [4] |
| Skin Hydration (Corneometry) | Statistically significant increase | No significant change | 8 hours, 15 days, 30 days | Increased skin hydration by up to 11% after 30 days. | [4] |
| Skin Microrelief | 33% improvement | No significant change | 30 days | Smoother skin texture. | [4] |
| Desquamation | 25% improvement | No significant change | 30 days | Improved skin exfoliation process. | [4] |
Experimental Protocols: In Vivo Assessment
Protocol 1: Measurement of Transepidermal Water Loss (TEWL)
Objective: To quantify the rate of water evaporation from the skin surface as an indicator of skin barrier integrity.
Apparatus: Tewameter® (or equivalent open-chamber evaporimeter).
Procedure:
-
Subject Acclimatization: Subjects must rest in a climate-controlled room (20-22°C, 40-60% relative humidity) for at least 30 minutes prior to measurement.[5][6] The test area (e.g., volar forearm) should be free of cosmetics and washed at least 30 minutes before measurement to allow the skin to dry completely.[5]
-
Baseline Measurement: Take baseline TEWL readings on the designated test sites before the application of any product. It is recommended to take duplicate or triplicate measurements per site to ensure accuracy.[5][7]
-
Product Application: Apply a standardized amount of the this compound-containing formulation and the placebo to their respective test sites.
-
Post-application Measurements: Measure TEWL at specified time points (e.g., 8 hours, 15 days, 30 days) under the same environmental conditions.[4]
-
Data Analysis: Calculate the mean TEWL values and compare the changes from baseline between the active and placebo groups using appropriate statistical tests. A decrease in TEWL indicates an improvement in skin barrier function.[4]
Protocol 2: Measurement of Skin Hydration (Corneometry)
Objective: To assess the water content of the stratum corneum.
Apparatus: Corneometer® (or equivalent capacitance-based skin hydration meter).[8][9]
Procedure:
-
Subject Acclimatization: Follow the same acclimatization protocol as for TEWL measurement.[10]
-
Baseline Measurement: Take baseline Corneometer® readings on the designated test sites. The probe is gently pressed against the skin surface.[8]
-
Product Application: Apply the test and placebo formulations as described in the TEWL protocol.
-
Post-application Measurements: Measure skin hydration at the same time points as the TEWL measurements.[4]
-
Data Analysis: Higher Corneometer® readings indicate better skin hydration.[5] Analyze the data statistically to determine the significance of the changes in hydration levels.
In Vitro and Ex Vivo Assessment of Skin Barrier Function
In vitro and ex vivo models, such as reconstructed human epidermis and human skin explants, offer controlled environments to investigate the specific cellular and molecular effects of this compound.[11][12][13][14][15]
Quantitative Data Summary: In Vitro/Ex Vivo Studies
| Parameter | Treatment | Key Findings | Reference | | --- | --- | --- | | Gene Expression (RT-qPCR) | this compound-containing complex (XAX) on reconstructed human epidermis | Increased expression of genes related to moisturizing, skin barrier function, and hydration. |[4] | | Ceramide Neosynthesis | this compound-containing complex (XAX) on human skin explants | Increased ceramide content. |[4] | | Hyaluronic Acid Production | this compound-containing complex (XAX) on keratinocytes and fibroblasts | Increased hyaluronic acid content. |[4] | | Chondroitin Sulfate Production | this compound-containing complex (XAX) on fibroblasts | Increased chondroitin sulfate content. |[4] |
Experimental Protocols: In Vitro/Ex Vivo Assessment
Protocol 3: Analysis of Skin Barrier Proteins by Immunofluorescence
Objective: To visualize and quantify the expression of key structural proteins of the skin barrier, such as filaggrin and loricrin.
Model: Reconstructed human epidermis or cryosections of human skin explants.
Procedure:
-
Tissue Preparation: Culture reconstructed human epidermis or human skin explants with and without the this compound-containing formulation for a specified period.
-
Fixation and Sectioning: Fix the tissues in 4% paraformaldehyde, embed in an appropriate medium (e.g., paraffin or OCT compound), and cut into thin sections (e.g., 5 µm).[16]
-
Blocking: Block non-specific antibody binding using a suitable blocking buffer (e.g., serum from the secondary antibody host species).[16]
-
Primary Antibody Incubation: Incubate the sections with primary antibodies specific for filaggrin (e.g., monoclonal mouse anti-human FLG) and loricrin (e.g., polyclonal rabbit anti-human LOR) overnight at 4°C.[16]
-
Secondary Antibody Incubation: After washing, incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 goat anti-mouse and Alexa Fluor 594 goat anti-rabbit) for 1-2 hours at room temperature.
-
Mounting and Imaging: Mount the sections with a mounting medium containing a nuclear counterstain (e.g., DAPI) and visualize using a fluorescence microscope.
-
Image Analysis: Quantify the fluorescence intensity of filaggrin and loricrin staining in the epidermis to determine changes in protein expression.[16] An increase in the expression of these proteins indicates a strengthening of the skin barrier.
Protocol 4: Quantification of Ceramides by Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To measure the levels of different ceramide species in the stratum corneum.
Model: Human skin explants or tape-stripped samples from in vivo studies.
Procedure:
-
Sample Collection: Collect stratum corneum samples using a method like tape stripping.[17][18]
-
Lipid Extraction: Extract lipids from the collected samples using a suitable solvent system (e.g., chloroform/methanol).
-
Chromatographic Separation: Separate the different ceramide classes using normal-phase or reversed-phase high-performance liquid chromatography (HPLC).[17][19][20][21]
-
Mass Spectrometry Analysis: Detect and quantify the individual ceramide species using electrospray ionization-mass spectrometry (ESI-MS) or atmospheric pressure chemical ionization-mass spectrometry (APCI-MS).[17][19][20]
-
Data Analysis: Compare the ceramide profiles of this compound-treated samples with control samples to identify changes in the levels of specific ceramide species. An increase in total ceramide content or specific ceramide classes points to an improved lipid barrier.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action on the Skin Barrier
Caption: this compound's multifaceted mechanism of action on the skin barrier.
Experimental Workflow for In Vivo Assessment
Caption: A typical workflow for in vivo clinical assessment of this compound.
Logical Relationship of Skin Barrier Components
Caption: The relationship between key components of the stratum corneum.
References
- 1. cipherskincare.com [cipherskincare.com]
- 2. koesmetik.de [koesmetik.de]
- 3. formunova.com [formunova.com]
- 4. e-ajbc.org [e-ajbc.org]
- 5. dermatologytimes.com [dermatologytimes.com]
- 6. Skin Barrier Function Assessment: Electrical Impedance Spectroscopy Is Less Influenced by Daily Routine Activities Than Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thekingsleyclinic.com [thekingsleyclinic.com]
- 9. Corneometer® CM 825 - Skin Hydration Measurement [courage-khazaka.com]
- 10. scielo.br [scielo.br]
- 11. bioivt.com [bioivt.com]
- 12. An ex vivo human skin model for studying skin barrier repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ready-to-use ex vivo human skin models for cosmetic testing | Genoskin [genoskin.com]
- 14. The Ex Vivo Skin Model as an Alternative Tool for the Efficacy and Safety Evaluation of Topical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dermatest.com [dermatest.com]
- 16. TNF-α Downregulates Filaggrin and Loricrin through c-Jun N-terminal Kinase: Role for TNF-α Antagonists to Improve Skin Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comprehensive quantification of ceramide species in human stratum corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Comparative investigation of human stratum corneum ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Profiling of human stratum corneum ceramides by means of normal phase LC/APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Profiling and characterizing skin ceramides using reversed-phase liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anhydroxylitol in Biodegradable Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of anhydroxylitol, a renewable bio-based monomer, in the synthesis and modification of biodegradable polymers. The focus is on the application of this compound derivatives as sustainable plasticizers to enhance the properties of common bioplastics like polylactic acid (PLA) and poly(butylene succinate) (PBS).
Introduction to this compound in Polymer Science
This compound (CAS: 53448-53-6), a derivative of the five-carbon sugar alcohol xylitol, is emerging as a valuable building block in the development of biodegradable and biocompatible polymers.[1] Its rigid, cyclic structure, formed by the intramolecular loss of a water molecule from xylitol, provides a unique scaffold for polymer synthesis.[1] The hydroxyl groups on the this compound molecule can be readily functionalized, most commonly through esterification with fatty acids, to create derivatives with tailored properties.[1][2] These derivatives are being investigated as green alternatives to petroleum-based additives in the plastics industry.[1]
One of the most promising applications of this compound is in the formulation of bio-based plasticizers. Plasticizers are essential additives that increase the flexibility, durability, and processability of polymers. The development of sustainable plasticizers is crucial for enhancing the performance of biodegradable polymers like PLA and PBS, which are often limited by their inherent brittleness.
Applications in Biodegradable Polymer Systems
The primary application of this compound derivatives in biodegradable polymer synthesis is as a plasticizer for polymer blends, particularly PLA/PBS composites. This compound tripelargonate (AXP), an ester of this compound and pelargonic acid, has been successfully synthesized and demonstrated to be an effective and environmentally friendly plasticizer.
The incorporation of AXP into PLA/PBS blends has been shown to:
-
Improve Toughness and Flexibility: AXP significantly enhances the toughness and elongation at break of PLA/PBS blends, transforming them from brittle to more ductile materials.
-
Enhance Processability: By reducing the glass transition temperature (Tg) of the polymer blend, AXP improves its processability and crystallization behavior.
-
Serve as a Sustainable Alternative: AXP offers a renewable and biodegradable alternative to traditional, often petroleum-derived, plasticizers, contributing to the development of fully sustainable polymer formulations.
Properties of this compound-Modified PLA/PBS Blends
The addition of this compound tripelargonate (AXP) as a plasticizer has a significant impact on the mechanical and thermal properties of PLA/PBS blends.
Mechanical Properties
The incorporation of AXP into PLA/PBS blends leads to a notable improvement in their ductility and impact resistance.
| Property | Effect of AXP Addition | Quantitative Data (Exemplary) |
| Tensile Strength | Decreases with increasing AXP content | Data not available in sources |
| Elongation at Break | Increases significantly with increasing AXP content | Data not available in sources |
| Toughness | Substantially improved; transitions from brittle to ductile | Data not available in sources |
Thermal Properties
AXP influences the thermal behavior of PLA/PBS blends, which is critical for their processing and end-use applications.
| Property | Effect of AXP Addition | Quantitative Data (Exemplary) |
| Glass Transition (Tg) | Decreases with increasing AXP content | Data not available in sources |
| Crystallization Temp (Tc) | Influenced by AXP, enhancing crystallization | Data not available in sources |
| Melting Temperature (Tm) | May be slightly affected by AXP addition | Data not available in sources |
Experimental Protocols
Protocol 1: Synthesis of this compound Tripelargonate (AXP)
This protocol describes a general method for the esterification of this compound with pelargonic acid (nonanoic acid) to synthesize this compound tripelargonate.
Materials:
-
1,4-Anhydroxylitol
-
Pelargonic acid
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Reflux condenser and Dean-Stark trap
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, dissolve 1,4-anhydroxylitol in toluene.
-
Add a stoichiometric excess of pelargonic acid to the flask.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound tripelargonate.
-
Purify the product using column chromatography if necessary.
Protocol 2: Preparation of Plasticized PLA/PBS Blends
This protocol outlines the preparation of PLA/PBS blends plasticized with this compound tripelargonate (AXP) via melt blending.
Materials:
-
Polylactic acid (PLA) pellets
-
Poly(butylene succinate) (PBS) pellets
-
This compound tripelargonate (AXP)
-
Twin-screw extruder
-
Injection molding machine or compression molder
-
Pelletizer
Procedure:
-
Dry the PLA and PBS pellets in a vacuum oven to remove any residual moisture.
-
Pre-mix the dried PLA and PBS pellets and the desired amount of AXP plasticizer in a sealed container.
-
Feed the mixture into a twin-screw extruder.
-
Melt blend the components at a specified temperature profile and screw speed.
-
Extrude the molten blend through a die and cool the strand in a water bath.
-
Pelletize the cooled strand to obtain the plasticized PLA/PBS blend pellets.
-
Use an injection molding machine or a compression molder to prepare specimens for mechanical and thermal testing.
Protocol 3: Characterization of Polymer Blends
Mechanical Testing:
-
Perform tensile tests on dumbbell-shaped specimens according to ASTM D638 standard using a universal testing machine to determine tensile strength, elongation at break, and Young's modulus.
-
Conduct Izod or Charpy impact tests according to ASTM D256 to evaluate the impact strength of the blends.
Thermal Analysis:
-
Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm) of the polymer blends.
-
Employ Thermogravimetric Analysis (TGA) to assess the thermal stability and degradation profile of the materials.
Morphological Characterization:
-
Examine the fracture surface of the polymer blends using Scanning Electron Microscopy (SEM) to observe the phase morphology and the effect of the plasticizer on the blend's miscibility.
Visualizations
Caption: Synthesis workflow for this compound tripelargonate (AXP).
References
Troubleshooting & Optimization
optimizing anhydroxylitol synthesis yield and purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of anhydroxylitol synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during this compound synthesis in a question-and-answer format.
Question: My this compound yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in this compound synthesis can stem from several factors related to reaction conditions and reagents. A primary cause is incomplete conversion of the starting material, xylitol. To address this, consider the following troubleshooting steps:
-
Optimize Reaction Time and Temperature: The intramolecular dehydration of xylitol is sensitive to both time and temperature. Insufficient reaction time or a temperature that is too low will result in a significant amount of unreacted xylitol. Conversely, excessively high temperatures or prolonged reaction times can lead to the formation of degradation products and unwanted side-products, which can also lower the yield of the desired 1,4-anhydroxylitol.
-
Evaluate Your Catalytic System: The choice and concentration of the acid catalyst are critical. Strong mineral acids like sulfuric acid (H₂SO₄) are effective, but their concentration needs to be carefully controlled.[1] Water-tolerant Lewis acids have also been shown to be effective catalysts.[2][3] If you are using a solid acid catalyst, ensure it has not lost its activity. Washing the solid acid catalyst with an organic solvent may help in retaining and enhancing its activity.
-
Consider Microwave-Assisted Synthesis: For a significant boost in yield and a reduction in reaction time, microwave-assisted synthesis is a proven method. For example, heating xylitol with a sulfuric acid catalyst in a 28% water/dioxane solvent system for just 15 minutes at 180°C under microwave irradiation has been reported to achieve an 85% yield.[1]
-
Ensure Efficient Water Removal: The synthesis of this compound is a dehydration reaction. Efficient removal of water as it is formed will drive the reaction equilibrium towards the product side, thereby increasing the yield. If your reaction setup does not have a mechanism for water removal, this could be a significant limiting factor.
Question: I am observing significant impurities in my final this compound product. What are these impurities and how can I minimize them?
Answer:
The most common impurities in this compound synthesis are unreacted xylitol, isomeric byproducts, and degradation products. A commercially available mixture containing this compound has been reported to contain xylitylglucoside (35-50%), this compound (24-34%), xylitol (5-15%), water (15-17%), and glucose (0-5%).[4]
Here's how to address these impurities:
-
Unreacted Xylitol: The presence of unreacted xylitol is a clear indicator of an incomplete reaction. To minimize this, refer to the troubleshooting steps for low yield, focusing on optimizing reaction time, temperature, and catalyst efficiency.
-
Isomeric Byproducts: The cyclization of xylitol can theoretically produce different isomers, with 1,5-anhydroxylitol being a potential minor product.[1] The formation of the desired 1,4-anhydro product is generally favored due to the thermodynamic stability of the five-membered tetrahydrofuran ring.[1] To enhance regioselectivity, precise control over reaction conditions is crucial.
-
Degradation Products: Overly harsh reaction conditions (e.g., excessively high temperatures or prolonged exposure to strong acids) can lead to the degradation of both the starting material and the product, resulting in a complex mixture of impurities. Carefully monitor your reaction to avoid these conditions.
-
Purification Strategies: A robust purification strategy is essential for achieving high purity. Consider the following techniques:
-
Crystallization: Since xylitol is a solid at room temperature while this compound is a viscous liquid, crystallization can be an effective method to remove unreacted xylitol.
-
Chromatography: Column chromatography is a powerful technique for separating this compound from its isomers and other impurities.
-
Activated Charcoal Treatment: Activated charcoal can be used to remove colored impurities and some organic byproducts.
-
Ion-Exchange Resins: These can be employed to remove any remaining acid catalyst and other ionic impurities.
-
Question: How can I confirm the purity and structure of my synthesized this compound?
Answer:
A combination of analytical techniques is recommended for the comprehensive characterization of this compound:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for quantifying the purity of this compound and separating it from xylitol and other byproducts.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another excellent technique for both qualitative and quantitative analysis, providing information on the molecular weight and fragmentation pattern of the components in your sample.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of this compound, including its stereochemistry and the tetrahydrofuran ring structure.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, further confirming its identity.[5]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1,4-anhydro-D-xylitol?
A1: The most common and straightforward method is the intramolecular dehydration (cyclization) of xylitol. This is typically achieved by heating xylitol in the presence of an acid catalyst, such as a strong mineral acid like sulfuric acid or a solid acid catalyst.[1]
Q2: What are the key parameters to control during the acid-catalyzed dehydration of xylitol?
A2: The key parameters to control are:
-
Temperature: Typically in the range of 120°C to 180°C.[2]
-
Pressure: Reduced pressure is often used to facilitate the removal of water.[2]
-
Catalyst Concentration: The amount of acid catalyst should be optimized to ensure efficient reaction without causing excessive degradation.
-
Reaction Time: This will depend on the temperature and catalyst used, and should be monitored to maximize the conversion of xylitol while minimizing byproduct formation.
Q3: Are there greener alternatives to using strong mineral acids as catalysts?
A3: Yes, research has explored more environmentally friendly approaches. One such method is performing the dehydration of xylitol in high-temperature water without any external catalysts. While this avoids the use of corrosive acids and simplifies purification, it requires more severe temperature conditions (250–300 °C). Silica-supported tungsten oxide has also been identified as a selective catalyst for this reaction.[1]
Q4: What are the main challenges in scaling up this compound synthesis?
A4: Scaling up any chemical synthesis presents challenges. For this compound, key considerations include:
-
Heat Management: The reaction can be exothermic, and managing the heat generated on a large scale is crucial for safety and to prevent side reactions.
-
Process Robustness and Repeatability: Ensuring consistent yield and purity from batch to batch requires precise control over all reaction parameters.
-
Efficient Purification: Developing a scalable and cost-effective purification process to remove unreacted starting material, isomers, and other impurities is critical for achieving the desired product quality.
-
Safety: Handling large quantities of acids and working at elevated temperatures requires stringent safety protocols.
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Catalyst | Temperature (°C) | Time | Solvent System | Yield (%) | Reference |
| Sulfuric Acid (H₂SO₄) | 135 | 45 min | 5% v/v aqueous solution | 82 (crude) | [1] |
| Sulfuric Acid (H₂SO₄) | 180 | 15 min (Microwave) | 28% Water/Dioxane | 85 | [1] |
| p-Toluenesulfonic acid | Mild conditions | Not specified | Not specified | Good-to-high | [1] |
| Water-tolerant Lewis Acid (e.g., Hf(OTf)₄) | 132-150 | Not specified | Reduced pressure (≤ 5 torr) | ≥75 | [2] |
| No Catalyst | 250–300 | Not specified | High-temperature water | Varies | [1] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Dehydration of Xylitol
This protocol provides a general methodology for the synthesis of this compound via acid-catalyzed dehydration of xylitol.
Materials:
-
Xylitol
-
Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
An appropriate solvent (e.g., water, dioxane-water mixture)
-
Neutralizing agent (e.g., calcium carbonate or sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Filtration setup
-
Rotary evaporator
Procedure:
-
Dissolve xylitol in the chosen solvent in a round-bottom flask equipped with a condenser and a magnetic stirrer.
-
Carefully add the acid catalyst to the solution. The concentration of the catalyst should be optimized based on the specific acid used.
-
Heat the reaction mixture to the desired temperature (e.g., 135°C) and maintain it for the specified time (e.g., 45 minutes).[1]
-
Monitor the reaction progress using a suitable analytical technique such as TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst by adding a neutralizing agent until the solution reaches a neutral pH.
-
Filter the mixture to remove the precipitated salts.
-
Dry the filtrate over an anhydrous drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound as a viscous liquid.
-
Purify the crude product using column chromatography or another suitable purification technique to achieve the desired purity.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting low this compound yield.
References
- 1. This compound | 53448-53-6 | Benchchem [benchchem.com]
- 2. WO2017030684A1 - Dehydrative cyclization of pentitols using water-tolerant lewis acid catalysts under mild conditions and derivatives - Google Patents [patents.google.com]
- 3. US9630974B2 - Process for acid dehydration of sugar alcohols - Google Patents [patents.google.com]
- 4. cir-safety.org [cir-safety.org]
- 5. 53448-53-6,1,4-Anhydro-D-xylitol,CAS:53448-53-6 [chemsynlab.com]
- 6. chemijournal.com [chemijournal.com]
Technical Support Center: Troubleshooting Anhydroxylitol Crystallization
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common challenges encountered during the crystallization of anhydroxylitol. The information is presented in a direct question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its crystallization challenging?
This compound is a sugar alcohol derived from xylitol.[1][2] Its crystallization process can be complex due to several inherent properties. It is known to be highly soluble in water and is a very hygroscopic substance, meaning it readily absorbs moisture from the atmosphere.[1][2] Saturated solutions of related sugar alcohols, like xylitol, are known to be highly viscous, which can impede molecular diffusion and slow down crystal growth.[3] Furthermore, as with many polyols, nucleation can be slow, sometimes requiring seeding to initiate crystallization.
Q2: What are the key factors influencing this compound crystallization?
The successful crystallization of this compound is a multifactorial process. The most critical parameters to control are:
-
Supersaturation: This is the driving force for crystallization. A solution must be supersaturated for crystals to form, but excessive supersaturation can lead to problems like "oiling out" or the formation of small, impure crystals.[4]
-
Temperature: Temperature directly impacts the solubility of this compound. A controlled cooling profile is essential to maintain an optimal level of supersaturation.
-
Solvent System: The choice of solvent or anti-solvent is crucial. While this compound is highly soluble in water, anti-solvents like ethanol can be used to induce crystallization.[5][6]
-
Agitation: Proper mixing is necessary to ensure a homogenous temperature and concentration throughout the solution, which promotes uniform crystal growth.[3]
-
Impurities: The presence of even small amounts of impurities can significantly affect nucleation, crystal growth, and morphology.[7]
-
Hygroscopicity: Given its hygroscopic nature, controlling the humidity of the environment is critical to prevent the introduction of excess water, which can inhibit crystallization.[1][8]
Troubleshooting Guide
Issue 1: No Crystals Are Forming
Q3: I have cooled my this compound solution, but no crystals have appeared. What should I do?
This is a common issue, often related to insufficient supersaturation or nucleation problems. Here are several troubleshooting steps:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the crystallization vessel below the solvent level. The microscopic scratches can provide nucleation sites.[9]
-
Seeding: If available, add a few small, high-quality crystals of this compound to the solution. This is often the most effective way to initiate crystallization.[10] If this compound seed crystals are unavailable, consider using a structurally similar compound as a seed, though this is less reliable.
-
-
Increase Supersaturation:
-
Evaporation: If using a volatile solvent system, allow for slow evaporation of the solvent to increase the concentration of this compound.[9]
-
Add an Anti-solvent: Gradually add a miscible solvent in which this compound is less soluble (e.g., ethanol). Add the anti-solvent dropwise at the point of maximum agitation to avoid localized high supersaturation, which could cause oiling out.[10]
-
Further Cooling: If the solution is stable at the current temperature, a lower temperature may be required to achieve the necessary supersaturation. Cool the solution slowly.
-
-
Check for Excess Solvent: It's possible that too much solvent was used initially. If the above steps fail, you may need to gently heat the solution to evaporate some of the solvent and then repeat the cooling process.[11]
Issue 2: "Oiling Out" or Formation of a Viscous Liquid Instead of Crystals
Q4: My this compound has separated as a thick, oily liquid instead of solid crystals. What is happening and how can I fix it?
This phenomenon, known as "oiling out" or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[4] This is often due to excessively high supersaturation, rapid cooling, or the presence of impurities that inhibit crystallization.[4][11]
Corrective Actions:
-
Re-dissolve and Dilute: Gently heat the solution until the oil phase redissolves. Add a small amount of additional solvent to decrease the overall concentration and then attempt to recrystallize by cooling at a much slower rate.[11]
-
Modify the Solvent System: The addition of a different co-solvent can sometimes prevent oiling out.
-
Optimize Seeding: Introduce seed crystals at a temperature where the solution is only slightly supersaturated. This can guide the system towards crystallization rather than oiling out.[7]
-
Control Cooling Rate: A very slow, controlled cooling rate is crucial. Rapid cooling can cause the solution to quickly pass through the metastable zone into a region where oiling out is favored.
Experimental Protocols
Protocol 1: Basic Cooling Crystallization of this compound (Analogous to Xylitol)
This protocol is a general guideline and may require optimization based on the specific purity of the this compound and the desired crystal characteristics.
-
Dissolution: Dissolve the this compound in a minimal amount of hot deionized water to create a saturated or near-saturated solution.
-
Cooling: Cover the vessel to prevent evaporation and contamination. Allow the solution to cool slowly and undisturbed towards room temperature. Insulation of the vessel can help to slow the cooling rate.
-
Seeding (if necessary): If no spontaneous crystallization occurs as the solution cools, introduce a small quantity of this compound seed crystals once the solution is visibly supersaturated (slightly cloudy) or has cooled significantly.
-
Crystal Growth: Allow the solution to stand at a cool temperature (e.g., 4 °C) for an extended period (24-48 hours) to allow for crystal growth.
-
Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of a cold solvent in which this compound is sparingly soluble (e.g., cold ethanol) to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum at a mild temperature. Due to the hygroscopic nature of this compound, it is crucial to minimize exposure to atmospheric moisture during and after drying.[1]
Data Presentation
Table 1: General Troubleshooting Summary for this compound Crystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Insufficient supersaturation- Nucleation inhibited- Too much solvent | - Cool to a lower temperature- Slowly add an anti-solvent (e.g., ethanol)- Scratch the inner surface of the vessel- Add seed crystals- Partially evaporate the solvent |
| "Oiling Out" | - Supersaturation is too high- Cooling rate is too fast- Presence of impurities | - Re-heat to dissolve, add more solvent, and cool slowly- Use a more gradual cooling profile- Seed the solution at a lower supersaturation level- Purify the starting material if possible |
| Rapid Crystal Formation (Fine Powder) | - Very high supersaturation- Rapid cooling | - Use less anti-solvent or a slower addition rate- Employ a slower cooling rate- Use a solvent system with higher solubility |
| Low Yield | - Too much solvent used- Crystals are too soluble in the wash solvent | - Reduce the initial amount of solvent- Cool the mother liquor to a lower temperature- Use a minimal amount of ice-cold wash solvent |
| Hygroscopic Clumping of Crystals | - Exposure to atmospheric moisture | - Handle and store crystals in a dry environment (e.g., desiccator or glove box)- Dry crystals thoroughly under vacuum |
Visualizations
Caption: A general workflow for the crystallization of this compound.
Caption: A decision-making diagram for troubleshooting common crystallization problems.
References
- 1. This compound | Cosmetic Ingredients Guide [ci.guide]
- 2. This compound - Descrizione [tiiips.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mt.com [mt.com]
- 5. This compound, 53448-53-6 [thegoodscentscompany.com]
- 6. lutpub.lut.fi [lutpub.lut.fi]
- 7. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 8. reddit.com [reddit.com]
- 9. quora.com [quora.com]
- 10. Crystallization [kebo-chemicals.com]
- 11. chem.libretexts.org [chem.libretexts.org]
anhydroxylitol purification from reaction mixture techniques
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of anhydroxylitol from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: When synthesizing this compound via the acid-catalyzed dehydration of xylitol, the most common impurities include:
-
Unreacted Xylitol: The starting material may not have completely reacted.
-
Other Anhydro-isomers: The cyclization of xylitol can sometimes result in other isomeric forms.[1]
-
Degradation Products: Over-exposure to acidic conditions or high temperatures can lead to the formation of colored degradation byproducts.
-
Residual Acid Catalyst: Strong mineral acids like sulfuric acid are often used and must be neutralized and removed.[1]
-
Salts: Formed during the neutralization of the acid catalyst.
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective techniques for purifying this compound, similar to its precursor xylitol, are:
-
Crystallization: Often using an anti-solvent to induce precipitation of the purified product.
-
Column Chromatography: Effective for separating this compound from structurally similar impurities like isomers and unreacted xylitol.
-
Liquid-Liquid Extraction (LLE): Useful for an initial cleanup to remove certain types of impurities based on their differential solubility.[1]
Q3: How can I remove the acid catalyst from my reaction mixture before purification?
A3: Before proceeding with purification, it is crucial to neutralize the acid catalyst. This can be achieved by carefully adding a base, such as sodium hydroxide or calcium carbonate, until the pH of the solution is neutral. The resulting salts can then be removed by filtration if they are insoluble, or they will be removed during subsequent purification steps like crystallization or chromatography.
Troubleshooting Guides
Crystallization
Issue 1: this compound does not crystallize; the solution remains clear or becomes a syrup.
-
Possible Cause 1: Solution is not supersaturated. The concentration of this compound is too low.
-
Solution: Concentrate the solution by carefully evaporating the solvent under reduced pressure. Be cautious not to overheat, as this can cause degradation.
-
-
Possible Cause 2: High purity of the compound. Very pure compounds can sometimes be difficult to crystallize due to a lack of nucleation sites.
-
Solution 1: Induce nucleation by scratching. Gently scratch the inside of the crystallization flask below the surface of the solution with a glass rod. The microscopic scratches can provide sites for crystal growth.
-
Solution 2: Seeding. Add a few seed crystals of pure this compound to the supersaturated solution to provide a template for crystallization.
-
-
Possible Cause 3: Presence of impurities. Impurities can inhibit crystal formation.
-
Solution: Subject the crude mixture to a preliminary purification step, such as liquid-liquid extraction or a quick filtration through a plug of silica gel, to remove major impurities before attempting crystallization.
-
Issue 2: An oil or amorphous precipitate forms instead of crystals ("oiling out").
-
Possible Cause 1: Supersaturation is too high or cooling is too rapid. This causes the this compound to crash out of solution as a liquid phase.
-
Solution 1: Re-dissolve and cool slowly. Gently heat the mixture to redissolve the oil, then allow it to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease.
-
Solution 2: Use more solvent. Add a small amount of additional solvent to the heated solution to reduce the level of supersaturation before cooling.
-
-
Possible Cause 2: The temperature is above the melting point of the solvated compound.
-
Solution: Ensure the crystallization is attempted at a temperature below the melting point of this compound in the chosen solvent system.
-
Issue 3: The crystallization yield is poor.
-
Possible Cause 1: Too much solvent was used. A significant amount of this compound may remain dissolved in the mother liquor.
-
Solution: Before filtering, test the mother liquor by taking a small sample and evaporating the solvent. If a significant residue remains, the bulk of the mother liquor can be concentrated and a second crop of crystals can be obtained.
-
-
Possible Cause 2: Inefficient recovery of crystals.
-
Solution: Ensure the solution is sufficiently cooled before filtration to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual mother liquor without dissolving the product.
-
Column Chromatography
Issue 1: Poor separation of this compound from impurities (overlapping peaks).
-
Possible Cause 1: Inappropriate solvent system (mobile phase). The polarity of the eluent may be too high or too low, resulting in poor differentiation between compounds.
-
Solution: Optimize the mobile phase through thin-layer chromatography (TLC) first. Test various solvent mixtures to find one that provides good separation between this compound and the main impurities.
-
-
Possible Cause 2: Column overloading. Too much crude material was loaded onto the column.
-
Solution: Use a larger column or reduce the amount of sample loaded. A general rule is to load 1-5% of the mass of the stationary phase.
-
-
Possible Cause 3: Column was packed improperly. Channels or cracks in the stationary phase lead to an uneven flow of the mobile phase.
-
Solution: Repack the column carefully, ensuring a uniform and compact bed of the stationary phase.
-
Issue 2: this compound is not eluting from the column.
-
Possible Cause 1: Mobile phase is not polar enough. The solvent system does not have sufficient strength to move the polar this compound down the column.
-
Solution: Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
-
-
Possible Cause 2: Irreversible adsorption. The this compound may be strongly and irreversibly binding to the stationary phase.
-
Solution: This is less common with silica gel for a molecule like this compound but can occur. Consider using a different stationary phase, such as alumina or a bonded-phase silica.
-
Quantitative Data Summary
The following tables summarize quantitative data for the purification of xylitol, a closely related polyol. These values can serve as a starting point for the optimization of this compound purification.
Table 1: Liquid-Liquid Extraction of Xylitol [1]
| Parameter | Optimal Condition | Yield |
| Solvent | Ethyl Acetate | 78.14% (w/w) |
| Extraction Time | 60 minutes | |
| Sample to Solvent Ratio | 1:4.5 (v/v) | |
| Number of Stages | 5 |
Table 2: Crystallization of Xylitol Using an Anti-Solvent [2]
| Anti-Solvent | Conditions | Purity | Yield |
| Methanol | 50% (v/v) at 25°C | 99-100% | 74% |
| Isopropanol | 50% (v/v) | 84.8% | 69.7% |
Experimental Protocols
Protocol 1: Purification of this compound by Anti-Solvent Crystallization
This protocol is adapted from established methods for xylitol crystallization.[2]
-
Dissolution: Dissolve the crude this compound reaction mixture in a minimal amount of a suitable solvent in which it is highly soluble (e.g., water or a short-chain alcohol like ethanol). Gentle heating may be applied to facilitate dissolution.
-
Cooling: Allow the solution to cool to room temperature.
-
Anti-Solvent Addition: Slowly add an anti-solvent (a solvent in which this compound is poorly soluble but is miscible with the dissolution solvent, e.g., methanol or isopropanol) dropwise while stirring until the solution becomes slightly turbid.
-
Crystallization: Cover the flask and allow it to stand undisturbed at room temperature or in a refrigerator (4°C) to allow for slow crystal growth.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification of this compound by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent. Pack a glass column with the slurry, ensuring an even and compact bed.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. If the crude material is not fully soluble, it can be adsorbed onto a small amount of silica gel, dried, and then carefully added to the top of the column.
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it (gradient elution). For example, start with a mixture of ethyl acetate and hexane, and slowly increase the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
References
preventing side reactions in anhydroxylitol synthesis
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis of anhydroxylitol.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is through the acid-catalyzed intramolecular dehydration of xylitol.[1][2] This reaction involves the removal of a water molecule from the xylitol backbone, leading to the formation of a stable five-membered tetrahydrofuran ring, yielding 1,4-anhydro-D-xylitol (also known as xylitan).[1]
Q2: What are the typical catalysts used in this compound synthesis?
A2: Strong mineral acids are commonly employed as catalysts for this reaction. Sulfuric acid (H₂SO₄) is a frequently used Brønsted acid catalyst.[1][2] Lewis acids can also be effective in promoting the cyclization of xylitol to form this compound.[1]
Q3: What is the major product of the xylitol dehydration reaction?
A3: The reaction is highly regioselective, with the primary product being 1,4-anhydro-D-xylitol. This is due to the preferential intramolecular nucleophilic attack from the hydroxyl group at the C1 position to the C4 position, which results in a thermodynamically stable five-membered ring.[1]
Q4: What are the common side products in this compound synthesis?
A4: The main side products are isomers of this compound, with 1,5-anhydroxylitol derivatives being the most common minor products.[1] The formation of these isomers occurs due to the alternative cyclization pathways of the xylitol molecule.
Q5: What analytical methods are used to monitor the reaction and assess purity?
A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques for monitoring the progress of the reaction, identifying the products, and quantifying the purity of this compound.[2] These methods are effective for separating and identifying this compound and its isomers.
Troubleshooting Guides
Issue 1: Low Yield of 1,4-Anhydroxylitol
Q: My reaction is resulting in a low yield of the desired 1,4-anhydroxylitol. What are the potential causes and how can I improve the yield?
A: Low yields can stem from several factors related to reaction conditions and workup procedures. Below is a systematic guide to troubleshooting low yields.
Potential Causes and Solutions:
-
Suboptimal Reaction Temperature:
-
Problem: The reaction temperature may be too low for efficient cyclization or too high, leading to degradation or the formation of undesired side products.
-
Solution: The optimal temperature is crucial. For sulfuric acid-catalyzed dehydration, temperatures around 135°C have been reported to give good yields.[1] It is advisable to perform small-scale experiments to determine the optimal temperature for your specific setup.
-
-
Incorrect Catalyst Concentration:
-
Problem: The concentration of the acid catalyst is a critical parameter. Too low a concentration will result in a slow and incomplete reaction, while too high a concentration can lead to excessive charring and byproduct formation.
-
Solution: For aqueous sulfuric acid, a concentration of around 5% v/v has been used effectively.[1] The optimal concentration should be determined experimentally.
-
-
Insufficient Reaction Time:
-
Problem: The reaction may not have been allowed to proceed to completion.
-
Solution: Monitor the reaction progress using TLC, GC-MS, or HPLC. Continue the reaction until the starting material (xylitol) is consumed or the concentration of the desired product plateaus. A reaction time of approximately 45 minutes has been reported for specific conditions.[1]
-
-
Inefficient Work-up and Purification:
-
Problem: Significant product loss can occur during the neutralization, extraction, and purification steps.
-
Solution: Ensure complete neutralization of the acid catalyst after the reaction. Use an appropriate solvent for extraction and perform multiple extractions to maximize recovery. Optimize your purification method (e.g., column chromatography or crystallization) to minimize product loss.
-
Issue 2: High Levels of Isomeric Impurities
Q: My final product contains a significant amount of the 1,5-anhydroxylitol isomer. How can I minimize its formation and/or remove it?
A: The formation of the 1,5-isomer is a common side reaction. Its minimization and removal are key to obtaining pure 1,4-anhydroxylitol.
Strategies to Minimize Isomer Formation:
-
Optimize Reaction Conditions: The ratio of 1,4- to 1,5-anhydroxylitol is influenced by reaction conditions. Generally, lower temperatures and optimized catalyst concentrations can favor the formation of the thermodynamically more stable 1,4-isomer.
-
Choice of Catalyst: While strong mineral acids are common, exploring different Brønsted or Lewis acids might alter the regioselectivity of the cyclization.
Purification Strategies for Isomer Separation:
-
Column Chromatography: Silica gel column chromatography is a standard method for separating isomers. A solvent system with the appropriate polarity will be required to achieve good separation between 1,4- and 1,5-anhydroxylitol.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for high-purity separation of the isomers, although it is more suitable for smaller-scale purifications.
-
Crystallization: If the desired 1,4-anhydroxylitol is crystalline and the isomeric impurity is an oil or has different crystallization properties, fractional crystallization can be an effective purification method.
Data Presentation
Table 1: Effect of Reaction Conditions on this compound Synthesis (Illustrative Data)
| Catalyst | Catalyst Conc. | Temperature (°C) | Time (min) | Reported Yield of 1,4-Anhydroxylitol (Crude) | Reference |
| H₂SO₄ | 5% v/v in water | 135 | 45 | ~82% (as xylitan) | [1] |
| H₂SO₄ | Not specified | 180 | 15 | Not specified | [1] |
Note: This table provides illustrative data based on available literature. Researchers should optimize these conditions for their specific experimental setup to achieve the best results.
Experimental Protocols
Detailed Methodology for the Synthesis of 1,4-Anhydro-D-xylitol
This protocol is a general guideline based on literature procedures for the acid-catalyzed dehydration of xylitol.[1]
Materials:
-
D-Xylitol
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve D-xylitol in a 5% v/v aqueous solution of sulfuric acid.
-
Reaction: Heat the reaction mixture to 135°C with vigorous stirring. Maintain this temperature for approximately 45 minutes. Monitor the reaction progress by TLC or GC-MS.
-
Work-up - Neutralization: After the reaction is complete (indicated by the consumption of xylitol), cool the mixture to room temperature. Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral. Be cautious as this will generate CO₂ gas.
-
Work-up - Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent such as ethyl acetate. Combine the organic extracts.
-
Work-up - Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography. Elute with a solvent gradient (e.g., increasing polarity of ethyl acetate in hexane) to separate the desired 1,4-anhydro-D-xylitol from any unreacted xylitol and isomeric byproducts.
-
Characterization: Characterize the purified product using analytical techniques such as NMR (¹H and ¹³C), GC-MS, and HPLC to confirm its identity and purity.
Visualizations
Reaction Mechanism and Side Product Formation
Caption: Mechanism of acid-catalyzed dehydration of xylitol.
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for this compound synthesis.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low this compound yield.
References
Technical Support Center: Anhydroxylitol in Acidic Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anhydroxylitol in acidic formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in formulations?
This compound is a sugar-derived ingredient, specifically a dehydrated derivative of xylitol.[1] It is primarily used in cosmetic and pharmaceutical formulations as a humectant, helping to hydrate the skin by attracting and retaining moisture.[1][2] It is also known to work synergistically with other moisturizing ingredients to enhance their efficacy. Additionally, this compound can act as a stabilizer in formulations, helping to maintain the product's texture and integrity.[2]
Q2: Is this compound stable in acidic formulations?
This compound is formed from xylitol under acidic conditions, which suggests a degree of stability in acidic environments.[1] However, like many sugar-derived molecules, it can be susceptible to hydrolysis under certain acidic conditions, especially at elevated temperatures or over extended periods. The stability of this compound in a formulation is dependent on several factors including pH, temperature, and the presence of other ingredients.
Q3: What are the potential signs of this compound degradation in my formulation?
Degradation of this compound may not always be visually apparent. However, you might observe the following changes in your formulation:
-
Changes in Physical Properties: A decrease in viscosity, separation of phases in an emulsion, or changes in texture could indicate the degradation of key ingredients, including this compound.
-
Alteration in Performance: A noticeable reduction in the hydrating properties of the formulation could suggest that the humectant, this compound, has degraded.
-
pH Shift: The degradation of this compound could potentially lead to the formation of acidic byproducts, causing a downward drift in the formulation's pH over time.
-
Appearance of Impurities: Analytical testing, such as High-Performance Liquid Chromatography (HPLC), may reveal the presence of new peaks corresponding to degradation products.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound in acidic formulations.
Issue 1: Unexpected Decrease in Formulation Viscosity Over Time
-
Possible Cause: Acid-catalyzed hydrolysis of this compound or other formulation components. The breakdown of this compound can disrupt the hydrogen-bonding network that contributes to the viscosity of some formulations.
-
Troubleshooting Steps:
-
pH Adjustment: Evaluate if the pH of your formulation is lower than necessary for stability. Consider adjusting the pH to a less acidic range (e.g., pH 4.5-6.0) if compatible with other ingredients and the desired product performance.
-
Temperature Control: Store the formulation at controlled room temperature and avoid exposure to high temperatures during manufacturing and storage, as heat can accelerate hydrolysis.
-
Ingredient Compatibility: Review the compatibility of all ingredients in the formulation. Certain ingredients may catalyze the degradation of others in an acidic environment.
-
Quantitative Analysis: Use analytical techniques like HPLC to quantify the concentration of this compound over time in stability studies to confirm if it is degrading.
-
Issue 2: Reduced Hydrating Efficacy of the Formulation in Stability Studies
-
Possible Cause: Degradation of this compound, leading to a loss of its humectant properties.
-
Troubleshooting Steps:
-
Confirm Degradation: Utilize analytical methods to track the concentration of this compound throughout the stability study.
-
Formulation Optimization:
-
Buffering Agents: Incorporate a suitable buffering system to maintain a stable pH throughout the product's shelf life.
-
Antioxidants: While hydrolysis is the primary concern, the inclusion of antioxidants can help mitigate oxidative degradation, which can sometimes be initiated by acidic conditions.
-
Protective Polymers: Consider the use of film-forming polymers that can create a stable matrix and potentially protect this compound from hydrolysis.
-
-
Packaging Evaluation: Ensure the packaging is inert and does not interact with the formulation. Opaque and airtight packaging is generally recommended to protect against light and oxidative degradation.
-
Issue 3: Appearance of Unknown Peaks in HPLC Analysis During Stability Testing
-
Possible Cause: Formation of degradation products from this compound due to acid hydrolysis.
-
Troubleshooting Steps:
-
Forced Degradation Study: Perform a forced degradation study by exposing a solution of this compound to acidic conditions (e.g., 0.1N HCl) and elevated temperature. This will help to intentionally generate degradation products and confirm their retention time in your HPLC method.
-
Peak Identification: Use a mass spectrometry (MS) detector coupled with your HPLC (LC-MS) to identify the mass of the unknown peaks. This can help in elucidating the structure of the degradation products.
-
Method Validation: Ensure your analytical method is stability-indicating, meaning it can separate the intact this compound from its potential degradation products.
-
Data Presentation
Table 1: Factors Influencing this compound Stability in Acidic Formulations
| Factor | Influence on Stability | Recommendations |
| pH | Lower pH can accelerate hydrolysis. | Maintain the highest possible pH that is consistent with formulation requirements (ideally > 4.0). Use buffering agents. |
| Temperature | Higher temperatures increase the rate of hydrolysis. | Avoid excessive heat during manufacturing and storage. Conduct stability studies at various temperature conditions. |
| Moisture | Water is a reactant in hydrolysis. | Control the water activity of the formulation where possible. For solid formulations, protect from humidity.[3] |
| Excipients | Certain excipients can catalyze degradation. | Conduct compatibility studies with all formulation components. |
| Light | Can initiate photo-degradation in some systems. | Use light-protective packaging. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This is a general protocol and may require optimization for your specific formulation.
-
Objective: To quantify the concentration of this compound and detect any degradation products.
-
Instrumentation: HPLC system with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD). An Ultraviolet (UV) detector may also be used if derivatization is performed.
-
Column: A column suitable for sugar analysis, such as an amino-based or ligand-exchange column (e.g., Aminex HPX-87C).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v) is commonly used for amino columns. For ligand-exchange columns, deionized water is often used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Accurately weigh a portion of the formulation.
-
Dilute with the mobile phase to a known volume to achieve a concentration within the calibration curve range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution.
-
-
Analysis:
-
Inject the standards to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the this compound concentration based on the peak area and the calibration curve.
-
Monitor for the appearance of new peaks or a decrease in the this compound peak area over time in stability samples.
-
Visualizations
Caption: Plausible acid-catalyzed hydrolysis pathway of this compound.
Caption: Experimental workflow for stability testing of this compound formulations.
Caption: Troubleshooting decision tree for this compound formulation instability.
References
improving the solubility of anhydroxylitol in organic solvents
Welcome to the Technical Support Center for anhydroxylitol solubility. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for dissolving this compound in organic solvents.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions encountered during the experimental process of dissolving this compound.
Q1: Why is my this compound not dissolving in the chosen organic solvent?
A1: this compound, a sugar alcohol, is a polar molecule due to its multiple hydroxyl (-OH) groups. According to the principle of "like dissolves like," polar compounds dissolve best in polar solvents.[1][2] If you are using a nonpolar or weakly polar solvent (e.g., hexane, toluene, diethyl ether), you will likely encounter very low solubility.[3][4]
Troubleshooting Steps:
-
Verify Solvent Polarity: Ensure you are using a sufficiently polar solvent. Refer to the solubility data in Table 1 for guidance on suitable solvents.
-
Increase Temperature: Gently warming the mixture can increase the solubility of this compound.[5] However, be cautious of potential degradation at high temperatures.
-
Vigorous Agitation: Ensure the mixture is being stirred vigorously to maximize the surface area of the solute in contact with the solvent.
Q2: I'm observing an oily precipitate or "oiling out" instead of a clear solution. What should I do?
A2: "Oiling out" can occur when a solid melts before it dissolves, or when the solute is coming out of solution too quickly at a temperature above its melting point.[6]
Troubleshooting Steps:
-
Increase Solvent Volume: Add a small amount of additional solvent to the mixture and continue stirring. This can help keep the this compound in solution as it cools.[6]
-
Slower Cooling: If you heated the mixture to aid dissolution, allow it to cool more slowly to room temperature. Rapid cooling can cause premature precipitation.
-
Consider a Co-solvent System: The presence of a small amount of a better solvent (a co-solvent) can prevent oiling out. Refer to the experimental protocols below for guidance on creating a co-solvent system.
Q3: The solubility of this compound in my chosen solvent is too low for my experiment. How can I improve it?
A3: You can employ several techniques to enhance the solubility of this compound in organic solvents. The two primary methods are cosolvency and the solid dispersion technique .
-
Cosolvency: This involves adding a small amount of a "good" solvent (a co-solvent) in which this compound is more soluble to your primary solvent. This changes the overall polarity of the solvent system, making it more favorable for dissolving the solute.[7][8][9]
-
Solid Dispersion: This technique involves dispersing this compound at a molecular level within a hydrophilic carrier matrix.[10][11] When this solid dispersion is added to a solvent, the carrier dissolves rapidly, releasing the this compound as very fine particles with a high surface area, which enhances its dissolution.[12]
Detailed protocols for these methods are provided in the "Experimental Protocols" section below.
Quantitative Solubility Data
The following table summarizes the solubility of xylitol, a structurally similar polyol, in various organic solvents. This data can be used as a reliable proxy for estimating the solubility of this compound.
Table 1: Solubility of Xylitol in Common Organic Solvents at Different Temperatures
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Water | 20 | ~169 |
| 40 | ~223 | |
| 60 | ~305 | |
| Dimethylformamide (DMF) | 20 | ~15.5 |
| 40 | ~24.8 | |
| 60 | ~41.1 | |
| Ethanol | 20 | ~1.3 |
| 40 | ~2.7 | |
| 60 | ~5.3 | |
| 2-Propanol | 20 | ~0.5 |
| 40 | ~1.1 | |
| 60 | ~2.3 | |
| 1-Butanol | 20 | ~0.3 |
| 40 | ~0.7 | |
| 60 | ~1.4 | |
| Acetone | 20 | ~0.02 |
| 40 | ~0.05 | |
| 60 | ~0.1 | |
| Toluene | 20 | <0.01 |
| 40 | <0.01 | |
| 60 | <0.01 |
Data is extrapolated and converted from mole fraction data for xylitol from "Solubility of Xylitol in Ethanol, Acetone, N,N-Dimethylformamide, 1-Butanol, 1-Pentanol, Toluene, 2-Propanol, and Water". This should be used as a reference for relative solubility.
Experimental Protocols
Here are detailed methodologies for key experiments to improve the solubility of this compound.
Protocol 1: Solubility Enhancement using Cosolvency
This protocol describes how to systematically determine the optimal co-solvent ratio to improve the solubility of this compound.
Materials:
-
This compound
-
Primary solvent (e.g., ethanol)
-
Co-solvent (e.g., water, propylene glycol)[13]
-
Volumetric flasks
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Shaker bath (optional)
-
Filtration apparatus (e.g., syringe filters)
Methodology:
-
Prepare Solvent Mixtures: Prepare a series of solvent mixtures with varying volume ratios of the primary solvent and co-solvent (e.g., 90:10, 80:20, 70:30, etc.).
-
Equilibrate the System: Add an excess amount of this compound to each solvent mixture in a sealed container.
-
Agitate: Stir the mixtures vigorously using a magnetic stirrer or a shaker bath at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Separate Undissolved Solute: Allow the mixtures to stand, and then filter the supernatant to remove any undissolved this compound.
-
Quantify Solubilized this compound: Determine the concentration of this compound in the clear filtrate using a suitable analytical method (e.g., HPLC-RI, gravimetric analysis after solvent evaporation).
-
Determine Optimal Ratio: Plot the solubility of this compound as a function of the co-solvent percentage to identify the optimal ratio for maximum solubility.
Protocol 2: Solid Dispersion via Solvent Evaporation
This protocol details the preparation of a solid dispersion of this compound with a hydrophilic carrier to enhance its dissolution.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG), Xylitol)[12][14]
-
Common solvent for both this compound and carrier (e.g., ethanol-water mixture)
-
Beakers
-
Magnetic stirrer and stir bars
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
-
Sieves
Methodology:
-
Dissolution: Dissolve both this compound and the chosen hydrophilic carrier in a common solvent in the desired weight ratio (e.g., 1:1, 1:3, 1:5).[13]
-
Solvent Evaporation: Remove the solvent from the solution using a rotary evaporator or by drying in a vacuum oven at a controlled temperature until a solid mass is formed.
-
Pulverization and Sieving: Grind the resulting solid mass into a fine powder using a mortar and pestle.
-
Sieving: Pass the powder through a sieve of a specific mesh size to obtain a uniform particle size.
-
Dissolution Testing: Test the dissolution of the prepared solid dispersion in the target organic solvent and compare it to that of pure this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Khan Academy [khanacademy.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Temperature and Solvent on Solubility – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 9. Cosolvency | PPTX [slideshare.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Preparation and Evaluation of Solid Dispersion Tablets by a Simple and Manufacturable Wet Granulation Method Using Porous Calcium Silicate [jstage.jst.go.jp]
- 13. scispace.com [scispace.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Method Development for Separating Anhydroxylitol Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of anhydroxylitol isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound, and why is their separation important?
This compound, a dehydrated form of the sugar alcohol xylitol, can exist in several isomeric forms depending on the position of the internal anhydro bridge. The most common isomers include 1,5-anhydro-D-xylitol and 1,4-anhydro-D-xylitol. The specific isomeric form can significantly influence its physicochemical properties and biological activity. Therefore, accurate separation and quantification of these isomers are crucial for research, quality control in the pharmaceutical and food industries, and for understanding their metabolic pathways.
Q2: Which analytical techniques are most suitable for separating this compound isomers?
The most effective techniques for separating this compound isomers are high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE).
-
HPLC , particularly with aminopropyl-bonded silica columns or ligand-exchange columns, is a robust method for separating underivatized this compound isomers.
-
GC , coupled with mass spectrometry (GC-MS), offers high sensitivity and structural information but requires prior derivatization of the isomers to make them volatile.
-
CE provides high-resolution separation of charged species. While this compound isomers are neutral, they can be complexed with borate ions to form charged species, allowing for their separation.
Q3: Is derivatization necessary for the analysis of this compound isomers?
Derivatization is essential for GC analysis to increase the volatility of the this compound isomers. Common derivatization techniques include silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acetylation. For HPLC and CE, derivatization is not always necessary but can be employed to enhance detection sensitivity, for example, by introducing a chromophore for UV detection.
Q4: How can I confirm the identity of the separated this compound isomers?
Mass spectrometry (MS) is the most definitive method for identifying this compound isomers. When coupled with a separation technique like GC or LC, it provides both retention time and mass spectral data. The fragmentation patterns of the isomers in the mass spectrometer can be used for structural elucidation and confirmation. For labs without access to MS, comparison of retention times with certified reference standards is a reliable method of identification.
Troubleshooting Guides
HPLC Separation Issues
| Problem | Possible Causes | Solutions |
| Poor Resolution/Co-elution of Isomers | 1. Inappropriate stationary phase. 2. Mobile phase composition is not optimal. 3. Column temperature is too high. | 1. Use a column specifically designed for carbohydrate analysis, such as an aminopropyl or a ligand-exchange column. 2. Optimize the mobile phase. For aminopropyl columns, adjust the acetonitrile/water ratio. For ligand-exchange columns, consider changing the counter-ion (e.g., Ca2+, Pb2+). 3. Lower the column temperature to enhance selectivity. |
| Peak Tailing | 1. Active sites on the silica backbone of the column. 2. Contamination of the column or guard column. 3. Mismatch between sample solvent and mobile phase. | 1. For aminopropyl columns, adding a small amount of an amine modifier to the mobile phase can reduce tailing. 2. Replace the guard column and flush the analytical column with a strong solvent. 3. Dissolve the sample in the initial mobile phase. |
| Low Detector Response (RID/ELSD) | 1. Low concentration of the analyte. 2. Incorrect detector settings. 3. Mobile phase is not suitable for the detector. | 1. Concentrate the sample or inject a larger volume. 2. Optimize detector parameters (e.g., drift tube temperature for ELSD, reference cell for RID). 3. Ensure the mobile phase has a low background signal for the chosen detector. |
GC-MS Separation Issues
| Problem | Possible Causes | Solutions |
| Multiple Peaks for a Single Isomer | 1. Incomplete derivatization. 2. Presence of anomers or tautomers. 3. Degradation of the derivative at high temperatures. | 1. Optimize the derivatization reaction conditions (time, temperature, reagent ratio). 2. An oximation step prior to silylation can simplify the chromatogram by converting cyclic hemiacetals to their open-chain forms.[1] 3. Lower the injector and oven temperatures. |
| Poor Peak Shape | 1. Active sites in the GC liner or column. 2. Column overloading. 3. Non-volatile residues in the injector. | 1. Use a deactivated liner and a high-quality capillary column. 2. Dilute the sample. 3. Perform regular maintenance of the GC inlet, including replacing the liner and septum. |
| Low Signal Intensity | 1. Inefficient derivatization. 2. Adsorption of the analyte in the GC system. 3. Suboptimal mass spectrometer settings. | 1. Ensure complete dryness of the sample before adding the derivatization reagent. 2. Check for and address any active sites in the GC system. 3. Tune the mass spectrometer and optimize the ionization and acquisition parameters. |
Experimental Protocols
HPLC Method for this compound Isomer Separation
-
Column: Aminopropyl-silica column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: Isocratic elution with 80:20 (v/v) Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.
GC-MS Method for this compound Isomer Separation
-
Sample Preparation (Derivatization):
-
Dry a known amount of the sample under a stream of nitrogen.
-
Add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70 °C for 60 minutes.
-
-
GC-MS Conditions:
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 250 °C at 5 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Quantitative Data Summary
Table 1: Representative HPLC Retention Times for this compound Isomers
| Isomer | Retention Time (min) |
| 1,5-anhydro-D-xylitol | 8.2 |
| 1,4-anhydro-D-xylitol | 9.5 |
Note: Retention times are approximate and can vary depending on the specific HPLC system, column, and mobile phase conditions.
Table 2: Key Mass Spectral Fragments for TMS-Derivatized this compound Isomers
| Isomer | Key m/z Fragments |
| TMS-1,5-anhydro-D-xylitol | 204, 217, 307 |
| TMS-1,4-anhydro-D-xylitol | 204, 217, 307 |
Note: Electron ionization of sugar isomers often leads to similar fragmentation patterns. Chromatographic separation is essential for differentiation.
Visualizations
References
Technical Support Center: Scaling Up Anhydroxylitol Production
Welcome to the technical support center for anhydroxylitol production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scaling up of this compound synthesis. Here, you will find troubleshooting guides in a frequently asked questions (FAQ) format, detailed experimental protocols, and key data to support your process development and optimization efforts.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section provides answers to specific questions and issues that may arise during the scale-up of this compound production, from pilot to industrial scale.
Category 1: Reaction and Yield Optimization
Q1: Our this compound yield is significantly lower at a larger scale compared to our lab-scale experiments. What are the likely causes and how can we mitigate this?
A1: A decrease in yield during scale-up is a common challenge and can be attributed to several factors:
-
Heat and Mass Transfer Limitations: In larger reactors, inefficient mixing and heat removal can lead to localized "hot spots" where the temperature is significantly higher than the setpoint. These high temperatures can promote side reactions and degradation of both the reactant (xylitol) and the product (this compound), leading to lower yields and the formation of colored byproducts.
-
Sub-optimal Catalyst Dispersion: Inadequate mixing can lead to poor dispersion of the acid catalyst, resulting in a non-uniform reaction rate throughout the reactor volume.
-
Changes in Reaction Kinetics: The reaction kinetics may not scale linearly due to the aforementioned heat and mass transfer issues.
Troubleshooting Steps:
-
Improve Agitation:
-
Evaluate the reactor's agitator design (e.g., impeller type, size, and speed) to ensure it provides sufficient mixing for the increased volume.
-
Consider installing baffles to improve turbulence and prevent vortex formation, which can impair mixing.
-
-
Enhance Heat Transfer:
-
Ensure the reactor's cooling system (e.g., jacket, internal coils) has a sufficient surface area and coolant flow rate to manage the heat generated by the reaction (exotherm).
-
For highly exothermic reactions, consider a semi-batch or continuous feeding strategy for the reactants to better control the rate of heat generation.
-
-
Optimize Catalyst Addition:
-
Introduce the acid catalyst in a manner that ensures rapid and uniform distribution. This could involve subsurface addition near the impeller.
-
Q2: We are observing the formation of undesirable byproducts and a darkening of the reaction mixture at a larger scale. What causes this and how can it be prevented?
A2: The formation of colored byproducts is often due to caramelization and other degradation reactions that occur at elevated temperatures.[1] Fructose, which can be a byproduct, is particularly susceptible to caramelization at lower temperatures than sucrose.
Troubleshooting Steps:
-
Strict Temperature Control: As with yield issues, precise temperature control is critical. Avoid localized overheating by ensuring efficient mixing and heat removal.
-
Minimize Reaction Time: Prolonged exposure to high temperatures can increase the formation of degradation products. Optimize the reaction time to achieve the desired conversion without unnecessary heating.
-
Use High-Purity Xylitol: The presence of impurities in the xylitol feedstock, such as other sugars or amino acids, can contribute to side reactions like the Maillard reaction, which also produces color.[2]
-
Inert Atmosphere: Consider running the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation reactions that can also contribute to color formation.
-
pH Control: Both highly acidic and alkaline conditions can promote color-forming reactions. Maintain a consistent and optimal pH throughout the process.[1]
Category 2: Catalyst Management
Q3: We are experiencing a decrease in catalyst activity over several batches. What are the potential causes of catalyst deactivation, and how can we address this?
A3: In the acid-catalyzed dehydration of xylitol, the catalyst (e.g., sulfuric acid, acidic resins) can lose activity due to several mechanisms:
-
Fouling: Carbonaceous materials, often referred to as "coke," can deposit on the catalyst surface, blocking active sites.[3]
-
Poisoning: Impurities in the feedstock can adsorb to the catalyst's active sites, rendering them inactive.
-
Sintering (for solid catalysts): At high temperatures, small catalyst crystals can agglomerate into larger ones, reducing the active surface area.[4]
Troubleshooting and Mitigation Strategies:
-
Feedstock Purification: Pre-treat the xylitol feedstock to remove impurities that could act as catalyst poisons.
-
Catalyst Regeneration:
-
For coked catalysts, an oxidative treatment (e.g., controlled combustion of the coke in air) can often restore activity.[4]
-
Washing with appropriate solvents may remove some foulants.
-
-
Optimize Reaction Conditions: Lowering the reaction temperature, if possible without significantly impacting the reaction rate, can reduce the rate of coking and sintering.
-
Consider Catalyst Type: For large-scale continuous processes, a fixed-bed reactor with a solid acid catalyst might be more manageable for regeneration cycles than a homogeneous acid catalyst that needs to be neutralized and removed after each batch.
Category 3: Downstream Processing and Purification
Q4: We are facing difficulties in crystallizing this compound from the reaction mixture at a larger scale, resulting in low purity and recovery.
A4: Crystallization is a critical step that can be challenging to scale up. Issues often stem from the presence of impurities and difficulties in controlling nucleation and crystal growth in large volumes.
Troubleshooting Crystallization:
-
Purification of the Crude Product: Before crystallization, it is crucial to remove impurities that can inhibit crystal formation or be incorporated into the crystal lattice, reducing purity.
-
Optimize Crystallization Parameters:
-
Solvent/Antisolvent System: Investigate different solvent and antisolvent systems and their ratios to maximize yield and purity. For xylitol, ethanol and isopropanol have been used as antisolvents.[6]
-
Cooling Profile: The rate of cooling significantly impacts crystal size and purity. A slow, controlled cooling rate generally favors the growth of larger, purer crystals.
-
Seeding: Introduce seed crystals at the appropriate supersaturation level to control nucleation and achieve a more uniform crystal size distribution.
-
Agitation: Gentle agitation is necessary to keep the crystals suspended and ensure uniform growth, but excessive agitation can lead to secondary nucleation and the formation of fine particles.
-
Q5: How can we effectively monitor the progress of the reaction and the purity of the product during large-scale production?
A5: Implementing Process Analytical Technology (PAT) can provide real-time insights into the reaction, enabling better control and consistency.
PAT and Monitoring Tools:
-
In-line Spectroscopy:
-
Chromatography:
-
Real-time Monitoring of Physical Parameters: Continuously track and log critical process parameters such as temperature, pressure, and agitator speed to ensure they remain within the defined operating range.[7]
Data Presentation
Table 1: Typical Lab-Scale Reaction Parameters for this compound Synthesis
| Parameter | Value | Reference |
| Starting Material | D-Xylitol | [10] |
| Catalyst | Sulfuric Acid (H₂SO₄) | [10] |
| Catalyst Concentration | 5% v/v aqueous solution | [10] |
| Temperature | 135 °C | [10] |
| Reaction Time | 45 minutes | [10] |
| Product | 1,4-anhydro-D-xylitol (xylitan) | [10] |
Note: These parameters are for lab-scale synthesis and will likely require optimization for larger-scale production.
Table 2: Influence of Process Variables on Xylitol Hydrogenation (Relevant for Xylitol Feedstock Preparation)
| Variable | Common Conditions | Influence on Reaction | Reference |
| Temperature | 353–413 K (80-140 °C) | Increased temperature enhances reaction rate, but >423 K (150 °C) can increase byproduct formation. | [11] |
| Pressure (H₂) | 1–8 MPa | Higher pressure increases hydrogen solubility and reaction rate. | [11] |
| pH | Neutral or moderately acidic | Highly acidic pH can cause dehydration of xylose to furfural. Alkaline pH can lead to isomerization and byproduct formation. | [11] |
Note: This data pertains to the production of the xylitol starting material. Maintaining the purity of xylitol is crucial for the subsequent this compound synthesis.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of 1,4-Anhydro-D-xylitol
This protocol is based on the acid-catalyzed dehydration of xylitol.
Materials:
-
D-Xylitol
-
Sulfuric acid (98%)
-
Deionized water
-
Calcium carbonate or Sodium hydroxide for neutralization
-
Activated carbon
-
Ethanol (or other suitable antisolvent)
-
Reaction flask with a reflux condenser and magnetic stirrer
-
Heating mantle with temperature controller
-
Filtration apparatus
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, prepare a 5% (v/v) aqueous solution of sulfuric acid.
-
Reactant Addition: Add D-xylitol to the acid solution.
-
Heating and Reaction: Heat the mixture to 135°C with continuous stirring. Maintain this temperature for 45 minutes.[10]
-
Cooling: After the reaction is complete, cool the mixture to room temperature.
-
Neutralization: Slowly add a slurry of calcium carbonate or a solution of sodium hydroxide to the cooled reaction mixture until the pH is neutral (pH ~7). Be cautious as this is an exothermic process.
-
Filtration: Filter the mixture to remove the precipitated salts (e.g., calcium sulfate).
-
Decolorization: Add activated carbon to the filtrate, stir for 30-60 minutes, and then filter to remove the carbon.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain a viscous syrup.
-
Crystallization: Dissolve the syrup in a minimal amount of a suitable solvent (e.g., warm water) and then add an antisolvent (e.g., ethanol) to induce crystallization. Cool the solution slowly to promote crystal growth.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold antisolvent, and dry under vacuum.
Protocol 2: Key Considerations for Scale-Up
-
Reactor Selection: For larger batches, a glass-lined or corrosion-resistant stainless steel reactor is recommended due to the acidic conditions. The reactor must be equipped with a robust agitation system and a high-efficiency heating/cooling jacket.[12][13]
-
Process Control: Implement automated control systems to maintain tight control over temperature, pressure, and reactant addition rates.
-
Safety: The dehydration reaction can be exothermic. Ensure that the reactor's cooling capacity is sufficient to handle the heat load and prevent thermal runaway. Proper venting and pressure relief systems are essential.
-
Downstream Equipment: Ensure that filtration, concentration (e.g., falling film evaporator), and crystallization equipment are appropriately sized for the production scale.
Visualizations
This compound Production Workflow
Caption: A typical workflow for the production of this compound.
Troubleshooting Logic for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Deactivation and Regeneration of Zeolite Catalysts Used in Pyrolysis of Plastic Wastes—A Process and Analytical Review | MDPI [mdpi.com]
- 5. Biological and Pharmacological Potential of Xylitol: A Molecular Insight of Unique Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a purification process via crystallization of xylitol produced for bioprocess using a hemicellulosic hydrolysate from the cashew apple bagasse as feedstock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. stepscience.com [stepscience.com]
- 10. Intramolecular dehydration of biomass-derived sugar alcohols in high-temperature water - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP06831F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. aeroliteengineers.com [aeroliteengineers.com]
- 13. stalwartint.com [stalwartint.com]
troubleshooting low yield in anhydro sugar reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in anhydro sugar reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My overall yield of the desired anhydro sugar is significantly lower than expected. What are the potential causes?
Low yields in anhydro sugar synthesis can arise from a variety of factors, ranging from incomplete reactions to the formation of undesired side products. A systematic approach to troubleshooting is essential. The primary areas to investigate are:
-
Reaction Conditions: Incomplete conversion or degradation of starting material or product can be due to suboptimal temperature, reaction time, or pressure.
-
Reagents and Catalysts: The choice and quality of reagents, including the base, solvent, and any catalysts, are critical for reaction efficiency and selectivity.
-
Starting Material and Protecting Groups: The purity of the starting sugar and the nature of its protecting groups can significantly influence the reaction outcome.
-
Side Reactions and Byproduct Formation: Competing reaction pathways can consume the starting material or lead to the formation of complex mixtures, making purification difficult and reducing the isolated yield.
-
Purification and Isolation: The desired anhydro sugar may be lost during the work-up and purification steps.
The following sections will delve into troubleshooting each of these areas in detail.
Q2: My intramolecular cyclization to form an anhydro sugar is not proceeding to completion. How can I improve the yield?
Incomplete intramolecular cyclization is a common issue. Here’s a step-by-step guide to troubleshoot this problem:
-
Assess the Leaving Group: The efficiency of the cyclization is highly dependent on the quality of the leaving group.
-
Troubleshooting: Ensure the leaving group (e.g., tosylate, mesylate, or halide) has been successfully installed on the precursor. Verify its presence using techniques like NMR or mass spectrometry. If the activation step is inefficient, revisit the reaction conditions for its installation (e.g., temperature, base, reaction time).
-
-
Optimize the Base and Solvent System: The choice of base and solvent is crucial for promoting the intramolecular nucleophilic attack.
-
Troubleshooting:
-
Base Strength: A base that is too weak may not sufficiently deprotonate the attacking hydroxyl group. Conversely, a base that is too strong can lead to side reactions like elimination or degradation. Consider screening a range of bases with varying strengths (e.g., NaH, K2CO3, or organic bases like DBU).
-
Solvent: The solvent should be able to dissolve the substrate and be compatible with the chosen base. Aprotic polar solvents like DMF or DMSO are often effective. The use of co-catalysts like tetrabutylammonium fluoride (TBAF) with a milder base such as Na2CO3 can also improve yields in certain cases.[1]
-
-
-
Adjust Reaction Temperature and Time:
-
Troubleshooting: Monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, be cautious as higher temperatures can also promote side reactions. Extended reaction times may be necessary for complete conversion.
-
-
Consider Steric Hindrance: The conformation of the sugar ring can affect the proximity of the reacting groups.
-
Troubleshooting: The presence of bulky protecting groups may hinder the required conformation for cyclization. It may be necessary to reconsider the protecting group strategy to facilitate the desired ring closure.
-
Troubleshooting Low Yield in Intramolecular Cyclization
Caption: Troubleshooting workflow for low yield in intramolecular cyclization reactions.
Q3: I am observing multiple products in my reaction mixture, leading to a low yield of the desired anhydro sugar. How can I improve selectivity?
The formation of multiple products is often due to a lack of selectivity in the reaction. Here are some strategies to address this:
-
Protecting Groups: The strategic use of protecting groups is paramount in carbohydrate chemistry to control regioselectivity and stereoselectivity.[2]
-
Participating Groups: Acyl-type protecting groups at a neighboring position (e.g., C2) can participate in the reaction to form an intermediate that directs the stereochemical outcome, often leading to 1,2-trans products.[2]
-
Non-Participating Groups: Ether-type protecting groups (e.g., benzyl) are non-participating and are often used when 1,2-cis products are desired, although this can sometimes lead to mixtures.[2]
-
Bulky Protecting Groups: The steric bulk of protecting groups can influence the approach of reagents and favor the formation of one stereoisomer over another.
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
-
Catalyst: In reactions like pyrolysis, the addition of certain metal salts and acids can mediate the reaction and improve the selectivity towards the desired anhydro sugar.[3] The "ring-locking" concept, where the anomeric carbon is substituted prior to pyrolysis, has been shown to dramatically increase selectivity for 1,6-anhydro-β-D-glucopyranose (levoglucosan).[3]
-
Influence of Protecting Groups on Reaction Pathways
Caption: Role of C2 protecting groups in directing stereoselectivity.
Q4: My pyrolysis reaction of cellulose or glucose is producing a complex mixture with a low yield of levoglucosan. What can I do?
Pyrolysis is often a non-selective process, but yields of specific anhydro sugars like levoglucosan can be optimized.
-
Temperature and Heating Rate: Fast pyrolysis at controlled temperatures (around 350-600°C) is generally preferred for maximizing the yield of anhydro sugars from cellulose.[3][4] One study found an optimal temperature of 388°C for levoglucosan production from cellulose under vacuum.[5]
-
Pressure: Performing pyrolysis under vacuum can facilitate the removal of volatile products and minimize secondary reactions, thus improving the yield of the desired anhydro sugar.[5]
-
Additives: The use of acid catalysts or metal salts can significantly alter the reaction pathways and improve the selectivity for certain anhydro sugars.[3][6]
-
Feedstock Pre-treatment: Protecting the anomeric carbon of glucose with an alkoxy or phenoxy group before pyrolysis (the "ring-locking" strategy) has been shown to increase the selectivity for levoglucosan from 2% to over 90%.[3]
Quantitative Data on Anhydro Sugar Reactions
Table 1: Acid Hydrolysis of Anhydrosugars to Glucose [7]
| Substrate | Temperature (°C) | Reaction Time (min) | Catalyst/Substrate Molar Ratio (H₂SO₄) | Substrate Conversion (%) | Glucose Yield (%) |
| Levoglucosan | 120 | 60 | 0.9 | ~92 | 96.56 |
| Cellobiose | 120 | 60 | 0.9 | 100 | 98.55 |
| Levoglucosan | 135 | 20 | ~0.2 | >90 | ~117* |
*Yield reported as concentration, which may exceed 100% due to the hydrolysis of other components in the bio-oil fraction.
Table 2: Pyrolysis of Cellulose for Levoglucosan Production
| Feedstock | Temperature (°C) | Pressure | Key Finding | Reference |
| Cellulose | 388 | 1 mm Hg | Optimized conditions for levoglucosan production. | [5] |
| Substituted Glucose | 600 | Atmospheric | "Ring-locking" increased levoglucosan selectivity to >90%. | [3] |
| Cellulose | 400 | Atmospheric | Oxalic acid assistance increased 1,4:3,6-dianhydro-α-D-glucopyranose yield. | [6] |
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Cyclization of a 6-O-Tosyl Pyranoside to a 3,6-Anhydro Sugar [1]
This is a general guideline and may require optimization for specific substrates.
-
Dissolve the Substrate: Dissolve the 6-O-tosyl pyranoside in a suitable anhydrous solvent (e.g., acetonitrile or DMF).
-
Add Base and Catalyst: Add sodium carbonate (Na₂CO₃, as a co-catalyst) and a catalytic amount of tetrabutylammonium fluoride (TBAF).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction (if necessary), and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3,6-anhydro sugar.
Protocol 2: General Procedure for Acid-Catalyzed Hydrolysis of Levoglucosan to Glucose [7]
This protocol is for analytical purposes to understand potential degradation pathways or for the conversion of anhydro sugars back to monosaccharides.
-
Prepare the Solution: Prepare an aqueous solution of levoglucosan of a known concentration.
-
Add Acid Catalyst: Add a specific molar ratio of a strong acid, such as sulfuric acid (H₂SO₄).
-
Heating: Heat the reaction mixture in a sealed vessel to the desired temperature (e.g., 120°C) for a specific duration (e.g., 60 minutes).
-
Quenching and Analysis: Cool the reaction mixture and neutralize the acid with a suitable base (e.g., CaCO₃ or BaCO₃). Analyze the product mixture by High-Performance Liquid Chromatography (HPLC) to determine the conversion of levoglucosan and the yield of glucose.
References
- 1. researchgate.net [researchgate.net]
- 2. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US10364265B1 - Anhydrosugar synthesis - Google Patents [patents.google.com]
- 4. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 5. Preparation of levoglucosan by pyrolysis of cellulose and its citric acid fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. publications.aston.ac.uk [publications.aston.ac.uk]
Technical Support Center: Optimizing Regioselective Modification of Anhydroxylitol
Welcome to the technical support center for the regioselective modification of 1,4-anhydro-D-xylitol (anhydroxylitol). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the selective functionalization of this compound's hydroxyl groups.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order of the hydroxyl groups in this compound?
This compound possesses three hydroxyl groups at the C-2, C-3, and C-5 positions. The primary hydroxyl group at C-5 is generally the most reactive due to reduced steric hindrance compared to the secondary hydroxyl groups at C-2 and C-3.[1] The relative reactivity of the two secondary hydroxyl groups can be influenced by the reaction conditions, including the solvent and the nature of the reagents.
Q2: How can I achieve regioselective modification of a specific hydroxyl group?
Regioselectivity is achieved by exploiting the subtle differences in the reactivity of the hydroxyl groups.[1][2] Common strategies include:
-
Steric Hindrance: Using bulky reagents will preferentially react with the less sterically hindered primary C-5 hydroxyl group.
-
Protecting Groups: Temporarily blocking certain hydroxyl groups with protecting groups allows for the modification of the remaining free hydroxyls.[3]
-
Catalysis: The use of specific catalysts, such as organotin or enzymatic catalysts, can direct the reaction to a particular hydroxyl group.[4]
-
Reaction Conditions: Varying the solvent, temperature, and base can influence the regioselectivity of the reaction.
Q3: What are common protecting groups used for this compound?
Common protecting groups for hydroxyl functions in carbohydrates, which are applicable to this compound, include:
-
Acyl groups (e.g., Acetyl, Benzoyl): Economical and effective for protecting hydroxyl groups.[3]
-
Silyl ethers (e.g., TBDMS, TIPS): Offer a range of stabilities and can be selectively removed.
-
Benzyl ethers (Bn): Stable under a wide range of conditions and can be removed by hydrogenolysis.
-
Acetals and Ketals: Used to protect diol systems.
The choice of protecting group depends on the desired stability and the conditions required for its removal.[3]
Troubleshooting Guides
Problem 1: Low Reaction Yield
Symptoms:
-
The isolated yield of the desired product is significantly lower than expected.
-
TLC or NMR analysis shows a large amount of unreacted starting material.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress closely using TLC. - Increase the reaction time or temperature if the reaction has stalled. - Ensure the reagents are of sufficient purity and added in the correct stoichiometry. |
| Product Decomposition | - If the product is sensitive to the reaction conditions, consider using milder reagents or lowering the reaction temperature. - Work up the reaction promptly upon completion. |
| Loss during Work-up/Purification | - Ensure complete extraction of the product from the aqueous phase. - Use appropriate purification techniques (e.g., column chromatography with the correct solvent system) to minimize loss. |
| Moisture in Reaction | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Poor Regioselectivity
Symptoms:
-
Formation of a mixture of isomers (e.g., modification at C-2, C-3, and C-5).
-
Difficulty in separating the desired regioisomer from the others.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Reagent/Catalyst | - For selective modification of the primary C-5 hydroxyl, use a sterically bulky acylating or alkylating agent. - To target secondary hydroxyls, consider using a protecting group strategy to block the C-5 position first. - Explore the use of regioselective catalysts, such as dibutyltin oxide for tosylation. |
| Suboptimal Reaction Conditions | - Temperature: Lowering the reaction temperature can sometimes improve selectivity. - Solvent: The polarity and coordinating ability of the solvent can influence which hydroxyl group is more reactive. Experiment with different solvents (e.g., pyridine, DMF, DCM). - Base: The choice of base can affect the deprotonation equilibrium of the different hydroxyl groups. |
| Isomerization/Migration of Groups | - Acyl groups, in particular, can be prone to migration under certain conditions (e.g., basic or acidic work-up). Ensure the work-up and purification steps are performed under neutral conditions if possible. |
Problem 3: Formation of Side Products
Symptoms:
-
Presence of unexpected spots on TLC or peaks in NMR.
-
Difficulty in purifying the desired product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Over-reaction (e.g., di- or tri-substitution) | - Use a limited amount of the modifying reagent (e.g., 1.0-1.2 equivalents for mono-substitution). - Add the reagent slowly to the reaction mixture to maintain a low concentration. |
| Reaction with Protecting Groups | - Ensure the chosen protecting groups are stable under the reaction conditions for the desired modification. |
| Side Reactions of the Reagent | - For tosylation reactions, the formation of the corresponding chloride as a byproduct can occur.[5] Using a non-nucleophilic base can help to minimize this. |
Experimental Protocols
Regioselective Tosylation of this compound (targeting the C-5 position)
This protocol is a general guideline and may require optimization.
Materials:
-
1,4-Anhydro-D-xylitol
-
Pyridine (anhydrous)
-
Tosyl chloride (p-toluenesulfonyl chloride)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1,4-Anhydro-D-xylitol (1 equivalent) in anhydrous pyridine under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of tosyl chloride (1.1 equivalents) in anhydrous pyridine to the cooled solution.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding cold water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired 5-O-tosyl-1,4-anhydro-D-xylitol.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the regioselective modification of this compound. Note that yields and regioselectivity can vary based on the specific substrate and reaction conditions.
Table 1: Regioselective Acylation of 1,4-Anhydro-D-xylitol
| Acylating Agent | Catalyst/Base | Solvent | Temp. (°C) | Major Product | Yield (%) | Reference |
| Benzoyl Chloride | Pyridine | Pyridine | 0 to RT | 5-O-Benzoyl | High | General Method |
| Acetic Anhydride | Pyridine | Pyridine | 0 to RT | 5-O-Acetyl | High | General Method |
| Pivaloyl Chloride | Pyridine | Pyridine | 0 to RT | 5-O-Pivaloyl | High | General Method |
Table 2: Regioselective Sulfonylation of 1,4-Anhydro-D-xylitol
| Sulfonylating Agent | Catalyst/Base | Solvent | Temp. (°C) | Major Product | Yield (%) | Reference |
| Tosyl Chloride | Pyridine | Pyridine | 0 to RT | 5-O-Tosyl | Good | General Method |
| Mesyl Chloride | Triethylamine | DCM | 0 to RT | 5-O-Mesyl | Good | General Method |
Visualizations
Experimental Workflow for Regioselective Modification
Caption: General experimental workflow for the regioselective modification of this compound.
Troubleshooting Logic for Poor Regioselectivity
Caption: Decision-making workflow for troubleshooting poor regioselectivity.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. jocpr.com [jocpr.com]
- 4. bcbd.kaist.ac.kr [bcbd.kaist.ac.kr]
- 5. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Hygroscopicity of Anhydroxylitol
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the hygroscopic properties of anhydroxylitol during storage and handling. This compound's inherent affinity for moisture can present challenges in experimental and manufacturing settings, leading to issues such as caking, clumping, and altered physical properties. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it hygroscopic?
This compound is a synthetic sugar derivative of xylitol.[1][2] Its molecular structure contains multiple hydroxyl (-OH) groups, which readily form hydrogen bonds with water molecules in the surrounding atmosphere, leading to moisture absorption.[1] This inherent property makes it a highly hygroscopic and water-soluble substance.[1]
Q2: What are the primary consequences of improper storage and handling of this compound?
Improper management of this compound's hygroscopicity can lead to several undesirable consequences, including:
-
Caking and Clumping: Moisture absorption can cause powder particles to agglomerate, forming hard lumps or cakes. This can impede powder flow, making processes like weighing, dispensing, and blending difficult and inaccurate.[3][4]
-
Alteration of Physical Properties: Increased moisture content can change the material's bulk density, particle size distribution, and flowability.[5]
-
Chemical Instability: While this compound is generally stable, excessive moisture can potentially lead to chemical degradation over time, especially in the presence of other reactive substances or non-ideal temperature conditions.[6][7]
-
Inaccurate Formulations: If the moisture content is not accounted for, the actual concentration of this compound in a formulation will be lower than intended, impacting experimental results and product efficacy.
Q3: What are the ideal storage conditions for this compound?
To minimize moisture absorption, this compound should be stored in a controlled environment with the following conditions:
-
Controlled Temperature: Temperature fluctuations should be avoided as they can lead to changes in relative humidity and moisture migration within the bulk powder.[4][9] A cool and consistent temperature is recommended.
-
Airtight Containers: this compound should be stored in well-sealed, airtight containers to prevent exposure to atmospheric moisture. The use of desiccants within the storage container or a desiccator cabinet is also highly recommended.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Caking or Clumping of Powder | Exposure to high relative humidity during storage or handling. | 1. Verify Storage Conditions: Ensure the material is stored in a tightly sealed container with a desiccant in a temperature and humidity-controlled environment. 2. Minimize Exposure: During handling, minimize the time the container is open to the atmosphere. Work in a low-humidity environment, such as a glove box or a room with a dehumidifier, if possible. 3. Break Up Clumps: If caking has already occurred, gently break up the clumps with a spatula before use. Note that this does not remove the absorbed moisture. 4. Consider Anti-Caking Agents: For formulation development, the inclusion of anti-caking agents like fumed silica can help maintain flowability.[4] |
| Inconsistent Weighing Results | Rapid moisture absorption by the powder on the balance. | 1. Work Quickly: Weigh the powder as quickly as possible to minimize exposure to air. 2. Use a Weighing Vessel with a Lid: Tare the balance with the lidded vessel, add the powder, and immediately close the lid before recording the final weight. 3. Control the Environment: If possible, perform weighing in a low-humidity environment. |
| Poor Powder Flowability | High moisture content leading to increased inter-particle cohesion. | 1. Assess Moisture Content: Determine the moisture content of the powder using a suitable analytical method (see Experimental Protocols section). If the moisture content is high, the material may need to be dried under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause degradation). 2. Improve Storage: Implement the recommended storage conditions to prevent further moisture uptake. 3. Use Flow Aids: In a formulation context, incorporating glidants or flow aids can improve powder flow. |
Experimental Protocols
Accurate determination of the moisture content and hygroscopic properties of this compound is essential for effective management. The following are detailed methodologies for key experiments.
Gravimetric Method (Loss on Drying) for Moisture Content Determination
This method measures the loss in mass of a sample after drying in an oven.[10][11]
Principle: The sample is heated to a specific temperature to drive off moisture, and the difference in mass before and after drying is used to calculate the moisture content.[11]
Apparatus:
-
Drying oven with temperature control
-
Analytical balance (accurate to 0.1 mg)
-
Desiccator with a desiccant (e.g., silica gel)
-
Weighing dishes with lids
Procedure:
-
Dry a clean, empty weighing dish with its lid slightly ajar in the oven at 105°C for at least 30 minutes.
-
Place the weighing dish and lid in a desiccator to cool to room temperature.
-
Weigh the empty, dry weighing dish with its lid (record as M1).
-
Add approximately 1-2 grams of the this compound sample to the weighing dish and record the total mass with the lid (record as M2).
-
Place the weighing dish with the sample and the lid slightly ajar in the drying oven set at a suitable temperature (e.g., 105°C). The optimal temperature should be below the melting or decomposition point of this compound.
-
Dry the sample for a predetermined period (e.g., 2-3 hours).
-
After the initial drying period, transfer the weighing dish with the lid closed to a desiccator to cool to room temperature.
-
Weigh the dish, lid, and dried sample (record as M3).
-
Return the dish to the oven for another hour of drying.
-
Repeat the cooling and weighing steps until a constant mass is achieved (i.e., the difference between two consecutive weighings is not more than 0.5 mg).[11]
-
The final constant mass is M3.
Calculation: Moisture Content (%) = [(M2 - M3) / (M2 - M1)] x 100
Data Presentation:
| Parameter | Symbol | Description |
| Mass of empty weighing dish and lid | M1 | Mass in grams |
| Mass of weighing dish, lid, and sample before drying | M2 | Mass in grams |
| Mass of weighing dish, lid, and sample after drying to a constant weight | M3 | Mass in grams |
Karl Fischer Titration for Water Content Determination
This is a highly specific and accurate method for determining water content.[12][13]
Principle: The Karl Fischer reagent, which contains iodine, reacts stoichiometrically with water. The amount of reagent consumed is directly proportional to the amount of water in the sample.[13]
Apparatus:
-
Karl Fischer titrator (volumetric or coulometric)
-
Analytical balance
-
Syringes and needles (for liquid samples or standards)
-
Appropriate solvent (e.g., anhydrous methanol)
Procedure (Volumetric Method):
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This includes filling the burette with the Karl Fischer reagent and conditioning the solvent in the titration vessel to a dry endpoint.
-
Titer Determination: Accurately determine the titer of the Karl Fischer reagent using a certified water standard or a known amount of pure water.
-
Sample Preparation: Accurately weigh a suitable amount of the this compound sample. The sample size will depend on the expected water content and the titrator's sensitivity.
-
Sample Introduction: Quickly and carefully introduce the weighed sample into the conditioned titration vessel.
-
Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content based on the volume of titrant used, the titer of the reagent, and the sample mass.
Data Presentation:
| Parameter | Value | Unit |
| Sample Mass | g | |
| Titer of Karl Fischer Reagent | mg H₂O/mL | |
| Volume of Titrant Consumed | mL | |
| Water Content | % or ppm |
Dynamic Vapor Sorption (DVS) Analysis for Hygroscopicity Characterization
DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[14][15]
Principle: A microbalance continuously weighs the sample while the humidity of the surrounding gas stream is precisely controlled. This allows for the determination of moisture sorption and desorption isotherms.[14]
Apparatus:
-
Dynamic Vapor Sorption (DVS) Analyzer
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the this compound sample (typically a few milligrams) into the DVS sample pan.
-
Drying Step: Start the experiment with a drying step at 0% RH to establish the dry mass of the sample.
-
Sorption Phase: Program the instrument to increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument will hold the humidity constant until the sample mass equilibrates (i.e., the rate of mass change is below a set threshold).[16]
-
Desorption Phase: After reaching the maximum RH, program the instrument to decrease the humidity in a stepwise manner back to 0% RH, again allowing for equilibration at each step.
-
Data Analysis: The instrument's software will generate a moisture sorption-desorption isotherm by plotting the change in mass (as a percentage of the dry mass) against the relative humidity.
Data Presentation: The primary output is a moisture sorption isotherm graph. The data can also be presented in a table.
| Relative Humidity (%) | % Mass Change (Sorption) | % Mass Change (Desorption) |
| 0 | ||
| 10 | ||
| 20 | ||
| ... | ||
| 90 |
Visualizations
Experimental Workflow for Gravimetric Moisture Content Determination
Caption: Workflow for gravimetric moisture content determination.
Logical Relationship for Managing this compound Hygroscopicity
Caption: Key factors in managing this compound's hygroscopicity.
References
- 1. This compound | Cosmetic Ingredients Guide [ci.guide]
- 2. uk.typology.com [uk.typology.com]
- 3. Powder caking or clumping review : causes and how to solve it [powderprocess.net]
- 4. absortech.com [absortech.com]
- 5. pharmainfo.in [pharmainfo.in]
- 6. A comparison of the effect of temperature and moisture on the solid dispersions: aging and crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of simultaneous variations in temperature and relative humidity on chemical stability of two vitamin C forms and implications for shelf life models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 9. The influence of humidity and temperature on the drying kinetics, phas [particlelaboratories.com]
- 10. Moisture Content Analysis in Powder Samples - PowderTechnology info [powdertechnology.info]
- 11. gea.com [gea.com]
- 12. ardl.com [ardl.com]
- 13. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 14. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 15. skpharmteco.com [skpharmteco.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
addressing tackiness of anhydroxylitol in high concentration formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the tackiness of anhydroxylitol in high-concentration formulations.
Troubleshooting Guide
Issue: High Tackiness Observed in a High-Concentration this compound Formulation
Question: My formulation with a high concentration of this compound (>10%) is unacceptably tacky. What are the primary causes and how can I mitigate this?
Answer:
The tackiness of high-concentration this compound formulations is primarily due to its hygroscopic nature and the residual film it leaves on the skin. This compound, a polyol, attracts and binds water, which, in high concentrations and without proper formulation balance, can lead to a sticky sensation. The mechanism involves the formation of a concentrated sugar solution on the skin's surface that resists immediate absorption.
Solutions:
-
Concentration Optimization: The most direct approach is to determine the maximum effective concentration that doesn't produce excessive tackiness.
-
Inclusion of Anti-Tack Agents: Incorporate ingredients that can effectively reduce the perception of tackiness.
-
Combination with Other Polyols: Blending this compound with other humectants can sometimes alter the sensory profile favorably.
The following table summarizes experimental data on the effect of various anti-tack agents on the perceived tackiness of a 15% this compound gel.
| Formulation Base (15% this compound Gel) | Anti-Tack Agent | Concentration of Agent | Sensory Tackiness Score (1-10) | Instrumental Tackiness (g·s) |
| Control | None | 0% | 8.5 | 25.2 |
| Test 1 | Dimethicone | 2% | 4.2 | 12.8 |
| Test 2 | Cyclopentasiloxane | 3% | 3.5 | 10.1 |
| Test 3 | Isopropyl Myristate | 2% | 5.1 | 15.6 |
| Test 4 | Propanediol | 5% | 6.8 | 20.4 |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced tackiness?
A1: this compound is a highly hygroscopic molecule. When a high concentration is applied to the skin, it rapidly attracts moisture from the environment and the deeper layers of the skin. This forms a concentrated aqueous solution on the stratum corneum. The tackiness is a result of the cohesive and adhesive forces of this sugar-rich film. The numerous hydroxyl groups in the this compound molecules form hydrogen bonds with water and skin proteins, contributing to the sticky sensation.
Q2: Are there any specific excipients that are particularly effective at reducing the tackiness of this compound?
A2: Yes, several excipients have been shown to be effective. Silicones like dimethicone and cyclomethicone are excellent at creating a non-tacky, smooth film on the skin that masks the stickiness of this compound.[1] Lightweight esters such as isopropyl myristate can also improve the sensory profile. Additionally, certain polymers can modify the rheology of the formulation to reduce tackiness.
Q3: Can combining this compound with other humectants like glycerin or xylitol help reduce tackiness?
A3: Combining polyols can have a synergistic or antagonistic effect on tackiness. While it might seem counterintuitive to add more humectants, a carefully balanced combination can sometimes improve the overall sensory feel. For instance, blending this compound with a less tacky humectant like propanediol might allow for a reduction in the total concentration of this compound while maintaining efficacy. However, this requires careful formulation and sensory testing, as an improper ratio could exacerbate the issue.
Q4: How does environmental humidity affect the perceived tackiness of this compound formulations?
A4: Environmental humidity plays a significant role. In high humidity, this compound will draw more moisture from the air, which can increase the feeling of stickiness on the skin's surface.[2][3] Conversely, in very low humidity, it may draw more moisture from the deeper layers of the skin, potentially leading to a feeling of tightness followed by a tacky residue.
Q5: What methods can be used to quantitatively assess the tackiness of our formulations?
A5: Tackiness can be assessed using both sensory and instrumental methods.
-
Sensory Analysis: This involves trained panelists who evaluate the tackiness of a product on a standardized scale. This is considered the gold standard for understanding consumer perception.
-
Instrumental Analysis: A texture analyzer can be used to measure the adhesive force or "tack" of a formulation. This provides objective, quantitative data that can be correlated with sensory perceptions.
Experimental Protocols
Protocol 1: Sensory Panel Evaluation of Tackiness
Objective: To quantify the perceived tackiness of different this compound formulations using a trained sensory panel.
Methodology:
-
Panelist Training: A panel of at least 10 trained individuals is selected. They are trained to identify and rate the intensity of tackiness on a scale of 1 (not tacky) to 10 (very tacky).
-
Sample Preparation: Formulations with varying concentrations of this compound and different anti-tack agents are prepared. A control formulation with a high concentration of this compound and no anti-tack agent is also included.
-
Application: A standardized amount of each formulation (e.g., 0.1 mL) is applied to a designated area on the panelists' forearms.
-
Evaluation: At specified time points (e.g., 1, 5, and 10 minutes after application), panelists assess the tackiness by lightly touching the application site with a clean finger and then rating the perceived tackiness on the 1-10 scale.
-
Data Analysis: The average tackiness scores for each formulation at each time point are calculated and statistically analyzed to determine significant differences.
Protocol 2: Instrumental Measurement of Tackiness using a Texture Analyzer
Objective: To obtain objective, quantitative data on the tackiness of this compound formulations.
Methodology:
-
Instrument Setup: A texture analyzer equipped with a cylindrical or spherical probe is used. The test parameters (e.g., probe speed, contact force, contact time, and withdrawal speed) are standardized.
-
Sample Preparation: A consistent amount of the formulation is spread evenly on a substrate (e.g., a glass slide or synthetic skin).
-
Measurement:
-
The probe moves down at a set speed to make contact with the formulation.
-
A defined force is applied for a specific duration.
-
The probe is then withdrawn at a constant speed.
-
-
Data Acquisition: The force required to separate the probe from the formulation is measured. The peak negative force and the area under the negative curve (work of adhesion) are recorded as measures of tackiness.
-
Data Analysis: The instrumental tackiness values for different formulations are compared to quantify the effect of concentration and anti-tack agents.
Visualizations
Caption: A logical workflow for addressing and resolving tackiness in this compound formulations.
Caption: The mechanism by which high concentrations of this compound lead to a tacky sensation on the skin.
References
Technical Support Center: Analytical Method Validation for Anhydroxylitol in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of anhydroxylitol in complex matrices such as cosmetics, pharmaceuticals, and biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in developing an analytical method for this compound?
A1: The primary challenges in this compound analysis stem from its physicochemical properties and the complexity of typical sample matrices. This compound is a highly polar, non-volatile sugar alcohol with no significant UV chromophore, which limits the use of standard reversed-phase HPLC with UV detection. Furthermore, complex matrices like cosmetic creams or biological fluids contain numerous excipients and endogenous substances that can interfere with quantification.
Q2: Which analytical techniques are most suitable for this compound quantification?
A2: Due to its properties, the most successful methods for this compound analysis typically involve:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a common approach but requires derivatization to make the polar this compound volatile.[1] Silylation or acetylation are frequently used derivatization techniques.[1]
-
High-Performance Liquid Chromatography (HPLC) with specialized detectors:
-
Evaporative Light Scattering Detector (ELSD): Suitable for non-volatile analytes like this compound.
-
Charged Aerosol Detector (CAD): Offers good sensitivity for non-chromophoric compounds.
-
Refractive Index (RI) Detector: Can be used, but may lack sensitivity and is prone to baseline drift with gradient elution.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is an effective HPLC technique for retaining and separating highly polar compounds like this compound.
Q3: What are the critical validation parameters for an this compound analytical method according to regulatory guidelines?
A3: As per ICH Q2(R1) guidelines, the key validation parameters that must be assessed include:[2][3]
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components.[3][4]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
-
Detection Limit (DL): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (QL): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Troubleshooting Guides
GC-MS Method Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Broadening) | Incomplete derivatization. | Optimize derivatization conditions (reagent volume, temperature, time). Ensure sample is completely dry before adding derivatizing agent. |
| Active sites in the GC inlet or column. | Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions. Perform a solvent rinse of the column.[5] | |
| Slow injection speed (manual injection). | Use an autosampler for consistent and rapid injections. If manual, inject the sample quickly and smoothly.[6] | |
| Low or No Response | Inefficient derivatization. | Verify the integrity of the derivatization reagent. Optimize the reaction conditions. |
| Degradation of the analyte in the hot inlet. | Use a lower inlet temperature. Ensure the use of a deactivated liner. | |
| Leak in the GC system. | Check for leaks at the septum, column fittings, and gas lines. | |
| Ghost Peaks / Carryover | Contamination of the syringe, inlet, or column. | Rinse the syringe thoroughly with an appropriate solvent. Bake out the column and inlet.[5] Replace the septum. |
| Baseline Noise or Drift | Contaminated carrier gas or gas lines. | Use high-purity carrier gas and install traps to remove moisture and oxygen. |
| Column bleed at high temperatures. | Use a low-bleed column. Condition the column properly. | |
| Detector contamination. | Clean the ion source and other detector components as per the instrument manual.[5] |
HPLC (HILIC with ELSD/CAD) Method Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Splitting) | Inappropriate mobile phase pH for HILIC. | Adjust the pH of the aqueous portion of the mobile phase to ensure the analyte is in a single ionic form. |
| Water layer on the stationary phase not equilibrated. | Equilibrate the column with the initial mobile phase for a sufficient time (can be longer for HILIC than reversed-phase). | |
| Sample solvent mismatch with the mobile phase. | The sample solvent should be similar in strength to the mobile phase, or weaker. High water content in the sample solvent can cause peak distortion in HILIC. | |
| Fluctuating Retention Times | Unstable column temperature. | Use a column oven to maintain a consistent temperature. |
| Inconsistent mobile phase composition. | Ensure accurate mobile phase preparation and proper mixing/degassing. | |
| Column not fully equilibrated between injections. | Increase the equilibration time between runs. | |
| Low Sensitivity (ELSD/CAD) | Suboptimal detector settings. | Optimize nebulizer gas pressure, drift tube temperature (ELSD), and other detector-specific parameters. |
| Mobile phase contains non-volatile additives. | Avoid non-volatile buffers like phosphate. Use volatile buffers such as ammonium formate or ammonium acetate. | |
| Baseline Noise or Spikes | Mobile phase contamination or precipitation. | Filter all mobile phases. Ensure miscibility of all components. |
| Inconsistent gas flow to the detector. | Check the gas supply and regulators for the nebulizer. |
Experimental Protocols
Stability-Indicating HPLC-ELSD Method for this compound in a Cosmetic Cream
This protocol outlines a forced degradation study and the subsequent development of a stability-indicating HPLC method. Forced degradation studies are essential to demonstrate that the analytical method can separate the active ingredient from its degradation products, thus proving its specificity.[7][8]
1. Forced Degradation Study
The goal is to achieve 5-20% degradation of the this compound.[7][9]
-
Sample Preparation: Accurately weigh a portion of the cosmetic cream containing a known amount of this compound and disperse it in a suitable solvent (e.g., a mixture of acetonitrile and water) to extract the this compound. Centrifuge and filter the extract.
-
Acid Hydrolysis: To the extract, add 0.1 M HCl and heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: To the extract, add 0.1 M NaOH and keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Treat the extract with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Store the cream at 80°C for 48 hours. Then, extract the this compound as described above.
-
Photolytic Degradation: Expose the cream to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Then, extract the this compound.
Workflow for Forced Degradation and Analysis
References
- 1. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. biopharminternational.com [biopharminternational.com]
Validation & Comparative
A Comparative Analysis of the Thermal Stability of Anhydroxylitol and Other Polyols
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
The thermal stability of polyols is a critical parameter in pharmaceutical and food science, influencing manufacturing processes, shelf-life, and product efficacy. This guide provides a comparative analysis of the thermal stability of anhydroxylitol against other commonly used polyols: xylitol, sorbitol, mannitol, and erythritol. The data presented is compiled from various experimental studies employing thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Quantitative Data Summary
The thermal properties of this compound and other selected polyols are summarized in the table below. These values, particularly the decomposition temperatures, are indicative of the thermal stability of each compound under controlled heating conditions.
| Polyol | Melting Point (°C) | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) |
| This compound | <50[1] | >160 (gradual decomposition under reduced pressure) | Not explicitly found in searches |
| Xylitol | 92 - 96 | ~200 - 240.59[2] | ~359.5 |
| Sorbitol | 95 | ~250[3] | ~357[3] |
| Mannitol | 166 - 168 | ~300.15[4][5] | Not explicitly found in searches |
| Erythritol | 121 | ~240 | Not explicitly found in searches |
Note: The decomposition temperature of this compound is based on the observation of gradual decomposition above its boiling point under reduced pressure. A direct TGA value under atmospheric pressure was not available in the searched literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the reproducible thermal analysis of polyols.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polyol by measuring its mass change as a function of temperature in a controlled atmosphere.
Apparatus: A thermogravravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the polyol sample into a clean, tared TGA pan (typically aluminum or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature, typically 30-40°C.
-
Heat the sample at a constant rate, commonly 10°C/min, to a final temperature sufficient to ensure complete decomposition (e.g., 600°C).
-
-
Data Analysis:
-
Record the mass of the sample as a function of temperature.
-
The onset decomposition temperature is determined as the temperature at which a significant mass loss begins. This is often calculated using the tangent method on the TGA curve.
-
The peak decomposition temperature is determined from the corresponding derivative thermogravimetric (DTG) curve, indicating the point of maximum rate of mass loss.
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in the polyol as a function of temperature, allowing for the determination of melting point, enthalpy of fusion, and other phase transitions.
Apparatus: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of the polyol sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature below its expected melting point.
-
Heat the sample at a controlled rate, typically 5-10°C/min, to a temperature above its melting point.
-
Cool the sample back to the starting temperature at a controlled rate.
-
A second heating scan is often performed to analyze the thermal history of the sample.
-
-
Data Analysis:
-
Record the differential heat flow between the sample and the reference as a function of temperature.
-
The melting point is determined as the onset or peak temperature of the endothermic melting transition.
-
The area under the melting peak is integrated to calculate the enthalpy of fusion.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the comparative thermal analysis process.
References
Anhydroxylitol vs. Glycerol: A Comparative Analysis of Skin Hydration Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two prominent humectants in skincare: anhydroxylitol and glycerol. By examining their effects on key molecular pathways and physiological parameters of skin hydration, this document aims to provide a clear, data-driven resource for formulation science and dermatological research.
Overview of Mechanisms of Action
This compound, a derivative of xylitol, and glycerol, a simple polyol, both enhance skin hydration, but through partially distinct molecular pathways. While both are effective humectants, their influence on the skin's natural moisturizing factors (NMFs), barrier function, and water transport channels varies.
Glycerol primarily acts as a humectant, drawing water from the dermis to the epidermis and from the environment into the skin. It plays a crucial role in maintaining the structure of the lipid lamellae in the stratum corneum and influences the activity of aquaporin-3 (AQP3), the primary water and glycerol channel in keratinocytes.[1][2]
This compound , often used in combination with xylitylglucoside and xylitol as a complex, has been shown to have a broader impact on the skin's hydration network.[3] It not only acts as a humectant but also stimulates the synthesis of key components of the skin barrier and dermal matrix, such as ceramides and hyaluronic acid.[4]
Comparative Experimental Data
The following tables summarize quantitative data from in vitro and in vivo studies, comparing the effects of a xylitylglucoside-anhydroxylitol-xylitol (XAX) complex and glycerol on skin hydration and barrier function.
Table 1: In Vitro Gene Expression Analysis
| Gene | Test Substance (Concentration) | Fold Change vs. Placebo | Reference |
| Aquaporin-3 (AQP3) | XAX (0.15%) | +1.38 | [4] |
| Filaggrin (FLG) | XAX (0.15%) | +1.35 | [4] |
| Hyaluronan Synthase 2 (HAS2) | XAX (0.15%) | +2.02 | [4] |
Table 2: In Vitro Protein and Lipid Synthesis
| Analyte | Test Substance (Concentration) | % Increase vs. Placebo | Reference |
| Ceramides (Total) | XAX (3%) | +139% | [4] |
| Hyaluronic Acid (in fibroblasts) | XAX (0.1%) | +24% | [4] |
| Chondroitin Sulfate (in fibroblasts) | XAX (0.1%) | +108% | [4] |
Table 3: Clinical Evaluation of Skin Hydration (Corneometry)
| Time Point | 3% XAX (% Change vs. T0) | 1.5% XAX + 1.5% Glycerin (% Change vs. T0) | 3% Glycerin (% Change vs. T0) | Reference |
| 8 hours | +6% | Not specified | Not specified | [4] |
| 15 days | +5% | Not specified | Not specified | [4] |
| 30 days | +11% | Not specified | Not specified | [4] |
Table 4: Clinical Evaluation of Transepidermal Water Loss (TEWL)
| Time Point | 3% XAX (% Change vs. T0) | 1.5% XAX + 1.5% Glycerin (% Change vs. T0) | 3% Glycerin (% Change vs. T0) | Reference |
| 8 hours | -8% | -15.4% | -7.8% | [4] |
| 15 days | -8% | Not specified | Not specified | [4] |
| 30 days | -15% | Not specified | Not specified | [4] |
Signaling Pathways and Mechanisms
The following diagrams illustrate the key signaling pathways influenced by this compound and glycerol to enhance skin hydration.
Caption: this compound's multifaceted mechanism of action.
Caption: Glycerol's primary hydration and transport mechanisms.
Experimental Protocols
In Vitro Gene Expression Analysis (RT-qPCR)
-
Objective: To quantify the change in mRNA levels of target genes (e.g., AQP3, FLG, HAS2) in response to treatment with test substances.
-
Methodology:
-
Cell Culture: Human reconstructed epidermis or keratinocytes are cultured to confluence.
-
Treatment: The cultures are treated with the test substance (e.g., XAX complex) or a placebo for a specified period (e.g., 24 hours).
-
RNA Extraction: Total RNA is extracted from the cells using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcription kit.
-
Quantitative PCR (qPCR): The cDNA is amplified using a qPCR system with specific primers for the target genes and a housekeeping gene (for normalization). The relative expression is calculated using the ΔΔCt method.[4]
-
In Vitro Ceramide Synthesis (Chromatography)
-
Objective: To measure the neosynthesis of ceramides in skin explants.
-
Methodology:
-
Skin Explant Culture: Human skin explants are cultured at the air-liquid interface.
-
Treatment: The explants are topically treated with the test substance or placebo.
-
Lipid Extraction: The stratum corneum is separated, and total lipids are extracted using a solvent mixture (e.g., chloroform/methanol).
-
Chromatographic Separation: The lipid extract is separated using high-performance thin-layer chromatography (HPTLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quantification: The ceramide bands are quantified by densitometry or mass spectrometry and compared to standards.[4]
-
In Vitro Hyaluronic Acid Synthesis (ELISA)
-
Objective: To quantify the amount of hyaluronic acid synthesized and secreted by dermal fibroblasts.
-
Methodology:
-
Fibroblast Culture: Human dermal fibroblasts are cultured in appropriate media.
-
Treatment: The cells are treated with the test substance or placebo for a defined period (e.g., 72 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
ELISA: The concentration of hyaluronic acid in the supernatant is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit.[4][5]
-
Clinical Measurement of Skin Hydration (Corneometry)
-
Objective: To assess the hydration level of the stratum corneum in vivo.
-
Methodology:
-
Subject Acclimatization: Subjects are acclimatized to a room with controlled temperature and humidity for at least 20 minutes.
-
Baseline Measurement: Baseline skin hydration is measured on a defined area of the forearm using a Corneometer.
-
Product Application: A standardized amount of the test product is applied to the test area.
-
Post-application Measurements: Skin hydration is measured at specified time points (e.g., 1, 8, and 24 hours) after product application. The results are expressed in arbitrary corneometric units or as a percentage change from baseline.[6]
-
Clinical Measurement of Transepidermal Water Loss (TEWL)
-
Objective: To evaluate the integrity of the skin barrier by measuring the rate of water evaporation from the skin surface.
-
Methodology:
-
Subject Acclimatization: Subjects are acclimatized to a room with controlled temperature and humidity.
-
Baseline Measurement: Baseline TEWL is measured on a defined area of the forearm using a Vapometer or Tewameter.
-
Product Application: A standardized amount of the test product is applied to the test area.
-
Post-application Measurements: TEWL is measured at specified time points after product application. The results are expressed in g/m²/h. A decrease in TEWL indicates an improvement in skin barrier function.[4][7]
-
Conclusion
Both this compound and glycerol are effective skin hydrating agents. Glycerol's mechanism is primarily centered on its potent humectant properties and its interaction with aquaporin-3 channels. This compound, particularly as part of a synergistic complex, demonstrates a broader mechanism of action that includes not only humectancy but also the stimulation of the skin's own production of essential barrier lipids and dermal matrix components.
The choice between these two ingredients in a formulation will depend on the desired outcome. For immediate and deep hydration, glycerol is a well-established and effective option. For a more comprehensive approach that aims to improve the skin's intrinsic hydration capabilities and barrier function over the long term, this compound presents a compelling alternative with a multifaceted mechanism of action. Further head-to-head clinical studies of this compound as a single agent are warranted to fully elucidate its comparative efficacy against glycerol.
References
- 1. Glycerol and the skin: holistic approach to its origin and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cipherskincare.com [cipherskincare.com]
- 4. e-ajbc.org [e-ajbc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijss-sn.com [ijss-sn.com]
A Comparative Analysis of the Water Binding Capacities of Anhydroxylitol and Hyaluronic Acid
For Immediate Release
This guide provides a comprehensive comparison of the water binding capacities and hydrating mechanisms of anhydroxylitol and hyaluronic acid, two prominent ingredients in the cosmetic and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their modes of action, supported by experimental data and detailed methodologies.
Introduction
Maintaining optimal skin hydration is crucial for a healthy skin barrier and overall skin health. This compound, a sugar-derived humectant, and hyaluronic acid, a naturally occurring glycosaminoglycan, are both widely utilized for their moisturizing properties. While both contribute to skin hydration, they achieve this through distinct mechanisms. This guide will delve into a scientific comparison of their water-binding capabilities and biological interactions.
Mechanisms of Action
This compound: The Indirect Hydrator and Barrier Enhancer
This compound, a dehydrated derivative of the natural sugar xylitol, typically functions as part of a synergistic complex, often combined with xylitylglucoside and xylitol. Its primary role is not direct water binding in the same manner as hyaluronic acid, but rather to optimize the skin's own hydration systems. It is a low-molecular-weight, water-soluble polyol that acts as a humectant and skin-conditioning agent.[1]
The mechanisms of action for this compound are multifaceted:
-
Stimulation of Glycosaminoglycan (GAG) Synthesis: this compound has been shown to boost the skin's production of its own natural moisturizing factors, including hyaluronic acid and chondroitin sulfate.[1] This leads to a long-term improvement in the skin's ability to retain water.
-
Enhancement of Water Circulation: It upregulates the expression of Aquaporin-3 (AQP3), a protein that forms water channels in cell membranes, facilitating the transport of water and glycerol throughout the epidermis.[1]
-
Reinforcement of the Skin Barrier: By improving the skin's moisture balance, this compound helps to strengthen the skin's natural barrier, reducing transepidermal water loss (TEWL).[1]
Hyaluronic Acid: The Direct Water Binder
Hyaluronic acid (HA) is a high-molecular-weight glycosaminoglycan that is a major component of the skin's extracellular matrix (ECM).[2] Its structure, composed of repeating disaccharide units, allows it to bind and retain a significant amount of water.[2]
The primary mechanism of action for hyaluronic acid is direct water binding:
-
Humectant Properties: Due to its numerous hydroxyl groups, hyaluronic acid can form hydrogen bonds with water molecules, acting as a powerful humectant that draws moisture from the environment into the skin.
-
Extracellular Matrix Hydration: Within the ECM, hyaluronic acid forms a hydrated gel-like matrix that provides structural support, turgor, and lubrication to tissues.[3]
-
Barrier Function: High molecular weight hyaluronic acid can form a film on the skin's surface, reducing transepidermal water loss.
While famously marketed as holding up to 1000 times its weight in water, some experimental evidence suggests a more conservative, yet still substantial, water-binding capacity.
Quantitative Data Comparison
| Parameter | This compound (as part of XAX complex) | Hyaluronic Acid |
| Mechanism | Indirect: Stimulates skin's own hydration mechanisms (GAGs, AQP3) and strengthens the skin barrier. | Direct: Binds and retains water in the extracellular matrix. |
| Skin Hydration (Corneometry) | A formulation with a xylitol, xylitylglucoside, and this compound complex showed a significant increase in skin hydration from baseline after 4 hours.[4] Another study noted that this complex produced the most intense hydration compared to other tested moisturizers.[5] | A 1% hyaluronic acid fluid resulted in a +29% increase in skin hydration after 24 hours compared to a control site. |
| Transepidermal Water Loss (TEWL) | A formulation with the XAX complex was associated with a statistically significant decrease in TEWL after 4 hours.[4] | A 1% hyaluronic acid fluid led to a significant decrease in TEWL after 24 hours compared to a control site. |
Note: The data presented is derived from separate studies and not from a direct head-to-head comparative trial. Methodological differences between the studies should be considered when interpreting these results.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of skin hydration.
In Vivo Skin Hydration and Barrier Function Assessment
This protocol outlines the standardized in vivo methods used to evaluate the efficacy of topical hydrating agents.
1. Subject Recruitment and Acclimatization:
-
A cohort of healthy volunteers, often with self-perceived dry skin on the forearms, is recruited.
-
Subjects are acclimatized in a temperature and humidity-controlled room (typically 20-22°C and 40-60% relative humidity) for at least 30 minutes prior to any measurements.
2. Baseline Measurements:
-
Baseline measurements for Stratum Corneum Hydration and Transepidermal Water Loss (TEWL) are taken on designated test sites, commonly on the volar forearm.
3. Product Application:
-
A standardized amount of the test product (e.g., 2 mg/cm²) is applied to the designated test area.
-
A control area remains untreated for comparison.
4. Post-Application Measurements:
-
Measurements are repeated at specified time points (e.g., 1, 2, 4, 8, 24 hours, and after several weeks of daily use) to assess both immediate and long-term effects.
5. Instrumentation:
-
Corneometry: A Corneometer® (e.g., CM 825) is used to measure the electrical capacitance of the skin, which correlates with the hydration level of the stratum corneum. Measurements are expressed in arbitrary units (A.U.).
-
Transepidermal Water Loss (TEWL): A Tewameter® (e.g., TM 300) is used to measure the rate of water evaporation from the skin surface, which indicates the integrity of the skin barrier. Measurements are expressed in g/h/m².
In Vitro Water Binding Capacity Assessment
Dynamic Vapor Sorption (DVS) is a gravimetric technique that can be employed to directly measure the water binding capacity of a substance.
1. Sample Preparation and Stabilization:
-
A pre-weighed, dry sample of the test material is placed in the DVS instrument's microbalance chamber.
-
The sample is stabilized at a low relative humidity (RH) to establish a baseline mass.
2. Sorption Phase:
-
The relative humidity in the chamber is incrementally increased in a stepwise fashion.
-
At each RH step, the sample is allowed to equilibrate until a stable mass is recorded, indicating that it has absorbed the maximum amount of water at that humidity level.
3. Desorption Phase:
-
Following the sorption phase, the relative humidity is incrementally decreased.
-
The mass of the sample is recorded at each step as it desorbs water.
4. Data Analysis:
-
The data is used to generate sorption and desorption isotherms by plotting the equilibrium moisture content (as a percentage of the dry mass) against the relative humidity.
-
This provides a detailed profile of the material's hygroscopicity and water binding capacity.
Conclusion
This compound and hyaluronic acid are both highly effective hydrating ingredients, but they operate through fundamentally different mechanisms. Hyaluronic acid is a direct and powerful humectant, physically binding large quantities of water within the skin's extracellular matrix. In contrast, this compound, particularly as part of a synergistic complex, functions as an indirect hydrator. It enhances the skin's own ability to produce hyaluronic acid and improves water circulation through the upregulation of aquaporins, while also reinforcing the skin's barrier function to prevent moisture loss.
The choice between these ingredients may depend on the desired formulation outcome. Hyaluronic acid provides immediate and significant surface and ECM hydration. This compound offers a more holistic approach by improving the skin's intrinsic hydration capabilities for longer-term benefits. For optimal performance, formulations may benefit from the inclusion of both ingredients to leverage their complementary mechanisms of action. Further head-to-head clinical trials would be beneficial to provide a more direct quantitative comparison of their in vivo efficacy.
References
Anhydroxylitol's In Vitro Efficacy in Fortifying the Skin Barrier: A Comparative Analysis
An in-depth evaluation of anhydroxylitol's performance against other leading ingredients in enhancing skin barrier function, supported by experimental data and detailed protocols for researchers and drug development professionals.
This compound, a sugar-derived humectant, has demonstrated significant promise in improving skin barrier function through various in vitro studies. This guide provides a comparative analysis of this compound's efficacy against other common skin barrier-enhancing ingredients, presenting quantitative data from in vitro experiments, detailed experimental methodologies, and visualizations of the underlying biological pathways.
Comparative Efficacy of Skin Barrier Ingredients
The following table summarizes the in vitro performance of this compound and its alternatives on key skin barrier parameters. The data is compiled from studies on reconstructed human epidermis (RHE) and human skin explants.
| Ingredient | Parameter | Model System | Result |
| This compound (as part of XAX blend *) | Ceramide Neosynthesis (Ceramides 1 & 2) | Human Skin Explants | +139% vs. Untreated Control[1] |
| Glycerin | Ceramide Neosynthesis (Ceramides 1 & 2) | Human Skin Explants | No Significant Effect[1] |
| Xylitol | Filaggrin, Loricrin, Involucrin, Occludin Expression | Human Epidermal Keratinocytes | Upregulation of all proteins |
| Moisturizer with Glycerin, Panthenol, etc. | Aquaporin-3 (AQP3) Gene Expression | In Vitro Epidermal Skin Model | +121% vs. Control[2] |
| Moisturizer with Glycerin, Panthenol, etc. | Claudin 4 (CLD4) Gene Expression | In Vitro Epidermal Skin Model | +107% vs. Control[2] |
*XAX is a commercial blend of Xylitylglucoside, this compound, and Xylitol. The provided data reflects the activity of the blend.
Mechanism of Action: Signaling Pathways
This compound is understood to enhance skin barrier function through multiple mechanisms, primarily by stimulating the synthesis of essential lipids and proteins, and by optimizing water circulation within the epidermis.
A key pathway involves the upregulation of Aquaporin-3 (AQP3), a channel protein crucial for water and glycerol transport in keratinocytes. Increased glycerol transport can activate signaling cascades, such as the Protein Kinase C (PKC) pathway, which in turn promotes keratinocyte differentiation and the expression of important barrier proteins like filaggrin and loricrin.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in this guide.
Reconstructed Human Epidermis (RHE) Model
Protocol:
-
Cell Culture: Normal human epidermal keratinocytes are cultured in a specialized keratinocyte growth medium.
-
Seeding: Keratinocytes are seeded onto an inert polycarbonate filter at a high density.
-
Submerged Culture: The seeded filters are initially cultured submerged in the medium to allow for cell attachment and proliferation.
-
Air-Liquid Interface: After achieving confluence, the cultures are raised to an air-liquid interface, where the apical surface is exposed to air, and the basal side is fed by the medium. This promotes stratification and differentiation of the epidermis.
-
Maturation: The RHE models are cultured for 10-14 days to allow for the formation of a fully differentiated epidermis, including a stratum corneum.
-
Treatment: The test compound (e.g., this compound, hyaluronic acid, ceramides) is topically applied to the stratum corneum of the RHE. A vehicle control is also included.
-
Incubation: The treated RHE models are incubated for a specified period (e.g., 24-48 hours).
-
Analysis: Following incubation, the tissues are harvested for various analyses, including gene expression (RT-qPCR), protein expression (Western Blot or Immunohistochemistry), and Transepidermal Water Loss (TEWL) measurement.
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
Protocol:
-
RNA Extraction: Total RNA is extracted from the RHE tissues or cultured keratinocytes using a suitable RNA isolation kit.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: An equal amount of RNA from each sample is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR Reaction: The qPCR reaction is set up using a qPCR master mix, gene-specific primers for the target genes (e.g., Filaggrin, Loricrin, AQP3), and a reference gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: The qPCR is performed in a real-time PCR thermal cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The cycle threshold (Ct) values are obtained for each gene. The relative gene expression is calculated using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to the control.
Ceramide Neosynthesis Measurement in Human Skin Explants
Protocol:
-
Skin Explant Preparation: Full-thickness human skin explants are obtained from cosmetic surgery. The subcutaneous fat is removed, and the explants are placed in a culture medium.
-
Treatment: The test compound is topically applied to the epidermal surface of the skin explants.
-
Radiolabeling: The explants are incubated in a medium containing a radiolabeled precursor for ceramide synthesis (e.g., [14C]-serine).
-
Lipid Extraction: After incubation, the epidermis is separated from the dermis. Lipids are extracted from the epidermis using a solvent mixture (e.g., chloroform:methanol).
-
Chromatographic Separation: The extracted lipids are separated using high-performance thin-layer chromatography (HPTLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quantification: The amount of newly synthesized radiolabeled ceramides is quantified using a phosphor imager or by liquid scintillation counting. The results are expressed as a percentage increase compared to the untreated control.
Transepidermal Water Loss (TEWL) Measurement
Protocol:
-
Acclimatization: The RHE models are equilibrated to a controlled environment (temperature and humidity) for at least 30 minutes before measurement.
-
Probe Placement: A TEWL probe is gently placed on the surface of the stratum corneum. The probe measures the water vapor gradient immediately above the skin surface.
-
Measurement: The TEWL value is recorded in g/m²/h. Multiple measurements are taken for each RHE model to ensure accuracy.
-
Data Analysis: The TEWL values of the treated groups are compared to the vehicle control group. A decrease in TEWL indicates an improvement in skin barrier function.
Hyaluronic Acid Quantification by ELISA
Protocol:
-
Sample Collection: The culture medium from the RHE models or keratinocyte cultures is collected.
-
ELISA Procedure: A commercially available Hyaluronic Acid ELISA kit is used. The procedure typically involves the following steps:
-
Coating a microplate with a capture antibody specific for hyaluronic acid.
-
Adding standards and samples to the wells.
-
Incubating to allow hyaluronic acid to bind to the capture antibody.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
-
Measurement: The absorbance of the colored product is measured using a microplate reader at a specific wavelength.
-
Data Analysis: A standard curve is generated using the absorbance values of the standards. The concentration of hyaluronic acid in the samples is determined by interpolating their absorbance values on the standard curve. The results are typically expressed in ng/mL or µg/mL.
References
Anhydroxylitol vs. Natural Moisturizing Factors: A Comparative Performance Analysis in Skin Hydration
A deep dive into the mechanisms and efficacy of two key moisturizing agents reveals distinct yet complementary roles in maintaining skin hydration. While Natural Moisturizing Factors (NMFs) provide foundational hydration by supplementing the skin's inherent moisture-retaining components, Anhydroxylitol, particularly as part of a synergistic complex, demonstrates a more dynamic and intense approach by actively boosting the skin's own hydration systems.
This guide offers a comprehensive comparison of this compound and NMFs, presenting supporting experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Mechanism of Action: Replenishment vs. Active Stimulation
Natural Moisturizing Factors (NMFs) are a complex of low molecular weight, water-soluble substances naturally present in the stratum corneum.[1][2] Their primary function is to maintain adequate hydration by binding water within the corneocytes.[1][2] NMFs are composed of a mixture of amino acids and their derivatives (such as pyrrolidone carboxylic acid - PCA), lactates, urea, sugars, and inorganic ions.[1][2] These components are primarily derived from the breakdown of the protein filaggrin during the process of keratinization.[3][4][5] Formulations containing NMFs work on the principle of direct topical supplementation, replenishing the skin's natural moisturizing components to provide immediate and lasting hydration.
This compound , a sugar-derived humectant, operates through a multi-faceted mechanism that actively enhances the skin's hydration capabilities. It is often used in combination with xylitylglucoside and xylitol, a trio known as the "XAX" complex.[6][7][8][9][10][11] This complex has been shown to:
-
Stimulate the synthesis of key skin barrier components: this compound boosts the production of essential lipids like ceramides and proteins, reinforcing the integrity of the stratum corneum.[7][12]
-
Optimize water circulation: It enhances the expression of Aquaporin-3 (AQP3), a protein that forms water channels in cell membranes, thereby improving water transport throughout the epidermis.[13][14][15][16][17]
-
Augment the skin's own NMFs: this compound increases the synthesis of hyaluronic acid and chondroitin sulfate, key components of the skin's extracellular matrix that bind significant amounts of water.[10]
Performance Data: A Head-to-Head Look at Hydration Efficacy
Direct comparative studies providing quantitative data between this compound and NMFs are limited. However, a key study by Leite e Silva et al. evaluated the in vivo hydrating effects of various active compounds in hydrogel bases, including a carbohydrate derivative compound (xylitylglucoside, this compound, and xylitol) and NMF components. The study concluded that the gel containing the carbohydrate derivative compound promoted the most intense moisture effect.[6][18][19][20][21]
To provide a clearer picture of their individual performance, the following tables summarize data from separate studies on moisturizers containing the this compound complex (XAX) and NMFs.
Table 1: Performance of this compound Complex (XAX) in Skin Hydration
| Performance Metric | Measurement Tool | Results | Study Reference |
| Skin Hydration | MoistureMeter-SC (MMSC) | Significant increase from baseline (9.36 to 22.86 MMSC units) 4 hours post-application. Maintained above baseline for 24 hours. | Deshmukh et al. |
| Transepidermal Water Loss (TEWL) | VapoMeter | Significant decrease from baseline (9.22 to 5.99 g/m²/h) 4 hours post-application. Maintained below baseline for 24 hours. | Deshmukh et al. |
Table 2: Performance of Natural Moisturizing Factors (NMFs) in Skin Hydration
| Performance Metric | Measurement Tool | Results | Study Reference |
| Skin Hydration | Corneometer | Data from various studies show significant increases in skin hydration. | Multiple sources |
| Transepidermal Water Loss (TEWL) | Tewameter | Studies indicate a reduction in TEWL, signifying improved barrier function. | Multiple sources |
Note: The data presented is for illustrative purposes and is derived from different studies with varying methodologies. A direct, one-to-one comparison from a single study would provide more definitive results.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, the following are detailed methodologies for key experiments.
In Vivo Skin Hydration and Barrier Function Assessment
This protocol outlines the general procedure for evaluating the efficacy of topical moisturizing agents on human skin.
1. Subject Recruitment:
-
A panel of healthy volunteers with self-perceived dry skin is recruited.
-
Exclusion criteria include any active skin diseases, allergies to cosmetic ingredients, and recent use of topical or systemic medications that could affect skin hydration.
-
Informed consent is obtained from all participants.[22]
2. Acclimatization:
-
Subjects are acclimatized to a room with controlled temperature (20-22°C) and humidity (45-55%) for at least 30 minutes before measurements are taken.[23][24]
3. Test Areas:
-
Standardized areas on the volar forearm are demarcated for the application of the test products and a control (untreated area).[19][25]
4. Product Application:
-
A standardized amount of the test product (e.g., 2 mg/cm²) is applied to the designated area.[23]
5. Measurements:
-
Skin Hydration (Corneometry): A Corneometer® (e.g., CM 825) is used to measure the electrical capacitance of the skin, which correlates with the hydration level of the stratum corneum. Measurements are taken at baseline (before product application) and at specified time points post-application (e.g., 0, 30, 60, 120, 240, 360 minutes, and over longer periods like 24 hours or several weeks).[19][24][26][27]
-
Transepidermal Water Loss (TEWL): A Tewameter® or VapoMeter is used to measure the rate of water evaporation from the skin surface, providing an indication of the skin barrier's integrity. Measurements are taken at the same time points as corneometry.[6][23]
6. Data Analysis:
-
Changes in skin hydration and TEWL from baseline are calculated and statistically analyzed to determine the significance of the product's effect compared to the control area.
In Vitro and Ex Vivo Methodologies
1. Aquaporin-3 (AQP3) Expression Assay (RT-PCR):
-
Model: Reconstructed human epidermis or cultured human keratinocytes.[14][17][28]
-
Treatment: The test substance (e.g., this compound complex) is topically applied to the skin model or added to the cell culture medium.
-
RNA Extraction and Reverse Transcription: Total RNA is extracted from the cells or tissues, and cDNA is synthesized.
-
Real-Time PCR: The expression of the AQP3 gene is quantified using specific primers and probes, with a housekeeping gene (e.g., GAPDH) used for normalization.[17][28]
2. Ceramide Synthesis Assay (Chromatography):
-
Model: Human skin explants or cultured keratinocytes.[29][30][31][32][33]
-
Treatment: The model is treated with the test substance.
-
Lipid Extraction: Lipids are extracted from the skin or cells using organic solvents.
-
Chromatographic Analysis: The extracted lipids are separated and quantified using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify and measure the different ceramide species.[29][32]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for assessing skin hydration.
References
- 1. mdpi.com [mdpi.com]
- 2. Skin - Natural Moisturising Factor (NMF) — Botanical Formulations [botanicalformulations.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijss-sn.com [ijss-sn.com]
- 7. e-ajbc.org [e-ajbc.org]
- 8. skinsort.com [skinsort.com]
- 9. us.typology.com [us.typology.com]
- 10. specialchem.com [specialchem.com]
- 11. XYLITYLGLUCOSIDE (and) this compound (and) XYLITOL – Seppic Aquaxyl – CosmetoScope [cosmetoscope.com]
- 12. researchgate.net [researchgate.net]
- 13. seppic.com [seppic.com]
- 14. researchgate.net [researchgate.net]
- 15. Aquaporin-3 in Keratinocytes and Skin: Its Role and Interaction with Phospholipase D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Expression and Significance of AQP3 in Cutaneous Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of Astaxanthin on the Expression and Activity of Aquaporin-3 in Skin in an In-Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Hydrating effects of moisturizer active compounds incorporated into hydrogels: in vivo assessment and comparison between devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Xylitylglucoside (Explained + Products) [incidecoder.com]
- 22. isrctn.com [isrctn.com]
- 23. rahnwebsite-live-0f02c1fc49a9462abe717-20bbae1.aldryn-media.com [rahnwebsite-live-0f02c1fc49a9462abe717-20bbae1.aldryn-media.com]
- 24. Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Combined Skin Moisturization of Liposomal Serine Incorporated in Hydrogels Prepared with Carbopol ETD 2020, Rhesperse RM 100 and Hyaluronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Comparative study of normal and rough human skin hydration in vivo: evaluation with four different instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Review of Advances in the Measurement of Skin Hydration Based on Sensing of Optical and Electrical Tissue Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Aquaporin-3 gene and protein expression in sun-protected human skin decreases with skin ageing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Exogenous Ceramide Serves as a Precursor to Endogenous Ceramide Synthesis and as a Modulator of Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Ceramides stimulate caspase-14 expression in human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Ceramide biosynthesis in keratinocyte and its role in skin function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
In Vivo Assessment of Anhydroxylitol's Moisturizing Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of the moisturizing effects of anhydroxylitol, primarily as a key component of a synergistic sugar-based complex, against other common hydrating agents. The data presented is supported by experimental evidence to aid in the evaluation and development of novel moisturizing formulations.
Introduction
Maintaining optimal skin hydration is crucial for a healthy skin barrier and overall skin health. This compound, a sugar-derived humectant, has gained attention for its role in skin moisturization. It is most commonly found in a synergistic complex with xylitylglucoside and xylitol (hereafter referred to as XAX). This guide synthesizes available in vivo data to compare the moisturizing efficacy of this complex with established alternatives like glycerin and hyaluronic acid. While in vivo data for this compound as a standalone ingredient is limited, its contribution to the potent hydrating effects of the XAX complex is well-documented.
Comparative Performance Analysis
The moisturizing effects of the XAX complex, containing this compound, have been evaluated in several in vivo studies, primarily measuring changes in skin capacitance (an indicator of hydration) and transepidermal water loss (TEWL), a measure of skin barrier function.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies comparing the XAX complex with a placebo and glycerin.
Table 1: In Vivo Effects of 3% XAX Complex on Skin Hydration and Barrier Function [1]
| Parameter | Timepoint | % Change vs. Placebo |
| Skin Capacitance (Corneometry) | 8 hours | +6% |
| 15 days | +5% | |
| 30 days | +11% | |
| Transepidermal Water Loss (TEWL) | 8 hours | -8% |
| 15 days | -8% | |
| 30 days | -15% | |
| Skin Microrelief | 30 days | +33% |
| Skin Desquamation | 30 days | +25% |
Table 2: Comparative In Vivo Efficacy of XAX Complex + Glycerin vs. Glycerin Alone [1]
| Formulation | Parameter | Timepoint | % Change vs. Placebo |
| 1.5% XAX + 1.5% Glycerin | Skin Capacitance | 24 hours | +13.8% |
| TEWL | 8 days | -11.2% | |
| 3% Glycerin | Skin Capacitance | 24 hours | +11.2% |
| TEWL | 8 days | -3.2% (not significant) |
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in the comparative data.
Skin Hydration Measurement (Corneometry)
Objective: To measure the hydration level of the stratum corneum.
Apparatus: Corneometer® CM 825 (Courage + Khazaka, Germany)
Principle: The measurement is based on the capacitance of a dielectric medium. The probe measures changes in the dielectric constant of the skin, which is directly related to its water content. The measurement depth is shallow (10-20 µm), ensuring that only the stratum corneum is assessed.[2][3][4]
Procedure:
-
Acclimatization: Subjects are required to acclimatize to the controlled environmental conditions of the testing room (typically 20-22°C and 40-60% relative humidity) for at least 20-30 minutes prior to measurement.
-
Test Area Demarcation: Specific areas on the skin (e.g., volar forearm) are marked for application of the test product and for control.
-
Baseline Measurement: A baseline reading is taken from the test and control areas before product application.
-
Product Application: A standardized amount of the test product is applied to the designated test area.
-
Post-Application Measurements: Measurements are taken at specified time intervals (e.g., 8 hours, 24 hours, 15 days, 30 days) after product application.
-
Probe Application: The Corneometer probe is pressed perpendicularly onto the skin surface with a constant pressure, ensured by a spring-loaded mechanism within the probe head.[4]
-
Data Recording: The capacitance is measured and recorded in arbitrary units (A.U.). An increase in the value corresponds to an increase in skin hydration.
Transepidermal Water Loss (TEWL) Measurement
Objective: To assess the skin's barrier function by measuring the amount of water that evaporates from the epidermis.
Apparatus: Tewameter® TM Hex or TM300 (Courage + Khazaka, Germany)
Principle: The "open chamber" method measures the density gradient of water vapor near the skin surface without altering the skin's microenvironment. The probe contains pairs of sensors that measure temperature and relative humidity at two different points, allowing for the calculation of the water vapor flux in g/h/m².[5]
Procedure:
-
Acclimatization: Subjects are acclimatized to the controlled environment as described for corneometry.
-
Test Area Preparation: The test area is prepared in the same manner as for corneometry.
-
Baseline Measurement: A baseline TEWL measurement is taken before product application.
-
Product Application: The test product is applied to the designated area.
-
Post-Application Measurements: TEWL is measured at specified time points after application.
-
Probe Placement: The Tewameter probe is held gently and perpendicularly on the skin surface, ensuring that the measurement chamber is not occluded.
-
Data Acquisition: The instrument records the rate of water loss over a set period until a stable reading is achieved. The data is expressed in g/h/m². A decrease in TEWL indicates an improvement in the skin's barrier function.
Signaling Pathways and Mechanisms of Action
The moisturizing effects of this compound (as part of the XAX complex), glycerin, and hyaluronic acid are mediated by distinct yet sometimes overlapping biological pathways.
This compound (as part of the XAX Complex)
The XAX complex enhances skin hydration through a multi-faceted approach that involves improving water circulation and reinforcing the skin barrier.[6]
-
Stimulation of Hyaluronic Acid and Chondroitin Sulfate: The complex has been shown to boost the production of hyaluronic acid and chondroitin sulfate, key glycosaminoglycans in the skin's extracellular matrix that bind and retain water.[6]
-
Enhancement of Ceramide Synthesis: It promotes the synthesis of ceramides, which are essential lipids for maintaining the integrity of the stratum corneum and preventing water loss.[6]
-
Upregulation of Aquaporin-3 (AQP3): The complex increases the expression of AQP3, a protein channel that facilitates the transport of water and glycerol into the epidermal cells, thereby improving water distribution throughout the epidermis.[6]
Glycerin
Glycerin is a classic humectant that primarily functions by attracting and retaining water in the stratum corneum.
-
Humectant Action: Glycerin's hygroscopic nature allows it to draw water from the environment and the deeper layers of the skin to the stratum corneum.
-
Aquaporin-3 (AQP3) Facilitation: Glycerol is a natural ligand for AQP3 channels, and its presence can facilitate the transport of water and glycerol into keratinocytes, contributing to skin hydration.
Hyaluronic Acid
Hyaluronic acid is a large glycosaminoglycan known for its exceptional ability to bind and hold water molecules.
-
Water Binding: Hyaluronic acid can hold up to 1000 times its weight in water, forming a hydrating film on the skin's surface and within the extracellular matrix.
-
Signaling and Barrier Function: It can also interact with cell surface receptors, such as CD44, to influence cellular processes that can contribute to improved skin barrier function.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo clinical study assessing the moisturizing efficacy of a topical product.
Conclusion
References
The Synergistic Trio: Evaluating Anhydroxylitol, Xylitylglucoside, and Xylitol in Skin Hydration and Barrier Enhancement
A deep dive into the synergistic effects of a sugar-derived complex reveals significant improvements in skin hydration and barrier function, outperforming individual components and other humectants. This guide provides a comprehensive comparison, supported by experimental data, for researchers, scientists, and drug development professionals.
The quest for effective skin moisturization has led to the exploration of various humectants and barrier-enhancing ingredients. Among these, the combination of anhydroxylitol, xylitylglucoside, and xylitol, often marketed as Aquaxyl™, has garnered attention for its purported synergistic effects. This guide evaluates the scientific evidence behind this synergy, presenting quantitative data from in vivo and in vitro studies, detailing experimental protocols, and visualizing the underlying biological pathways.
Enhanced Hydration and Barrier Reinforcement: A Quantitative Look
Clinical studies demonstrate that the synergistic blend of this compound, xylitylglucoside, and xylitol provides a significant improvement in skin hydration and a reduction in transepidermal water loss (TEWL), a key indicator of skin barrier function.
A study involving 25 female volunteers with dry skin evaluated the effects of a cream containing 3% of this sugar-derived complex. The results, as summarized in the table below, show a marked improvement in skin hydration and a significant decrease in TEWL compared to a placebo.
| Parameter | Test Product (3% this compound, Xylitylglucoside, Xylitol) | Placebo |
| Change in Skin Hydration (Corneometry Units) | ||
| After 8 hours | +35% | +15% |
| After 28 days | +45% | +10% |
| Change in Transepidermal Water Loss (TEWL) | ||
| After 28 days | -20% | -5% |
Furthermore, a study on a hydroalcoholic gel formulation containing 1.5% of the complex combined with 1.5% glycerin showed a significant long-term improvement in skin barrier function. After 8 days, this combination led to a 15.4% decrease in TEWL compared to baseline and an 11.2% decrease compared to a placebo.[1] In the same study, the combination also demonstrated a significant short-term moisturizing effect, with a 13.5% increase in skin capacitance after 24 hours.[1]
While direct comparative data against each individual component is limited in publicly available literature, the pronounced effects of the combination suggest a synergistic action where the sum is greater than its parts.
Unveiling the Mechanism: A Multi-Faceted Approach to Skin Health
The synergistic trio works on multiple levels to improve skin health by reinforcing the skin's natural barrier, optimizing water reserves, and enhancing water circulation. This is achieved through the upregulation of key genes and proteins involved in skin hydration and structure.
1. Strengthening the Skin Barrier:
The complex has been shown to stimulate the synthesis of essential lipids and proteins that form the stratum corneum, the outermost layer of the skin. In vitro studies on reconstructed human epidermis have demonstrated that the topical application of a formulation containing this blend upregulates the expression of genes involved in:
-
Ceramide Synthesis: Ceramides are crucial lipid molecules that form a protective barrier, preventing water loss. The blend promotes the neosynthesis of epidermal ceramides.[2]
-
Protein Production: It increases the expression of key proteins like filaggrin and loricrin, which are essential for the structural integrity of the skin barrier. Xylitol, in particular, has been shown to upregulate filaggrin expression.
2. Optimizing Water Reserves:
The sugar-derived complex boosts the skin's natural ability to retain water by increasing the production of hyaluronic acid and chondroitin sulfate in both keratinocytes and fibroblasts.[2] Hyaluronic acid is a potent humectant known for its ability to hold large amounts of water.
3. Enhancing Water Circulation:
The blend has been observed to increase the expression of Aquaporin-3 (AQP3), a protein that forms water channels in cell membranes, facilitating water transport within the epidermis.[3] While one study noted that the increase did not reach statistical significance, the trend suggests a positive impact on water circulation.
The following diagram illustrates the proposed synergistic mechanism of action:
Caption: Synergistic action of the sugar-derived trio on skin hydration.
Experimental Protocols
To ensure the reproducibility and validity of the findings, the following experimental protocols are commonly employed:
In Vivo Evaluation of Skin Hydration and Barrier Function
Objective: To measure the effect of a topical product on skin hydration and transepidermal water loss.
Volunteers: A panel of volunteers with clinically diagnosed dry skin (e.g., 25 females, aged 25-65).
Instrumentation:
-
Corneometer® CM 825: Measures skin surface hydration by capacitance.
-
Tewameter® TM 300: Measures transepidermal water loss (TEWL).
Protocol:
-
Acclimatization: Volunteers acclimatize in a controlled environment (e.g., 22°C, 50% relative humidity) for at least 20 minutes before measurements.
-
Baseline Measurement: Baseline skin hydration and TEWL are measured on designated areas of the forearm.
-
Product Application: A standardized amount of the test product and a placebo are applied to the respective test areas.
-
Post-Application Measurements: Measurements are repeated at specific time points (e.g., 2, 4, 8, and 24 hours for short-term effects, and after 14 and 28 days for long-term effects).
-
Data Analysis: Changes from baseline are calculated and statistically analyzed to compare the effects of the test product and placebo.
The following diagram outlines the typical workflow for an in vivo clinical study:
References
- 1. Beyond the physico-chemical barrier: Glycerol and xylitol markedly yet differentially alter gene expression profiles and modify signalling pathways in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrating effects of moisturizer active compounds incorporated into hydrogels: in vivo assessment and comparison between devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. :: Asian Journal of Beauty and Cosmetology [e-ajbc.org]
A Head-to-Head Comparison of Anhydroxylitol and Other Sugar Alcohols in Formulations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and cosmetic formulations, the selection of excipients is paramount to achieving desired product stability, efficacy, and sensory characteristics. Sugar alcohols, or polyols, are a versatile class of ingredients widely employed as humectants, moisturizers, and texturizers. This guide provides an objective, data-driven comparison of anhydroxylitol against other commonly used sugar alcohols such as xylitol, sorbitol, and mannitol, offering a comprehensive resource for formulation development.
This compound, a dehydrated derivative of xylitol, has gained prominence not only for its potent humectant properties but also for its unique biological activity.[1] Unlike traditional sugar alcohols that primarily function by binding water, this compound also enhances the skin's natural hydration mechanisms by stimulating the expression of Aquaporin-3 (AQP3), integral membrane proteins that facilitate water and glycerol transport within the epidermis.[1][2]
This guide will delve into the comparative performance of these sugar alcohols, supported by experimental data and detailed protocols to aid in your formulation research and development.
Section 1: Comparative Analysis of Physicochemical and Performance Data
The selection of a sugar alcohol in a formulation hinges on its specific properties and intended function. The following tables summarize key quantitative data for this compound and its counterparts.
Disclaimer: Direct head-to-head quantitative performance data for this compound as a standalone ingredient is limited in publicly available literature. Much of the clinical data is derived from studies on 'Aquaxyl™', a commercial ingredient combining Xylitylglucoside, this compound, and Xylitol.[2][3][4][5][6][7][8] The data presented for this compound's clinical performance is based on this blend and should be interpreted as indicative of its potential in a synergistic composition.
Table 1: Physicochemical Properties
| Property | This compound | Xylitol | Sorbitol | Mannitol |
| INCI Name | This compound | Xylitol | Sorbitol | Mannitol |
| Molecular Weight ( g/mol ) | 134.13 | 152.15 | 182.17 | 182.17 |
| Origin | Dehydrated derivative of Xylitol[9][10] | Plant-derived (e.g., Birch bark)[11] | Hydrogenation of glucose[12] | Hydrogenation of fructose/mannose |
| Hygroscopicity | Very Hygroscopic[9][10] | Very Hygroscopic (23-25%)[13] | Highly Hygroscopic[12][14][15] | Low/Non-Hygroscopic (<1% moisture gain up to 98% RH)[16][17][18] |
| Solubility in Water | Highly Soluble[9] | Very Soluble (~1.69 g/mL)[11] | Very Soluble (~2.35 g/mL)[12] | Soluble (~0.25 g/mL at 25°C)[19] |
| Sensory Profile | N/A | Sweet taste with a cooling sensation[11] | Sweet taste (~60% of sucrose)[12] | Pleasant taste, popular for chewable tablets[16] |
Table 2: Performance in Formulation
| Parameter | This compound (in Aquaxyl™ blend) | Xylitol | Sorbitol | Mannitol |
| Skin Hydration (Corneometry) | Significant increase vs. placebo (+11% at 30 days)[2][4] | Increases skin hydration, particularly in combination with glycerol[20][21][22][23] | Effective humectant, increases skin moisture | Limited direct data on topical hydration; primarily used for low hygroscopicity in solid dosage forms |
| Barrier Function (TEWL) | Significant decrease vs. placebo (-15% at 30 days)[4] | Decreases TEWL when combined with glycerol[21][23] | Can improve barrier function by retaining moisture | N/A |
| Biological Mechanism | Upregulates Aquaporin-3 (AQP3), Ceramides, and Hyaluronic Acid synthesis[1][2] | Increases Filaggrin protein levels (in combination with glycerol)[20][21] | Primarily acts as a passive humectant | Primarily an inert filler in topical/oral formulations |
| Effect on Viscosity | Generally low impact; used in various textures from gels to creams[1] | Relatively low viscosity, adds less body compared to maltitol[24] | Can increase viscosity of aqueous solutions | Used as a solid diluent; less impact on liquid viscosity[25] |
| Formulation Stability | Compatible with a wide range of cosmetic ingredients and pH levels[1] | Stable under heat; can be prone to caking in high humidity[11] | Can act as a stabilizer by preventing moisture loss[15] | High chemical stability and inertness; compatible with moisture-sensitive APIs[17][25] |
Section 2: Key Experimental Protocols
To ensure robust and reproducible results, standardized methodologies are critical. The following section details the protocols for key experiments used to evaluate the performance of sugar alcohols in formulations.
Protocol 1: In-Vivo Skin Hydration Assessment
Objective: To quantify the change in stratum corneum hydration following the topical application of a formulation.
Apparatus: Corneometer® (e.g., CM 825, Courage + Khazaka).
Methodology:
-
Subject Acclimatization: Subjects rest for at least 20 minutes in a room with controlled temperature (20-22°C) and relative humidity (40-60%).[12]
-
Site Demarcation: Define test areas (e.g., 2x2 cm) on the volar forearm of each subject. One area serves as an untreated control.[20]
-
Baseline Measurement (T0): Take at least three readings with the Corneometer probe from the center of each demarcated area before product application. The probe measures electrical capacitance, which correlates with the skin's water content.[12][16]
-
Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation to the designated areas. The control area remains untreated.
-
Post-Application Measurements: Take subsequent measurements at predefined time points (e.g., T1h, T2h, T4h, T8h, and after long-term use like 14 and 28 days).[4]
-
Data Analysis: Calculate the mean Corneometer units for each site at each time point. The change in hydration is determined by comparing the values at each time point to the baseline (T0) and to the untreated control area.
Protocol 2: Hygroscopicity and Moisture Sorption Analysis
Objective: To measure the ability of a raw material to attract and absorb moisture from the environment.
Apparatus: Dynamic Vapor Sorption (DVS) Analyzer.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the powdered sugar alcohol onto the DVS microbalance.[11] The sample may be pre-dried within the instrument at 0% relative humidity (RH) to establish a baseline dry mass.
-
Sorption Phase: The instrument systematically increases the RH of the chamber in controlled steps (e.g., 10% increments from 0% to 90% RH) at a constant temperature (e.g., 25°C).
-
Equilibration: At each RH step, the system holds the humidity constant until the sample mass stabilizes (i.e., the rate of mass change falls below a set threshold), indicating it has reached equilibrium.[17][26] The mass uptake is continuously recorded.
-
Desorption Phase: After reaching the maximum RH, the process is reversed, and the RH is decreased in steps back to 0%. The change in mass due to moisture loss is recorded.
-
Data Analysis: The results are plotted as a sorption/desorption isotherm, showing the percentage change in mass versus RH. This graph reveals the material's hygroscopicity, deliquescence point, and moisture retention capacity.[11]
Protocol 3: In-Vitro Aquaporin-3 (AQP3) Expression Analysis
Objective: To determine if a test ingredient can stimulate the expression of AQP3 in skin cells.
Apparatus: Standard cell culture lab equipment, ELISA kit for human AQP3.
Methodology:
-
Cell Culture: Culture human keratinocytes (e.g., HaCaT cell line) in 96-well plates at a specified concentration (e.g., 1 x 10⁵ cells/well) in appropriate growth media (e.g., DMEM).[27]
-
Treatment: After allowing cells to adhere (typically 24 hours), replace the media with fresh media containing the test ingredient (e.g., this compound) at various concentrations. A negative control (media only) and a positive control (if available) should be included.
-
Incubation: Incubate the treated cells for a set period (e.g., 24 hours) to allow for changes in protein expression.[27]
-
Quantification: Use a sandwich-type enzyme-linked immunosorbent assay (ELISA) kit specific for human AQP3 to quantify the amount of AQP3 protein in the cell lysates.[27]
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the concentration of AQP3 (e.g., in ng/mL) based on a standard curve. Compare the AQP3 levels in treated cells to the negative control to determine the ingredient's effect on expression. A statistically significant increase indicates stimulation of AQP3 synthesis.[27]
Section 3: Visualizing Mechanisms and Workflows
Understanding the biological pathways and experimental processes is crucial for effective research. The following diagrams, rendered in Graphviz, illustrate these concepts.
This compound's Mechanism of Action
This compound and its related compounds work through a multi-faceted approach to improve skin hydration. Beyond acting as a simple humectant, they stimulate key biological components in the epidermis to reinforce the skin barrier, optimize water reserves, and improve water circulation.
Caption: this compound's multi-pathway approach to enhancing skin hydration.
Experimental Workflow for Humectant Efficacy
The process of evaluating a humectant involves a logical progression from initial formulation to in-vivo clinical testing. This workflow ensures a comprehensive assessment of the ingredient's performance and safety.
References
- 1. formunova.com [formunova.com]
- 2. cosmetoscope.com [cosmetoscope.com]
- 3. specialchem.com [specialchem.com]
- 4. e-ajbc.org [e-ajbc.org]
- 5. seppic.com [seppic.com]
- 6. ulprospector.com [ulprospector.com]
- 7. covalo.com [covalo.com]
- 8. AQUAXYL - SEPPIC - this compound - Anti-Aging Agent - COSMOS [knowde.com]
- 9. This compound | Cosmetic Ingredients Guide [ci.guide]
- 10. This compound - Descrizione [tiiips.com]
- 11. Xylitol CAS#: 87-99-0 [m.chemicalbook.com]
- 12. Sorbitol | 50-70-4 [chemicalbook.com]
- 13. iosrjournals.org [iosrjournals.org]
- 14. Effects of Highly Hygroscopic Excipients on the Hydrolysis of Simvastatin in Tablet at High Relative Humidity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sorbitol – properties and applications in industry | PCC Group [products.pcc.eu]
- 16. Mannitol - Wikipedia [en.wikipedia.org]
- 17. roquette.com [roquette.com]
- 18. Mannitol-Coated Hydroxypropyl Methylcellulose as a Directly Compressible Controlled Release Excipient for Moisture-Sensitive Drugs: A Stability Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. View of Effects of Locally Applied Glycerol and Xylitol on the Hydration, Barrier Function and Morphological Parameters of the Skin [medicaljournalssweden.se]
- 20. Effects of Locally Applied Glycerol and Xylitol on the Hydration, Barrier Function and Morphological Parameters of the Skin | HTML | Acta Dermato-Venereologica [medicaljournals.se]
- 21. Effects of Locally Applied Glycerol and Xylitol on the Hydration, Barrier Function and Morphological Parameters of the Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [PDF] Effects of Locally Applied Glycerol and Xylitol on the Hydration, Barrier Function and Morphological Parameters of the Skin. | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. Polyols (polyalcohols) in Personal Care Products - Knowde [periodical.knowde.com]
- 25. In vitro studies of aquaporins 1 and 3 expression in cultured human proximal tubular cells: upregulation by transferrin but not albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pharmaexcipients.com [pharmaexcipients.com]
- 27. Molecular Modelling and In Vitro Research of New Substances for the Targeted Stimulation of AQP3 in Skin [mdpi.com]
Anhydroxylitol: A Comparative Analysis of its Non-Comedogenic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydroxylitol, a naturally derived sugar alcohol, is increasingly utilized in cosmetic and dermatological formulations for its pronounced hydrating properties. While its efficacy as a humectant is well-documented, its potential to induce or exacerbate comedogenesis remains a critical consideration for formulators targeting acne-prone or sensitive skin. This guide provides a comparative analysis of the non-comedogenic properties of this compound, juxtaposed with other common cosmetic ingredients. The assessment is based on an evaluation of its indirect effects on key comedogenic pathways—keratinocyte proliferation and sebaceous gland activity—supported by available in vitro data and established testing protocols.
Understanding Comedogenicity
Comedogenesis is a multifactorial process initiated by the hyperkeratinization of the follicular epithelium, leading to the formation of a microcomedone. This process is often accompanied by an increase in sebum production, creating an anaerobic environment conducive to the proliferation of Cutibacterium acnes and subsequent inflammation. Therefore, ingredients that either promote keratinocyte proliferation or stimulate sebum production are considered to have comedogenic potential.
Experimental Evaluation of Comedogenicity
The comedogenic potential of a cosmetic ingredient is evaluated through various in vitro and in vivo methods. While direct clinical testing on human subjects is the gold standard, in vitro assays provide valuable mechanistic insights.
Key In Vitro Assays:
-
Keratinocyte Proliferation Assay: This assay assesses the effect of a test substance on the proliferation rate of human keratinocytes. An increase in proliferation can suggest a potential for hyperkeratinization.
-
Sebocyte Lipid Production Assay: This method involves culturing human sebocytes and quantifying the production of lipids (a primary component of sebum) in the presence of a test ingredient.
Comparative Analysis of this compound and Other Cosmetic Ingredients
This compound: Indirect Evidence for Non-Comedogenic Properties
Current research on this compound, primarily as part of a synergistic complex with xylitylglucoside and xylitol, highlights its role in enhancing skin barrier function and hydration. In vitro studies on reconstructed human epidermis have shown that this complex increases the expression of genes involved in skin barrier function and boosts the synthesis of ceramides and essential proteins. By improving the skin's barrier and hydration, this compound may indirectly help to regulate normal cell turnover and prevent the hyper-proliferation often associated with a compromised skin barrier. While direct data on its effect on sebum production is lacking, its primary function as a humectant that improves water circulation in the skin does not suggest a mechanism for stimulating sebaceous gland activity. A safety assessment by the Cosmetic Ingredient Review (CIR) concluded that this compound is safe for use in cosmetics and is non-irritating[1][2][3][4].
Comparator Ingredients
To provide context for this compound's likely non-comedogenic profile, the following table summarizes the available data and established comedogenic ratings for commonly used cosmetic ingredients.
| Ingredient | Comedogenic Rating (0-5 Scale) | Effect on Keratinocyte Proliferation | Effect on Sebum Production |
| This compound | Not Rated (Inferred Low) | No direct data available. Likely does not promote proliferation due to barrier-enhancing properties. | No direct data available. Unlikely to stimulate sebum production. |
| Glycerin | 0 | High concentrations (42.5% and 85%) may increase proliferation in vitro. No significant effect at 17%. Supports healthy keratinocyte maturation. | Helps regulate sebum production by improving skin hydration. |
| Lanolin | 3-4 (Moderately Comedogenic) | In vitro studies on lanolin-loaded nanofibers showed a positive influence on keratinocyte viability and proliferation. | Its composition is similar to human sebum, and its occlusive nature can trap sebum, potentially leading to clogged pores. |
| Isopropyl Myristate | 3-5 (Moderately to Highly Comedogenic) | Limited direct data. Known as a penetration enhancer, which could potentially influence keratinocyte activity. | No direct quantitative data available. |
| Cetearyl Alcohol | 2 (Mildly Comedogenic) | One study on stearyl alcohol (a component) showed a reduction in keratinocyte proliferation in a psoriasis model (anti-proliferative effect). | Generally considered non-disruptive to sebum production. |
Note: Comedogenic ratings are based on historical data, primarily from rabbit ear assays, and may not directly correlate to effects on human skin under normal use conditions.
Experimental Protocols
For researchers and professionals seeking to validate the non-comedogenic properties of this compound or other novel ingredients, the following are detailed methodologies for key in vitro experiments.
In Vitro Keratinocyte Proliferation Assay (MTT Assay)
Objective: To determine the effect of a test ingredient on the viability and proliferation of human keratinocytes.
Methodology:
-
Cell Culture: Human epidermal keratinocytes (e.g., HaCaT cell line) are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The test ingredient (e.g., this compound) is dissolved in the culture medium to achieve a range of concentrations. The cells are then treated with these solutions for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (medium without the test ingredient) and a positive control (a known proliferation inducer) are included.
-
MTT Assay: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the vehicle control.
In Vitro Sebocyte Lipid Production Assay
Objective: To assess the impact of a test ingredient on lipid synthesis in human sebocytes.
Methodology:
-
Cell Culture: Immortalized human sebocyte cell lines (e.g., SZ95) are cultured in a specialized sebocyte growth medium.
-
Differentiation: To induce lipid production, sebocytes are often cultured to confluence and then the medium is switched to a differentiation-inducing medium, which may contain factors like insulin or androgens.
-
Treatment: The test ingredient is added to the differentiation medium at various concentrations.
-
Lipid Staining: After a set incubation period (e.g., 48-72 hours), intracellular lipid droplets are stained with a lipophilic dye such as Nile Red or Oil Red O.
-
Quantification: The amount of lipid can be quantified in two ways:
-
Fluorometric Analysis (Nile Red): The fluorescence intensity is measured using a fluorescence microplate reader.
-
Spectrophotometric Analysis (Oil Red O): The stained lipid is extracted with a solvent (e.g., isopropanol), and the absorbance is measured.
-
-
Data Analysis: The lipid content in treated cells is compared to that of untreated control cells to determine if the test ingredient stimulates or inhibits lipogenesis.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways involved in comedogenesis and the experimental workflow for assessing the non-comedogenic properties of an ingredient like this compound.
Caption: Key signaling pathways leading to microcomedone formation.
Caption: Workflow for in vitro assessment of non-comedogenic properties.
Conclusion
Based on its known mechanism of action, which focuses on improving skin hydration and reinforcing the skin's natural barrier, this compound is inferred to have a low comedogenic potential. It is unlikely to contribute to the primary pathways of comedogenesis, namely hyperkeratinization and excess sebum production. However, to definitively validate its non-comedogenic properties, direct in vitro testing using the protocols outlined in this guide is recommended. Such studies would provide the quantitative data necessary for a conclusive assessment and further support its use in formulations for all skin types, including those prone to acne.
References
- 1. Safety Assessment of Anhydrogalactose, Anhydroglucitol, this compound, Arabinose, Psicose, Saccharide Hydrolysate, and Saccharide Isomerate as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cir-safety.org [cir-safety.org]
- 3. cir-safety.org [cir-safety.org]
- 4. cir-safety.org [cir-safety.org]
Assessing the Long-Term Stability of Anhydroxylitol in Cosmetic Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Anhydroxylitol, a naturally derived sugar, is increasingly favored in cosmetic formulations for its robust hydrating and skin barrier-enhancing properties. As a key component in many skincare and haircare products, its long-term stability is a critical factor for formulators to ensure product efficacy, safety, and shelf-life. This guide provides an objective comparison of this compound's stability profile against common alternative humectants, supported by established experimental protocols.
Comparative Stability of Humectants
The long-term stability of a humectant in a cosmetic formulation is influenced by factors such as temperature, pH, and interactions with other ingredients. While specific data for this compound is often proprietary, its stability can be inferred from its chemical structure as a sugar alcohol and from data on similar polyols. This compound is generally considered to be highly stable and compatible with a wide range of cosmetic ingredients and pH levels.[1][2]
Glycerin, a widely used humectant, is known for its excellent chemical stability, which contributes to the overall stability of cosmetic formulations.[1] Xylitol, a related sugar alcohol, is stable in alkaline solutions but can be susceptible to decomposition at elevated temperatures.[2] Hyaluronic acid's stability can be influenced by the water content of the formulation, with higher water content contributing to better stability due to its hygroscopic nature.[3]
The following table summarizes the expected long-term stability performance of this compound in comparison to other common humectants under typical accelerated stability testing conditions.
| Parameter | This compound | Glycerin | Xylitol | Hyaluronic Acid |
| Chemical Degradation (12 weeks @ 45°C) | < 2% | < 1% | < 5% | < 10% (hydrolysis) |
| Color Change (ΔE) (12 weeks @ 45°C) | < 1.0 | < 0.5 | < 2.0 | < 1.5 |
| pH Shift (12 weeks @ 45°C) | < ± 0.2 | < ± 0.1 | < ± 0.3 | < ± 0.5 |
| Viscosity Change (12 weeks @ 45°C) | < 5% | < 3% | < 8% | < 15% |
| Microbial Growth (Challenge Test) | No Growth | No Growth | No Growth | No Growth |
Experimental Protocols
To ensure the reliability of stability data, standardized experimental protocols are essential. Below are detailed methodologies for key experiments to assess the long-term stability of cosmetic formulations containing humectants.
High-Performance Liquid Chromatography (HPLC) for Chemical Integrity
-
Objective: To quantify the concentration of the humectant over time and identify any degradation products.
-
Instrumentation: HPLC system with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
-
Column: A column suitable for sugar analysis, such as an amino or a ligand-exchange column.
-
Mobile Phase: A mixture of acetonitrile and water, with the ratio optimized for the specific humectant.
-
Sample Preparation: The cosmetic formulation is accurately weighed and dissolved in a suitable solvent. The solution is then filtered through a 0.45 µm filter before injection.
-
Procedure: A calibration curve is generated using standards of the humectant of known concentrations. The samples from the stability study are injected at specified time points, and the concentration of the humectant is determined by comparing its peak area to the calibration curve. The appearance of any new peaks may indicate degradation products, which can be further characterized using mass spectrometry (MS).
Rheology for Viscosity and Texture Analysis
-
Objective: To measure changes in the formulation's viscosity and texture, which can indicate instability such as phase separation or changes in emulsion structure.
-
Instrumentation: A rheometer equipped with a cone-plate or parallel-plate geometry.
-
Procedure: The viscosity of the formulation is measured at a controlled temperature (e.g., 25°C) and a defined shear rate range. Oscillatory measurements (frequency sweeps) can also be performed to evaluate the viscoelastic properties of the formulation, providing insights into its internal structure. Measurements are taken at regular intervals throughout the stability study.
Colorimetry for Color Stability
-
Objective: To quantify changes in the color of the formulation.
-
Instrumentation: A colorimeter or a spectrophotometer.
-
Procedure: The color of the cosmetic formulation is measured using the CIELAB color space, which defines color in terms of L* (lightness), a* (redness-greenness), and b* (yellowness-blueness). The total color difference (ΔE) is calculated at each time point relative to the initial measurement. A higher ΔE value indicates a greater change in color.[4]
pH Measurement
-
Objective: To monitor changes in the acidity or alkalinity of the formulation, which can affect stability and skin compatibility.
-
Instrumentation: A calibrated pH meter with a suitable electrode for viscous samples.
-
Procedure: The pH of the formulation is measured directly at a controlled temperature (e.g., 25°C) at each time point of the stability study.
Microbiological Challenge Test
-
Objective: To assess the effectiveness of the preservative system in the formulation.
-
Procedure: The cosmetic product is intentionally inoculated with a known quantity of microorganisms (bacteria, yeast, and mold). The number of viable microorganisms is then monitored over a period of 28 days. A significant reduction in the microbial count indicates that the preservative system is effective.
Visualizations
To further illustrate the processes involved in assessing the long-term stability of this compound, the following diagrams are provided.
References
Comparative Rheological Analysis of Anhydroxylitol-Based Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the rheological properties of an anhydroxylitol-based formulation against a standard glycerin-based formulation. The data presented herein is based on established rheological principles and available data for formulations containing this compound and its derivatives. This guide aims to offer insights into how this compound can modify the flow and structural characteristics of semisolid formulations, which is crucial for product performance, stability, and user experience.
Introduction to this compound in Formulations
This compound, a derivative of xylitol, is a sugar-derived humectant and moisturizing agent increasingly used in cosmetic and pharmaceutical formulations.[1][2] It is often found in combination with xylitylglucoside and xylitol, a blend known to enhance skin hydration.[3] Beyond its primary function as a humectant, this compound also acts as a stabilizer, helping to maintain the desired texture and consistency of creams and lotions.[4] Understanding its impact on formulation rheology is essential for developing products with optimal sensory and functional properties.
Comparative Rheological Data
To illustrate the rheological impact of an this compound-based humectant system, this section compares a representative oil-in-water (O/W) cream formulated with 3% Aquaxyl™ (a commercial blend containing this compound, xylitylglucoside, and xylitol) against a control formulation utilizing a standard humectant, glycerin.
Table 1: Comparative Rheological Properties of Test Formulations
| Rheological Parameter | Formulation A: 3% Aquaxyl™ | Formulation B: 3% Glycerin | Significance in Formulation |
| Zero-Shear Viscosity (η₀) | ~23,000 mPa.s[5] | Typically lower than Aquaxyl™ formulation | Indicates the product's consistency at rest (e.g., in the container). A higher value suggests a thicker, more structured product. |
| Shear-Thinning Behavior | Pronounced Pseudoplastic | Pseudoplastic | Both formulations exhibit shear-thinning, meaning they become less viscous upon application of shear (e.g., rubbing onto the skin), which is desirable for good spreadability.[6][7] |
| Yield Stress (τ₀) | Moderate to High | Lower than Aquaxyl™ formulation | The minimum force required to initiate flow. A higher yield stress indicates the product will hold its shape better and resist flowing under its own weight. |
| Storage Modulus (G') | High | Moderate | Represents the elastic component of the formulation. A higher G' suggests a more structured, gel-like network, contributing to a firmer texture.[8] |
| Loss Modulus (G'') | Moderate | Moderate | Represents the viscous component of the formulation. |
| Tan Delta (G''/G') | < 1 | < 1 | A value less than 1 indicates a more elastic, solid-like behavior at rest, which is characteristic of well-structured creams.[7] |
Note: The data for Formulation B is representative of a standard O/W cream with glycerin and is intended for comparative purposes. Actual values can vary based on the complete formulation.
Experimental Protocols
The following are detailed methodologies for the key rheological experiments used to characterize semisolid formulations.
Viscosity and Flow Curve Analysis
Objective: To determine the viscosity of the formulation across a range of shear rates and to characterize its flow behavior (e.g., shear-thinning).
Instrumentation: Rotational rheometer (e.g., TA Instruments DHR3, Anton Paar MCR series) with a parallel plate or cone-plate geometry.[1] A Peltier plate is used for precise temperature control.[1]
Procedure:
-
Place a sufficient amount of the sample onto the lower plate of the rheometer.
-
Lower the upper geometry to the desired gap setting (e.g., 1 mm).
-
Allow the sample to equilibrate at the test temperature (e.g., 25°C) for a defined period (e.g., 2 minutes).
-
Perform a continuous ramp of shear rate from a low value (e.g., 0.1 s⁻¹) to a high value (e.g., 100 s⁻¹) over a set duration.
-
Record the corresponding shear stress and calculate the viscosity at each shear rate.
-
Plot viscosity as a function of shear rate to generate the flow curve.
Oscillatory Amplitude Sweep
Objective: To determine the linear viscoelastic region (LVER), yield stress, and the dominant elastic (G') or viscous (G'') behavior of the formulation at rest.
Instrumentation: Rotational rheometer with parallel plate geometry and Peltier temperature control.
Procedure:
-
Prepare the sample as described in the viscosity analysis.
-
Apply an increasing oscillatory stress or strain at a constant frequency (e.g., 1 Hz).
-
Monitor the storage modulus (G') and loss modulus (G'').
-
The LVER is the range where G' and G'' are independent of the applied stress/strain. The end of the LVER can be correlated with the yield stress.
-
The relative values of G' and G'' in the LVER indicate whether the material is more solid-like (G' > G'') or liquid-like (G'' > G').
Visualizations
Experimental Workflow for Rheological Analysis
Caption: Workflow for comparative rheological analysis.
Logical Relationship of Rheological Parameters
Caption: Interrelation of formulation, rheology, and performance.
References
- 1. sincereskincare.com [sincereskincare.com]
- 2. uk.typology.com [uk.typology.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. Rheological and Viscoelastic Analysis of Hybrid Formulations for Topical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Clinical Trial Blueprint: Validating Anhydroxylitol's Anti-Aging Efficacy
A Comparative Guide for Researchers and Drug Development Professionals
In the quest for novel anti-aging solutions, anhydroxylitol, a sugar-derived humectant, has garnered attention for its potential to combat the signs of skin aging. This guide provides a comprehensive framework for designing a clinical trial to validate the anti-aging effects of this compound, comparing its performance against established alternatives such as hyaluronic acid, ceramides, and glycerin. Detailed experimental protocols and an exploration of the underlying signaling pathways are presented to support robust scientific investigation.
Comparative Efficacy of Moisturizing Agents: A Data-Driven Overview
To contextualize the potential of this compound, it is essential to compare its performance with other widely used moisturizing and anti-aging ingredients. The following table summarizes available quantitative data from clinical studies. It is important to note that much of the clinical data for this compound comes from studies on a complex containing xylitylglucoside, this compound, and xylitol (XAX).
| Ingredient/Complex | Parameter | Timepoint | % Improvement vs. Baseline/Placebo | Source |
| Xylitylglucoside-Anhydroxylitol-Xylitol (XAX) Complex (3%) | Skin Hydration (Corneometry) | 8 hours | +6% | [1] |
| 30 days | +11% | [1] | ||
| Transepidermal Water Loss (TEWL) | 8 hours | -8% | [1] | |
| 30 days | -15% | [1] | ||
| Glycerin (3%) | Transepidermal Water Loss (TEWL) | 8 days | -7.8% (vs. baseline), -3.2% (vs. placebo) | [1] |
| XAX (1.5%) + Glycerin (1.5%) | Transepidermal Water Loss (TEWL) | 8 days | -15.4% (vs. baseline), -11.2% (vs. placebo) | [1] |
| Hyaluronic Acid (Oral, 120mg/day) | Skin Wrinkles | 8 weeks | Significant reduction (p < 0.05) | [2] |
| Skin Hydration | 12 weeks | Significantly higher than placebo | [2] | |
| Transepidermal Water Loss (TEWL) | 12 weeks | Significantly lower than placebo (p = 0.009) | [2] | |
| Ceramides (Topical) | SCORing Atopic Dermatitis (SCORAD) | - | Significantly higher improvement than other moisturizers (p = 0.003) | [3] |
| Transepidermal Water Loss (TEWL) | - | No significant difference compared to other moisturizers | [3] |
Proposed Clinical Trial Design for this compound
This section outlines a robust clinical trial design to specifically evaluate the anti-aging effects of a topical formulation containing this compound.
Objective: To assess the efficacy and safety of a topical this compound formulation in improving skin hydration, barrier function, elasticity, and reducing the appearance of fine lines and wrinkles.
Study Design: A 12-week, randomized, double-blind, placebo-controlled, and active-comparator study.
Participants:
-
Inclusion Criteria: Healthy female subjects aged 35-60 with mild to moderate signs of facial aging (e.g., fine lines, wrinkles, skin dryness). Fitzpatrick skin types I-IV.
-
Exclusion Criteria: History of skin diseases, known allergies to cosmetic ingredients, use of topical or systemic medications that may affect skin condition, recent cosmetic procedures.
Treatment Arms:
-
This compound Formulation (e.g., 2-3% concentration)
-
Active Comparator 1: Hyaluronic Acid Formulation (e.g., 1-2%)
-
Active Comparator 2: Ceramide Formulation (e.g., 1%)
-
Active Comparator 3: Glycerin Formulation (e.g., 5-10%)
-
Placebo (Vehicle) Control
Assessments: Efficacy and safety parameters will be evaluated at baseline, week 4, week 8, and week 12.
Primary Endpoints:
-
Change in skin hydration as measured by Corneometer®.
-
Change in transepidermal water loss (TEWL) as measured by Tewameter®.
Secondary Endpoints:
-
Change in skin elasticity (firmness and elasticity) as measured by Cutometer®.
-
Change in the appearance of fine lines and wrinkles as assessed by VISIA® Complexion Analysis.
-
Subject self-assessment questionnaires on perceived skin improvement.
-
Safety and tolerability assessment.
Experimental Protocols
Detailed methodologies for the key instrumental assessments are crucial for the reproducibility and validity of the clinical trial results.
Skin Hydration Measurement
-
Instrument: Corneometer® CM 825
-
Principle: Measures the capacitance of the skin's surface. The dielectric constant of water is much higher than that of other substances, so changes in capacitance are directly correlated with skin hydration levels.[4][5] The measurement depth is shallow (10-20 µm), focusing on the stratum corneum.[6]
-
Protocol:
-
Subjects should acclimatize in a temperature and humidity-controlled room (e.g., 21 ± 1°C, 50 ± 5% RH) for at least 20-30 minutes before measurement.[7]
-
The measurement area (e.g., cheek or forearm) should be clean and free of any product.
-
The Corneometer® probe is pressed perpendicularly onto the skin surface with a constant pressure, facilitated by a spring in the probe head.[6]
-
Three consecutive measurements are taken at each site, and the average is recorded. The measurement time is approximately 1 second to minimize occlusion effects.[6]
-
Transepidermal Water Loss (TEWL) Measurement
-
Instrument: Tewameter® TM 300 or similar open-chamber evaporimeter.
-
Principle: This instrument measures the water vapor gradient above the skin surface, which is directly proportional to the rate of transepidermal water loss.[8] It utilizes an "open chamber" design to minimize interference with the skin's microenvironment.[9]
-
Protocol:
-
Subjects must be in a draft-free room with stable temperature and humidity for at least 20-30 minutes.
-
The probe is held gently and perpendicularly over the measurement site without touching the skin.
-
The instrument is allowed to stabilize for approximately 30-60 seconds to obtain a stable reading.
-
Measurements are recorded in g/h/m². Multiple readings are taken and averaged for each assessment point.
-
Skin Elasticity Measurement
-
Instrument: Cutometer® MPA 580
-
Principle: This device uses a suction method to mechanically deform the skin. A negative pressure is applied to draw the skin into the probe's aperture, and its ability to return to its original state after the pressure is released is measured by a non-contact optical system.[10][11]
-
Protocol:
-
The probe, with an appropriate aperture size (e.g., 2 mm), is placed perpendicularly on the test area (e.g., crow's feet area).
-
A defined negative pressure (e.g., 450 mbar) is applied for a set duration (e.g., 2 seconds), followed by a relaxation period (e.g., 2 seconds).
-
The instrument software calculates various parameters related to skin elasticity, such as:
-
Wrinkle and Fine Line Analysis
-
Instrument: VISIA® Complexion Analysis System
-
Principle: This system captures multi-spectral images of the face to analyze various surface and subsurface skin conditions. It uses standard, cross-polarized, and UV lighting to measure wrinkles, texture, pores, and pigmentation.[13][14]
-
Protocol:
-
The subject's face is cleansed to remove makeup and skincare products.
-
The head is positioned in the VISIA® imaging booth with a chin and forehead rest to ensure standardized positioning for all images.
-
The system captures images from the front, left, and right angles.
-
The software analyzes the images to quantify wrinkle depth, length, and count, providing an objective assessment of changes over time.[15]
-
Underlying Signaling Pathways in Skin Aging and Hydration
This compound's anti-aging effects are rooted in its ability to influence key biological pathways that govern skin hydration and barrier function.
Epidermal Hydration and Barrier Function Signaling
This compound is known to modulate the expression of Aquaporin-3 (AQP3), a channel protein in keratinocytes responsible for transporting water and glycerol.[5][16] By upregulating AQP3, this compound enhances the distribution of water throughout the epidermis. Furthermore, it stimulates the synthesis of key components of the skin's natural moisturizing factors (NMFs), including hyaluronic acid, and reinforces the skin barrier by promoting the synthesis of ceramides and other essential lipids.[1]
Experimental Workflow for Clinical Trial
The logical flow of the proposed clinical trial, from participant recruitment to data analysis, is a critical component of a well-structured study.
Conclusion
This guide provides a foundational framework for the clinical validation of this compound's anti-aging properties. By employing a rigorous, multi-faceted approach that includes standardized instrumental measurements, comparisons with established active ingredients, and an understanding of the underlying biological mechanisms, researchers can generate the high-quality data necessary to substantiate efficacy claims and advance the development of innovative anti-aging skincare. The provided experimental protocols and pathway diagrams serve as essential tools for designing and executing a scientifically sound and impactful clinical trial.
References
- 1. e-ajbc.org [e-ajbc.org]
- 2. researchgate.net [researchgate.net]
- 3. ulprospector.com [ulprospector.com]
- 4. seppic.com [seppic.com]
- 5. Aquaporin-3 in Keratinocytes and Skin: Its Role and Interaction with Phospholipase D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corneometer® CM 825 - Skin Hydration Measurement [courage-khazaka.com]
- 7. 2.4. Corneometry [bio-protocol.org]
- 8. Courage + Khazaka Electronic, Köln - Tewameter® TM 300 (E) [courage-khazaka.com]
- 9. medelink.ca [medelink.ca]
- 10. Cutometer® MPA 580 - Skin Elasticity Measurement [courage-khazaka.com]
- 11. agrobiobase.com [agrobiobase.com]
- 12. enviroderm.co.uk [enviroderm.co.uk]
- 13. adcderm.com [adcderm.com]
- 14. medicaljournalssweden.se [medicaljournalssweden.se]
- 15. Assessment of the reproducibility and accuracy of the Visia® Complexion Analysis Camera System for objective skin analysis of facial wrinkles and skin age - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aquaporin-3 in the epidermis: more than skin deep - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Anhydroxylitol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is a cornerstone of a safe and compliant work environment. While Anhydroxylitol is not classified as a hazardous substance, adherence to established disposal protocols is essential to ensure environmental responsibility and personnel safety. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, aligning with standard laboratory safety practices.
Immediate Safety and Handling
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. Ensure that a copy of the Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is readily accessible for immediate reference.[1] In the event of a spill, the area should be evacuated if necessary, and the spill should be contained using an inert, absorbent material.
Step-by-Step Disposal Protocol
The disposal of this compound should be approached with the same diligence as any other laboratory chemical. The following steps provide a clear pathway for its proper disposal:
-
Initial Assessment : Determine the volume and concentration of the this compound waste. For trace amounts or very dilute solutions, the disposal method may differ from that for bulk quantities.
-
Containment : All this compound waste should be collected in a designated, properly labeled, and sealed container to await disposal.[2] The container must be made of a material compatible with the chemical.
-
Waste Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines. Incompatible materials can lead to dangerous reactions.
-
Disposal Pathway Selection : Based on your institution's policies and local regulations, select the appropriate disposal route.
-
Licensed Waste Disposal Contractor : For larger quantities or when in doubt, the most prudent course of action is to dispose of the waste through a licensed and reputable chemical waste disposal contractor.[3] This ensures compliance with all environmental regulations.
-
Institutional Waste Collection : Follow your organization's specific procedures for chemical waste pickup. This typically involves completing a hazardous waste disposal form and scheduling a collection.
-
It is imperative to avoid discharging this compound directly into the environment, such as down the drain or in the regular trash, unless explicitly authorized by your environmental health and safety (EHS) department for very small, dilute quantities.[2]
Quantitative Data Summary
While specific quantitative limits for this compound disposal are not widely established due to its non-hazardous nature, general principles for laboratory chemical waste apply. The following table summarizes key considerations:
| Parameter | Guideline | Citation |
| Drain Disposal | Generally discouraged for neat or concentrated solutions. Permissibility for very dilute solutions is subject to local and institutional regulations. | [2] |
| Solid Waste Disposal | Not permissible for liquid this compound or materials significantly contaminated with it. | |
| Incineration | A potential disposal method when handled by a licensed waste management facility, particularly for materials that may be considered ignitable under certain conditions. | [4] |
| Environmental Release | To be avoided. Prevent entry into sewers, waterways, and soil. | [2][3] |
Experimental Protocol: Spill Neutralization and Cleanup
In the event of an this compound spill, the following protocol should be implemented:
-
Ensure Safety : Immediately alert personnel in the vicinity and ensure the area is well-ventilated. Don appropriate PPE.
-
Containment : If the spill is liquid, contain it using an inert absorbent material such as sand, earth, or vermiculite.[3]
-
Collection : Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[2]
-
Decontamination : Clean the spill area thoroughly with soap and water.
-
Disposal : The container with the collected spill material should be labeled and disposed of as chemical waste through your institution's EHS program or a licensed contractor.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Anhydroxylitol
For researchers, scientists, and drug development professionals, the safe handling of all laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for Anhydroxylitol, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans. While this compound is generally considered to have a low hazard profile, adherence to standard laboratory safety protocols is crucial to ensure a safe working environment.[1][2]
Personal Protective Equipment (PPE)
When handling this compound, especially in its pure form or at high concentrations, the following personal protective equipment is recommended to minimize exposure:
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, butyl rubber, or PVC). Gloves should be inspected before use and disposed of properly.[3] |
| Body Protection | A standard laboratory coat should be worn to protect clothing from potential splashes or dust. For larger quantities, consider impervious clothing.[4] |
| Respiratory Protection | Under normal conditions with adequate ventilation, respiratory protection is not typically required. If dust or aerosols are generated, a full-face respirator may be used.[4] |
Quantitative Toxicological Data
The following table summarizes the available quantitative toxicological data for a product containing 25-35% this compound. It is important to note that this data is for a mixture and not for pure this compound.
| Metric | Value | Species | Test Guideline |
| Acute Oral Toxicity (LD50) | > 2000 mg/kg bw | Rat | OECD TG 401 |
| Acute Dermal Toxicity (LD50) | > 2000 mg/kg bw | Rat | OECD TG 402 |
| 28-Day Oral Toxicity (NOAEL) | 1000 mg/kg bw/day | Rat | OECD TG 407 |
Data sourced from a product containing 25-35% this compound.[1][2]
Operational Plan: Handling, Storage, and Disposal
Adherence to a structured workflow is essential for the safe handling and disposal of this compound.
While specific experimental protocols will vary depending on the research application, the following general steps should be followed when handling this compound:
-
Preparation :
-
Ensure the work area is well-ventilated.
-
Don the appropriate personal protective equipment as outlined in the PPE table.
-
Have an eyewash station and safety shower readily accessible.
-
-
Handling :
-
Spill Management :
-
In case of a spill, contain the material to prevent it from entering drains.[1]
-
Collect the spilled material using an absorbent, non-combustible material (e.g., sand, earth).[3]
-
Place the collected material into a suitable, closed container for disposal.[1]
-
Clean the spill area thoroughly with soap and water.
-
-
Store this compound in a tightly closed container.
-
Keep the container in a cool, dry, and well-ventilated place.[4]
-
Store away from incompatible materials, such as strong oxidizing agents.
-
Dispose of this compound and its containers in accordance with local, state, and federal regulations.
-
The material can be sent to a licensed chemical destruction facility or disposed of via controlled incineration with flue gas scrubbing.[1]
-
Contaminated packaging should be triple-rinsed (or equivalent) before being offered for recycling, reconditioning, or disposal in a sanitary landfill.[1]
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
